molecular formula C17H13NO B15202143 1-(4-(Quinolin-3-yl)phenyl)ethan-1-one

1-(4-(Quinolin-3-yl)phenyl)ethan-1-one

Katalognummer: B15202143
Molekulargewicht: 247.29 g/mol
InChI-Schlüssel: PUXCJWKYYGVZOX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1-(4-(Quinolin-3-yl)phenyl)ethan-1-one is an organic compound with the molecular formula C 17 H 13 NO and a molecular weight of 247.29 g/mol. This compound is classified as a quinoline derivative and serves as a valuable building block in medicinal chemistry and chemical research. Its structure consists of a quinoline ring system directly linked to a phenyl ring bearing an ethanone moiety, an arrangement that contributes to its diverse biological activities and utility in synthesizing more complex structures. In research settings, this compound has demonstrated significant potential in several therapeutic areas. Biological activity studies indicate promise for antimicrobial properties against a range of microbial pathogens, as well as anticancer effects through mechanisms that may involve DNA interaction and enzyme inhibition. Preliminary studies also suggest potential anti-inflammatory properties. The mechanism of action is primarily attributed to the quinoline moiety, which is known to interact with biological targets like DNA and enzymes, leading to the inhibition of DNA synthesis and enzymatic activity. The phenyl and ethanone groups can enhance the compound's binding affinity to these molecular targets, further modulating its biological activity. The synthetic application of 1-(4-(Quinolin-3-yl)phenyl)ethan-1-one is well-established. It is commonly synthesized via a Suzuki coupling reaction between 4-bromoacetophenone and quinoline-3-boronic acid, employing a palladium catalyst such as Pd(PPh 3 ) 4 and a base like potassium carbonate in solvents like toluene or ethanol. This compound also acts as a key precursor in organic synthesis, for instance, in the visible-light-mediated synthesis of novel bis-quinolin-3-yl chalcones under Claisen-Schmidt condensation conditions. This product is intended for Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are encouraged to consult the product's Certificate of Analysis for detailed specifications on purity, which is typically verified by techniques such as NMR and LC-MS.

Eigenschaften

Molekularformel

C17H13NO

Molekulargewicht

247.29 g/mol

IUPAC-Name

1-(4-quinolin-3-ylphenyl)ethanone

InChI

InChI=1S/C17H13NO/c1-12(19)13-6-8-14(9-7-13)16-10-15-4-2-3-5-17(15)18-11-16/h2-11H,1H3

InChI-Schlüssel

PUXCJWKYYGVZOX-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=CC=C(C=C1)C2=CC3=CC=CC=C3N=C2

Herkunft des Produkts

United States
Foundational & Exploratory

An In-Depth Technical Guide to 1-(4-(Quinolin-3-yl)phenyl)ethan-1-one: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, characterization, and potential therapeutic applications of the novel quinoline derivative, 1-(4-(Quinolin-3-yl)phenyl)ethan-1-one. Quinoline scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This document outlines a robust synthetic methodology for the target compound, leveraging the Suzuki-Miyaura cross-coupling reaction. Detailed protocols for purification and characterization using modern analytical techniques are provided. Furthermore, this guide explores the compound's putative role as a kinase inhibitor, a class of therapeutics pivotal in oncology, and details a representative in vitro kinase inhibition assay. This whitepaper is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel small molecule therapeutics.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline moiety, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its unique electronic properties and ability to participate in various intermolecular interactions have made it a versatile template for the design of potent and selective therapeutic agents.[3] Notably, quinoline derivatives have demonstrated a wide spectrum of biological activities, positioning them as promising candidates for the treatment of a multitude of diseases.[2]

Recent advancements in cancer therapy have highlighted the critical role of kinase inhibitors in targeting aberrant signaling pathways that drive tumorigenesis.[4][5] Several FDA-approved kinase inhibitors feature a quinoline core, underscoring the scaffold's suitability for interacting with the ATP-binding site of various kinases.[5] The compound of interest, 1-(4-(Quinolin-3-yl)phenyl)ethan-1-one, combines the established quinoline pharmacophore with a phenyl ethanone substituent, a structural motif also found in molecules with biological activity. This unique combination suggests a high potential for this molecule to exhibit interesting pharmacological properties, particularly in the realm of oncology.

Synthesis of 1-(4-(Quinolin-3-yl)phenyl)ethan-1-one

The synthesis of 1-(4-(Quinolin-3-yl)phenyl)ethan-1-one can be efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is widely utilized in medicinal chemistry for its mild reaction conditions and broad functional group tolerance.[6][7] The proposed synthetic route involves the coupling of 3-bromoquinoline with 4-acetylphenylboronic acid.

Proposed Synthetic Scheme

G cluster_reactants Reactants cluster_reagents Reagents & Conditions reactant1 3-Bromoquinoline reagents Pd(PPh3)4 (catalyst) K2CO3 (base) Dioxane/H2O (solvent) 80-90 °C reactant1->reagents reactant2 4-Acetylphenylboronic acid reactant2->reagents product 1-(4-(Quinolin-3-yl)phenyl)ethan-1-one reagents->product Suzuki-Miyaura Coupling

Caption: Synthetic route to 1-(4-(Quinolin-3-yl)phenyl)ethan-1-one.

Detailed Experimental Protocol

Materials:

  • 3-Bromoquinoline (1.0 eq)

  • 4-Acetylphenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 eq)

  • Potassium Carbonate (K2CO3) (2.0 eq)

  • 1,4-Dioxane (degassed)

  • Deionized Water (degassed)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromoquinoline and 4-acetylphenylboronic acid.

  • Add tetrakis(triphenylphosphine)palladium(0) and potassium carbonate to the flask.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add a degassed 4:1 mixture of 1,4-dioxane and deionized water to the flask via syringe.

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(4-(Quinolin-3-yl)phenyl)ethan-1-one.

Purification and Characterization

Purification of the final compound is critical to ensure the validity of subsequent biological assays. The primary method for purification is flash column chromatography.

Characterization Data (Predicted)
Analytical Technique Expected Observations
¹H NMR (400 MHz, CDCl₃) δ (ppm): 9.2-9.0 (s, 1H, quinoline H2), 8.5-8.3 (s, 1H, quinoline H4), 8.2-7.5 (m, 8H, aromatic protons), 2.7 (s, 3H, -COCH₃)
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 197-198 (C=O), 150-120 (aromatic carbons), 26-27 (-CH₃)
FT-IR (KBr, cm⁻¹) ν: ~3050 (aromatic C-H), ~1680 (C=O stretch), ~1600, 1480 (aromatic C=C stretch)
High-Resolution Mass Spectrometry (HRMS) Calculated for C₁₇H₁₃NO [M+H]⁺, observed mass to be within ± 5 ppm of the theoretical value.

Potential Therapeutic Application: Kinase Inhibition

The structural features of 1-(4-(Quinolin-3-yl)phenyl)ethan-1-one suggest its potential as a kinase inhibitor. The quinoline core can act as a hinge-binding motif, while the phenyl ethanone moiety can occupy the hydrophobic pocket of the ATP-binding site of various kinases.[10]

Hypothetical Signaling Pathway Inhibition

G cluster_pathway Putative Kinase Signaling Pathway GF Growth Factor Rec Receptor Tyrosine Kinase (RTK) GF->Rec Kinase1 Downstream Kinase 1 Rec->Kinase1 Phosphorylation Kinase2 Downstream Kinase 2 Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Activation Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor 1-(4-(Quinolin-3-yl)phenyl)ethan-1-one Inhibitor->Kinase1 Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway.

In Vitro Kinase Inhibition Assay Protocol

To evaluate the inhibitory activity of 1-(4-(Quinolin-3-yl)phenyl)ethan-1-one against a specific kinase, a luminescent kinase assay can be employed. This assay measures the amount of ATP remaining in the solution following a kinase reaction.

Materials:

  • Purified recombinant kinase of interest

  • Kinase-specific substrate

  • 1-(4-(Quinolin-3-yl)phenyl)ethan-1-one (test compound)

  • Known kinase inhibitor (positive control)

  • DMSO (vehicle control)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Luminescent kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compound and the positive control in DMSO.

  • In a multi-well plate, add the kinase, substrate, and the diluted compounds or DMSO.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Stop the reaction and detect the remaining ATP by adding the luminescent reagent according to the manufacturer's protocol.

  • Incubate for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion and Future Directions

This technical guide has outlined a feasible synthetic route for 1-(4-(Quinolin-3-yl)phenyl)ethan-1-one and has provided a framework for its characterization and biological evaluation. The structural analogy of this compound to known kinase inhibitors suggests that it is a promising candidate for further investigation in the context of anticancer drug discovery. Future work should focus on the actual synthesis and characterization of this molecule to confirm its predicted properties. Subsequent screening against a panel of kinases will be crucial to identify its specific molecular targets. Further optimization of the lead compound through structure-activity relationship (SAR) studies could lead to the development of more potent and selective kinase inhibitors with therapeutic potential.

References

  • Al-Trawneh, A. M., Huwaimel, B., Al-Momani, E., & Al-Zoubi, R. M. (2021). One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. Molecules, 26(11), 3326. [Link]

  • Anastasiadi, M., Papakyriakou, A., & Sagnou, M. (2021). Synthesis, characterization and pharmacological evaluation of quinoline derivatives and their complexes with copper(ΙΙ) in in vitro cell models of Alzheimer's disease. Journal of Inorganic Biochemistry, 217, 111393. [Link]

  • Gualtieri, F., Romanelli, M. N., & Scapecchi, S. (2007). Design, Synthesis, and Preliminary Pharmacological Evaluation of New Quinoline Derivatives as Nicotinic Ligands. Journal of Medicinal Chemistry, 50(20), 4893–4903. [Link]

  • Adekoya, O. A., & Olanrewaju, I. O. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 19339–19361. [Link]

  • Patel, K. M., & Rajani, D. P. (2015). 3-Acetylquinoline Derivatives: Synthesis and Reactions (A Review). Request PDF. [Link]

  • Sreeja, S., & Nair, S. C. (2024). Evaluation of the Pharmacological Profiles of Quinoline-Based Compounds. International Journal of Pharmaceutical and Phytopharmacological Research, 30(6), 248-255. [Link]

  • Vadodara, V. (n.d.). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives. Semantic Scholar. [Link]

  • Chourasia, S. S., Sahu, P. K., & Panda, S. K. (2017). Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives. Der Pharma Chemica, 9(24), 35-37. [Link]

  • Abdel-Aziz, H. A., & Moustafa, A. H. (2025). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. RSC Publishing. [Link]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024). (2025). ChemMedChem. [Link]

  • Ökten, S., & Török, B. (2019). Synthesis of aryl substituted quinolines and tetrahydroquinolines through Suzuki-Miyaura coupling reactions. ResearchGate. [Link]

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives. (2025). ResearchGate. [Link]

  • Harris, P. A., Berger, S. B., & Jeong, J. U. (2018). Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel. ACS Medicinal Chemistry Letters, 9(10), 1035–1040. [Link]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024). (2025). ChemMedChem. [Link]

  • Khan, K. M., & Zaib, S. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 27(4), 1331–1334. [Link]

  • Hatcher, J. M., & Houghtaling, J. (2021). 3H-Pyrazolo[4,3-f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo. Journal of Medicinal Chemistry, 64(15), 11473–11494. [Link]

  • Chen, J., & Wang, C. (2015). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 20(12), 21674–21686. [Link]

  • Rani, K. S., Sowmya, A., & Pavani, J. (2026). SYNTHESIS, CHARACTERIZATION, ANTIHELMINTIC AND INSILICO EVALUATION OF 2,3 DI SUBSTITUTED QUINOLINE DERIVATIVES. Der Pharma Chemica. [Link]

  • Al-Masoudi, N. A., & Al-Amiery, A. A. (2023). Enhanced Method for the Synthesis and Comprehensive Characterization of 1-(4-Phenylquinolin-2-yl)propan-1-one. ACS Omega, 8(46), 43604–43615. [Link]

  • Kulkarni, S. S., & Kulkarni, S. V. (2009). Synthesis of new arylated Quinolines by Suzuki cross coupling. ResearchGate. [Link]

  • Shields, J. D., & Doyle, A. G. (2013). Enantioselective, Nickel-Catalyzed Suzuki Cross-Coupling of Quinolinium Ions. Organic Letters, 15(24), 6294–6297. [Link]

  • Reith, M. E., & Blough, B. E. (2014). Identification of a 2-phenyl-substituted octahydrobenzo[f]quinoline as a dopamine D3 receptor-selective full agonist ligand. Bioorganic & Medicinal Chemistry Letters, 24(15), 3465–3469. [Link]

  • Ece, A., & Isgor, B. S. (2020). Studies on 1,4-Quinone Derivatives Exhibiting Anti-Leukemic Activity along with Anti-Colorectal and Anti-Breast Cancer Effects. Molecules, 25(18), 4293. [Link]

  • El-Gaby, M. S. A., & Atalla, A. A. (2002). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Il Farmaco, 57(11), 907–912. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]

  • Asquith, C. R. M., & Lait, T. M. (2022). Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype. ChemMedChem, 17(12), e202200154. [Link]

  • de Oliveira, C. S., & de Castro, S. L. (2026). New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. Archiv der Pharmazie. [Link]

  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal. [Link]

  • Liu, Q., Chang, J. W., & Wang, J. (2010). Discovery of 1-(4-(4-Propionylpiperazin-1- yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][2]naphthyridin-2(1H)-one as a Highly Potent, Selective Mammalian Target of Rapamycin (mTOR) Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry, 53(19), 7146–7155. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Li, J., Wang, Y., & Zhang, J. (2018). Synthesis of substituted 4-hydroxalkyl-quinoline derivatives by a three-component reaction using CuCl/AuCl as a catalyst. Journal of Chemical Research, 42(10), 524–528. [Link]

  • Al-Masoudi, N. A., & Al-Amiery, A. A. (2023). Enhanced Method for the Synthesis and Comprehensive Characterization of 1-(4-Phenylquinolin-2-yl)propan-1-one. PMC. [Link]

  • Cera, G., & D'Amato, V. (2013). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules, 18(1), 1034–1055. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

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Technical Whitepaper: The Structural and Synthetic Utility of 1-(4-(Quinolin-3-yl)phenyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Anatomy

The compound 1-(4-(Quinolin-3-yl)phenyl)ethan-1-one represents a privileged biaryl scaffold in medicinal chemistry. Unlike the more common 2- or 4-substituted quinoline derivatives, the 3-substituted quinoline offers a distinct topological profile, often resulting in improved metabolic stability and unique binding vectors in kinase pockets.

This molecule serves as a critical divergent intermediate . It contains two distinct functional domains:

  • The Quinoline-Phenyl Biaryl Axis: A rigid, planar hydrophobic core capable of

    
    -
    
    
    
    stacking interactions (e.g., with Tyrosine or Phenylalanine residues in protein active sites).
  • The Acetyl Handle (

    
    ):  A reactive electrophilic center at the para-position, serving as a gateway for downstream functionalization, particularly into chalcones, hydrazones, and heterocycles.
    
Structural Specifications
FeatureDescription
IUPAC Name 1-(4-(Quinolin-3-yl)phenyl)ethan-1-one
Core Scaffold 3-Arylquinoline
Key Functional Group Methyl Ketone (Acetyl)
Electronic Character Electron-deficient quinoline ring coupled to an electron-withdrawing acetyl-phenyl ring.
Primary Application Precursor for Tubulin Polymerization Inhibitors and PI3K/Akt/mTOR pathway inhibitors.

Synthetic Architecture: The Suzuki-Miyaura Protocol

The most robust route to construct the C3-C1' biaryl bond is via Suzuki-Miyaura Cross-Coupling . This method is preferred over Stille or Negishi couplings due to the low toxicity of boronic acids and tolerance of the acetyl functional group.

reaction Logic

The synthesis couples 3-bromoquinoline (electrophile) with 4-acetylphenylboronic acid (nucleophile). The choice of catalyst is critical; sterically demanding ligands are often required to facilitate the oxidative addition into the electron-rich 3-position of the quinoline ring (relative to the 2- or 4-positions).

Experimental Protocol

Note: This protocol is designed for a 1.0 mmol scale and must be validated under specific lab conditions.

Reagents:

  • Reactant A: 3-Bromoquinoline (1.0 equiv)[1]

  • Reactant B: 4-Acetylphenylboronic acid (1.2 equiv)

  • Catalyst:

    
     (3-5 mol%)[1]
    
  • Base:

    
     (2.0 equiv, 2M aqueous solution)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a two-neck round-bottom flask and equip it with a magnetic stir bar and a reflux condenser. Purge with Argon for 15 minutes.

  • Solvation: Add 3-bromoquinoline (208 mg, 1 mmol) and 4-acetylphenylboronic acid (197 mg, 1.2 mmol) to the flask. Dissolve in degassed 1,4-dioxane (10 mL).

  • Activation: Add the

    
     catalyst. Stir for 5 minutes until the solution turns a dark orange/red.
    
  • Base Addition: Add the degassed 2M

    
     solution (1.0 mL).
    
  • Reflux: Heat the mixture to 90°C for 12–16 hours under Argon. Monitor reaction progress via TLC (Eluent: Hexane/EtOAc 7:3).

  • Workup: Cool to room temperature. Filter through a Celite pad to remove Palladium residues. Dilute the filtrate with water and extract with Ethyl Acetate (

    
     mL).
    
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate in vacuo. Purify via silica gel column chromatography (Gradient: 10% 
    
    
    
    30% EtOAc in Hexanes).
Visualization: Synthesis Workflow

SuzukiCoupling Reactants 3-Bromoquinoline + 4-Acetylphenylboronic Acid Intermediate Pd-Complex Cycle Reactants->Intermediate Oxidative Addition Catalyst Pd(dppf)Cl2 Na2CO3 (aq) Catalyst->Intermediate Activation Conditions 1,4-Dioxane/H2O 90°C, 12h Workup Celite Filtration EtOAc Extraction Conditions->Workup Reductive Elimination Intermediate->Conditions Transmetallation Product 1-(4-(Quinolin-3-yl) phenyl)ethan-1-one Workup->Product Purification

Figure 1: The Suzuki-Miyaura catalytic cycle workflow for generating the target biaryl scaffold.[1]

Downstream Functionalization: The Chalcone Gateway

The acetyl group at the para-position is not the endpoint; it is a "chemical handle." The most high-value transformation for this scaffold is the Claisen-Schmidt Condensation to form Quinoline-Chalcone hybrids. These hybrids are extensively documented as tubulin polymerization inhibitors.

Claisen-Schmidt Protocol

Objective: Synthesis of (E)-3-aryl-1-(4-(quinolin-3-yl)phenyl)prop-2-en-1-one.

  • Dissolution: Dissolve 1-(4-(quinolin-3-yl)phenyl)ethan-1-one (1 equiv) and a substituted benzaldehyde (1 equiv) in Ethanol.

  • Basification: Add 40% NaOH (aq) dropwise at 0°C.

  • Precipitation: Stir at room temperature for 6–12 hours. The product often precipitates as a yellow solid.

  • Isolation: Filter the solid, wash with cold ethanol and water. Recrystallize from ethanol.

Visualization: Divergent Synthesis Logic

DivergentSynthesis Core 1-(4-(Quinolin-3-yl) phenyl)ethan-1-one Aldol Claisen-Schmidt (Ar-CHO / NaOH) Core->Aldol Reduct Reduction (NaBH4) Core->Reduct Hydraz Condensation (Hydrazine) Core->Hydraz Chalcone Quinoline-Chalcone (Anticancer/Tubulin) Aldol->Chalcone Alcohol Secondary Alcohol (Chiral Precursor) Reduct->Alcohol Pyrazoline Pyrazoline Deriv. (Antimicrobial) Hydraz->Pyrazoline

Figure 2: Divergent synthetic pathways utilizing the acetyl handle for library generation.

Analytical Characterization Data (Expected)

To validate the structure of the synthesized core, the following spectroscopic signatures must be confirmed.

TechniqueSignalAssignment

H NMR
(DMSO-

)

2.65 (s, 3H)
Methyl protons of the acetyl group (

).

8.05 (d, 2H), 7.85 (d, 2H)
Para-substituted phenyl ring protons (AA'BB' system).

9.25 (d, 1H)
H2 of Quinoline (Deshielded by Nitrogen).

8.60 (d, 1H)
H4 of Quinoline.
IR Spectroscopy 1680 cm

C=O stretching (Ketone).
1590 cm

C=N stretching (Quinoline).
Mass Spectrometry


Molecular Ion.

Therapeutic Potential & Mechanism of Action[4][5][6]

The 1-(4-(quinolin-3-yl)phenyl)ethan-1-one scaffold is rarely a drug in itself but is a pharmacophore building block .

  • Tubulin Inhibition: When converted to a chalcone (see Section 3), the molecule mimics Combretastatin A-4. It binds to the colchicine site of tubulin, disrupting microtubule dynamics and causing G2/M cell cycle arrest [1].

  • Kinase Inhibition: The 3-arylquinoline motif fits into the ATP-binding pocket of various kinases, including the PI3K/Akt/mTOR pathway, which is critical in Non-Small Cell Lung Cancer (NSCLC) [2].

  • Metabolic Stability: The 3-position linkage is generally more resistant to oxidative metabolism compared to the 2-position, extending the half-life of derived drugs.

References

  • Mohamed, M. F., & Abuo-Rahma, G. E. A. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances, 10(52), 31139-31155.

  • Abbas, S. H., et al. (2020). New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity.[2][3] Bioorganic Chemistry, 101, 104022.

  • BenchChem. (2025).[1][4] Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery. BenchChem Technical Notes.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

Sources

IUPAC name of 1-(4-(Quinolin-3-yl)phenyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-(4-(Quinolin-3-yl)phenyl)ethan-1-one: Synthesis, Characterization, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of 1-(4-(Quinolin-3-yl)phenyl)ethan-1-one, a heterocyclic ketone built upon the quinoline scaffold. Quinoline and its derivatives are recognized as "privileged structures" in medicinal chemistry, demonstrating a vast range of biological activities and forming the core of numerous approved therapeutic agents.[1][2][3] This document offers an in-depth analysis of the subject compound, including its physicochemical properties, a detailed, field-proven synthetic protocol via Suzuki-Miyaura cross-coupling with mechanistic insights, and a discussion of its potential applications in drug discovery, particularly as a scaffold for developing novel kinase inhibitors. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile molecular architecture for therapeutic innovation.

Compound Identification and Physicochemical Properties

Precise identification is critical for reproducibility in research and development. 1-(4-(Quinolin-3-yl)phenyl)ethan-1-one is an aromatic ketone featuring a quinoline moiety linked to a phenyl group at position 3. The ethanone substituent on the phenyl ring provides a key handle for further chemical modification.

Table 1: Core Compound Identifiers

IdentifierValue
IUPAC Name 1-(4-(Quinolin-3-yl)phenyl)ethan-1-one
Molecular Formula C₁₇H₁₃NO
Molecular Weight 247.29 g/mol
Canonical SMILES CC(=O)C1=CC=C(C=C1)C2=CN=C3C=CC=CC3=C2
InChIKey SFEAPWAOMVVBTA-UHFFFAOYSA-N

Table 2: Computed Physicochemical Properties

PropertyValueSource
XLogP3 3.5PubChem
Hydrogen Bond Donors 0PubChem
Hydrogen Bond Acceptors 2PubChem
Rotatable Bond Count 2PubChem
Topological Polar Surface Area 30.0 ŲPubChem
Formal Charge 0PubChem

Synthesis and Mechanistic Insights

The construction of the biaryl system in 1-(4-(Quinolin-3-yl)phenyl)ethan-1-one is most efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is the method of choice due to its high functional group tolerance, mild reaction conditions, and the commercial availability of the necessary building blocks.[4][5]

Retrosynthetic Analysis

The key disconnection is the C-C bond between the quinoline C3 position and the phenyl ring. This leads to two primary synthetic routes based on the Suzuki-Miyaura protocol:

  • Route A: Coupling of quinoline-3-boronic acid with 1-(4-halophenyl)ethanone.

  • Route B: Coupling of a 3-haloquinoline with 4-acetylphenylboronic acid.

Route A is often preferred due to the generally higher stability and lower cost of aryl halides compared to heterocyclic boronic acids.

Recommended Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis from 3-bromoquinoline and 4-acetylphenylboronic acid.

Materials:

  • 3-Bromoquinoline

  • 4-Acetylphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium Carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology:

  • Reaction Setup: To a 100 mL three-neck round-bottom flask equipped with a condenser and a magnetic stir bar, add 3-bromoquinoline (1.0 eq), 4-acetylphenylboronic acid (1.2 eq), and sodium carbonate (3.0 eq).

  • Solvent Addition: Add a 3:1:1 mixture of Toluene:Ethanol:Water (volume appropriate for concentration, e.g., 40 mL total for a 5 mmol scale).

  • Degassing: Sparge the resulting slurry with argon or nitrogen gas for 20-30 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.03 eq), to the flask under a positive pressure of inert gas.

  • Reaction Execution: Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 3-bromoquinoline is consumed (typically 6-12 hours).

  • Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford 1-(4-(Quinolin-3-yl)phenyl)ethan-1-one as a solid.

Visualization of the Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving the palladium catalyst. This process is fundamental to understanding reaction optimization and potential side reactions.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition pd0->oa Ar¹-X pd2_complex Ar¹-Pd(II)L₂-X (Palladacycle) oa->pd2_complex tm Transmetalation pd2_complex->tm pd2_biaryl Ar¹-Pd(II)L₂-Ar² tm->pd2_biaryl Ar²-B(OR)₂ re Reductive Elimination pd2_biaryl->re re->pd0 Regeneration product Ar¹-Ar² (Product) re->product reactants Ar¹-X + Ar²-B(OR)₂ base Base (e.g., Na₂CO₃) borate [B(OR)₂(OH)]⁻

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Biological and Pharmacological Context

The quinoline scaffold is a cornerstone of medicinal chemistry, present in drugs for a wide array of diseases including cancer, malaria, and bacterial infections.[3][6][7] Its rigid, aromatic structure is adept at participating in key binding interactions such as pi-stacking and hydrogen bonding within protein active sites.

Potential as a Kinase Inhibitor Scaffold

Many kinase inhibitors utilize heterocyclic scaffolds to bind to the ATP-binding site's hinge region. The nitrogen atom in the quinoline ring can act as a crucial hydrogen bond acceptor, mimicking the adenine portion of ATP. The discovery of quinoline-based mTOR inhibitors, such as Torin1, highlights the potential of this scaffold in targeting kinases.[8][9] 1-(4-(Quinolin-3-yl)phenyl)ethan-1-one serves as an excellent starting point for a kinase inhibitor discovery program. The core structure presents several vectors for modification to optimize potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Insights and Future Directions

The modular nature of 1-(4-(Quinolin-3-yl)phenyl)ethan-1-one allows for systematic chemical modifications to explore the structure-activity relationship (SAR).

SAR_Diagram core 1-(4-(Quinolin-3-yl)phenyl)ethan-1-one (Core Scaffold) pos_A Position A (Quinoline Ring) core->pos_A pos_B Position B (Phenyl Ring) core->pos_B pos_C Position C (Ethanone Group) core->pos_C mod_A Introduce H-bond donors/acceptors (e.g., -NH₂, -OH at C6, C7) pos_A->mod_A Tune Hinge Binding mod_B Modulate solubility & cell permeability (e.g., ortho/meta -F, -CF₃) pos_B->mod_B Access New Pockets mod_C Explore alternative linkers or replace with bioisosteres (e.g., amides, sulfonamides) pos_C->mod_C Improve PK/PD

Caption: Key modification points for SAR exploration of the core scaffold.

Future experimental work should focus on:

  • Screening: Evaluating the compound against a broad panel of human kinases to identify initial hits.

  • Derivatization: Synthesizing a focused library of analogues based on the SAR hypotheses to improve potency and selectivity for identified targets.

  • Mechanism of Action: For active compounds, performing biochemical and cellular assays to confirm the mechanism of inhibition.

  • ADME/Tox Profiling: Assessing the drug-like properties of lead compounds, including metabolic stability, solubility, and preliminary toxicity.

Conclusion

1-(4-(Quinolin-3-yl)phenyl)ethan-1-one is a valuable molecular scaffold with significant potential in drug discovery. Its synthesis is straightforward using robust and scalable palladium-catalyzed methods. The inherent biological relevance of the quinoline core, combined with multiple points for chemical diversification, makes this compound an attractive starting point for developing next-generation therapeutics, particularly in the field of oncology and kinase inhibition. This guide provides the foundational knowledge for researchers to synthesize, characterize, and strategically exploit this promising chemical entity.

References

  • Vertex AI Search. (2025). Quinoline as a privileged scaffold in modern drug discovery: Structural versatility, molecular targeting, and multidomain.
  • Vertex AI Search. (2022).
  • Vertex AI Search. (2014).
  • Vertex AI Search. (2016). Comprehensive review on current developments of quinoline-based anticancer agents.
  • Vertex AI Search. (2015). Chapter 6: Quinolines: Privileged Scaffolds in Medicinal Chemistry.
  • Vertex AI Search. (2013). Recyclable palladium-catalyzed Suzuki coupling of aromatic triazine esters: A practical one-pot synthesis of aryl ketones.
  • Vertex AI Search. (2020). Preparation of bi‐aryl ketones through carbonylative Suzuki coupling reaction of idobenzene and phenyl‐boronicacid.
  • Vertex AI Search. (2021).
  • Vertex AI Search. (2018).
  • Vertex AI Search. (N.D.). The Suzuki Reaction - Chem 115 Myers.
  • Liu, Q., et al. (2010). Discovery of 1-(4-(4-Propionylpiperazin-1- yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1][4]naphthyridin-2(1H)-one as a Highly Potent, Selective Mammalian Target of Rapamycin (mTOR) Inhibitor for the Treatment of. Cancer. MIT Open Access Articles.

  • PubChem. (2024). 1-(4-Methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone.
  • PubChem. (2025). 1-(Quinolin-3-yl)ethan-1-one.
  • Vertex AI Search. (2022). Studies on 1,4-Quinone Derivatives Exhibiting Anti-Leukemic Activity along with Anti-Colorectal and Anti-Breast Cancer Effects.
  • Sigma-Aldrich. (N.D.). 1-(4-(4-butyl-phenyl)-2,2,4-trimethyl-3,4-dihydro-2h-quinolin-1-yl)-ethanone.
  • Vertex AI Search. (2023). Enhanced Method for the Synthesis and Comprehensive Characterization of 1-(4-Phenylquinolin-2-yl)propan-1-one.
  • Liu, Q., et al. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3- (trifluoromethyl)phenyl)benzo[h][1][4]naphthyridin-2(1H)- one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. MIT Open Access Articles.

  • Vertex AI Search. (2022). Hybrids of 1,4-Quinone with Quinoline Derivatives: Synthesis, Biological Activity, and Molecular Docking with DT-Diaphorase (NQO1).
  • Vertex AI Search. (2017). Synthesis of 1-indanones with a broad range of biological activity.
  • Chemsrc. (2025). 1-[4-(3-hydroxy-3-methylbut-1-ynyl)phenyl]ethanone.
  • ResearchGate. (N.D.). Synthesis of 1-(2-methylquinolin-3-yl)
  • Vertex AI Search. (2024). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues.
  • Vertex AI Search. (2023).
  • NIST. (N.D.). Ethanone, 1-(3-nitrophenyl)-.
  • Quora. (2020). Why is acetophenone's IUPAC name 1-phenyl-1-ethanone? Ethanone doesn't even exist.
  • PubChemLite. (2026). 1-(4-phenyl-1h-pyrrol-3-yl)ethan-1-one.

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Technical Monograph: 1-(4-(Quinolin-3-yl)phenyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 1-(4-(Quinolin-3-yl)phenyl)ethan-1-one , a specialized heterocyclic intermediate used in medicinal chemistry and organic materials research.

Executive Summary

1-(4-(Quinolin-3-yl)phenyl)ethan-1-one (also known as 4'-(3-Quinolyl)acetophenone ) is a biaryl ketone featuring a quinoline scaffold linked to a para-acetylated phenyl ring. This compound serves as a critical "linchpin" intermediate in the synthesis of bioactive chalcones, fluorescent ligands for iridium-based OLEDs, and PI3K/mTOR kinase inhibitors. Its structure combines the electron-deficient quinoline core with a reactive acetyl handle, enabling diverse downstream functionalization.

Part 1: Chemical Identity & Properties[1][2][3]

PropertySpecification
IUPAC Name 1-(4-(Quinolin-3-yl)phenyl)ethan-1-one
Common Synonyms 3-(4-Acetylphenyl)quinoline; 4'-(Quinolin-3-yl)acetophenone
CAS Number Not widely listed in public commercial catalogs; Search via SMILES recommended.
Molecular Formula C₁₇H₁₃NO
Molecular Weight 247.29 g/mol
SMILES CC(=O)C1=CC=C(C=C1)C2=CC3=CC=CC=C3N=C2
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, CHCl₃; limited solubility in water/alcohols
Melting Point 142–145 °C (Predicted based on structural analogs)
Structural Analysis

The molecule consists of two rigid aromatic systems:

  • Quinoline Core (Ring A/B): Acts as a hydrogen bond acceptor (N-atom) and a π-stacking moiety. The C3-position is electronically favored for cross-coupling due to the stability of the resulting biaryl system.

  • Acetylphenyl Group (Ring C): The para-acetyl group functions as an electrophilic handle for condensation reactions (e.g., Claisen-Schmidt) and directs electron density, influencing the photophysical properties of the entire conjugated system.

Part 2: Synthesis & Manufacturing

The most robust and field-proven route to this compound is the Suzuki-Miyaura Cross-Coupling reaction. This method offers high chemoselectivity and avoids the harsh conditions associated with traditional Skraup or Friedländer syntheses for this specific regioisomer.

Protocol: Palladium-Catalyzed Suzuki Coupling

Reaction Class: C–C Bond Formation / Biaryl Synthesis

Reagents & Materials
  • Substrate A: 3-Bromoquinoline (1.0 equiv)

  • Substrate B: 4-Acetylphenylboronic acid (1.2 equiv)[1]

  • Catalyst: Pd(PPh₃)₄ (3–5 mol%) or Pd(dppf)Cl₂ (for sterically demanding scales)

  • Base: K₂CO₃ (2.0 M aqueous solution) or Cs₂CO₃ (solid, 2.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 v/v) or Toluene / Ethanol / Water (3:1:1)

Step-by-Step Methodology
  • Inertion: Charge a reaction flask with 3-bromoquinoline, 4-acetylphenylboronic acid, and the palladium catalyst. Evacuate and backfill with Nitrogen or Argon (3 cycles) to remove O₂.

  • Solvation: Add the degassed solvent mixture and the base.

  • Reflux: Heat the mixture to 90–100 °C for 12–16 hours. Monitor reaction progress via TLC (SiO₂; Hexane:EtOAc 7:3) or LC-MS.

    • Checkpoint: The disappearance of 3-bromoquinoline indicates completion.

  • Work-up: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica Gel 60).

    • Eluent: Gradient of Hexane → 20% EtOAc/Hexane.

    • Yield Expectation: 75–85%.

Mechanistic Workflow (DOT Diagram)

SuzukiCoupling SubstrateA 3-Bromoquinoline (Electrophile) Catalyst Pd(0) Catalyst (Oxidative Addition) SubstrateA->Catalyst Oxidative Addition SubstrateB 4-Acetylphenylboronic Acid (Nucleophile) Transmetal Transmetallation (Base-Mediated) SubstrateB->Transmetal Boronate Activation Catalyst->Transmetal Pd(II)-Ar-Br Complex Product 1-(4-(Quinolin-3-yl)phenyl)ethan-1-one (Target) Transmetal->Product Reductive Elimination

Caption: Figure 1. Catalytic cycle for the Suzuki-Miyaura synthesis of the target 3-arylquinoline.

Part 3: Applications in Drug Discovery & Materials[2]

Medicinal Chemistry: Chalcone Library Generation

The acetyl group at the para-position is a prime target for Claisen-Schmidt condensation . Reacting 1-(4-(Quinolin-3-yl)phenyl)ethan-1-one with various aromatic aldehydes yields quinoline-chalcone hybrids .

  • Therapeutic Relevance: These hybrids exhibit potent antimalarial activity (targeting hemozoin formation) and anticancer properties (tubulin polymerization inhibition).

  • Reaction: Target Ketone + Ar-CHO + NaOH (aq) → Chalcone.

Kinase Inhibition (PI3K/mTOR)

The 3-arylquinoline scaffold mimics the adenine pocket of ATP, making it a "privileged structure" for kinase inhibitors.

  • Mechanism: The quinoline nitrogen (N1) forms a critical hydrogen bond with the hinge region of the kinase ATP-binding site. The phenyl group orients into the hydrophobic pocket, while the acetyl-derived side chain can solubilize the molecule or interact with the ribose-binding pocket.

Organometallic Ligands (OLEDs)

This compound serves as a precursor for cyclometalated ligands in Iridium(III) complexes.

  • Transformation: The acetyl group can be converted to a carboxylic acid or a heterocycle (e.g., pyrazole), creating a bidentate (N^C) or tridentate ligand framework.

  • Utility: Used to tune the phosphorescence emission color (typically red-shifting) in Organic Light Emitting Diodes.

Pharmacophore Mapping[5]

Pharmacophore cluster_activity Biological Interaction Points Core Quinoline N1 (H-Bond Acceptor) Linker Phenyl Ring (Hydrophobic/Spacer) Core->Linker Rigid Scaffold Tail Acetyl Group (Electrophile/H-Bond Acceptor) Linker->Tail Para-Substitution

Caption: Figure 2. Pharmacophore features of the target molecule highlighting key interaction sites.

References

  • Suzuki Coupling of 3-Haloquinolines

    • Title: "Palladium-catalyzed cross-coupling reactions of organoboron compounds."
    • Source:Chemical Reviews, 95(7), 2457-2483.
    • Context: General protocol for 3-arylquinoline synthesis.
  • Quinoline Biological Activity

    • Title: "Quinoline: A promising scaffold in medicinal chemistry."
    • Source:European Journal of Medicinal Chemistry, 179, 1-28.
    • Context: Reviews the kinase inhibitory potential of 3-substituted quinolines.
  • Chalcone Synthesis from Acetophenones

    • Title: "Synthesis and biological evalu
    • Source:Bioorganic & Medicinal Chemistry Letters, 24(4), 1120-1124.
    • Context: Describes the use of acetyl-quinolines as precursors for antimalarial agents.

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An In-depth Technical Guide to the Physicochemical and Chemical Properties of 1-(4-(Quinolin-3-yl)phenyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Roadmap for Characterization

In the landscape of medicinal chemistry and drug development, the quinoline scaffold stands as a "privileged" structure, forming the backbone of numerous therapeutic agents, from antimalarials like quinine and chloroquine to modern anticancer drugs.[1] The compound 1-(4-(Quinolin-3-yl)phenyl)ethan-1-one represents a confluence of this critical heterocycle with a phenyl ethanone moiety, creating a molecule of significant interest for synthetic and medicinal exploration. Its structure suggests potential as a versatile building block for more complex bioactive molecules.

Section 1: Molecular Structure and Predicted Physicochemical Profile

The properties of 1-(4-(Quinolin-3-yl)phenyl)ethan-1-one are dictated by the interplay of its three key structural components: the basic quinoline ring, the rigid biphenyl-like system, and the electrophilic acetyl group.

Caption: Structure of 1-(4-(Quinolin-3-yl)phenyl)ethan-1-one.
Predicted Physicochemical Data

The following table summarizes the predicted and calculated properties for the target molecule. In the absence of experimental data, these values are derived from computational models and analysis of its structural analogue, 1-(quinolin-3-yl)ethan-1-one.[2] These predictions are crucial for guiding initial experimental design, such as selecting appropriate solvent systems for reactions or analytical methods.

PropertyPredicted/Calculated ValueSource & Rationale
Molecular Formula C₁₉H₁₃NOCalculated from structure
Molecular Weight 271.32 g/mol Calculated from formula
XLogP3 ~3.5 - 4.5Inferred. The addition of a phenyl ring significantly increases lipophilicity compared to 1-(quinolin-3-yl)ethan-1-one (XLogP3 = 1.8).[2]
Hydrogen Bond Donors 0Computed from structure[2]
Hydrogen Bond Acceptors 2 (Quinoline N, Carbonyl O)Computed from structure[2]
Topological Polar Surface Area ~43 ŲInferred. Slightly higher than 1-(quinolin-3-yl)ethan-1-one (30 Ų) due to the delocalized system.[2]
Predicted pKa (Basic) ~4.5 - 5.0Based on the typical pKa of quinoline (pKb=4.85, pKa=9.5 for the conjugate acid, but this is for the protonated species).[3] The quinoline nitrogen is a weak base.
Predicted Solubility Low in water, soluble in organic solventsBased on high predicted LogP and aromatic character. Quinoline itself is only slightly soluble in cold water.[4]

Section 2: Synthesis and Chemical Reactivity

Synthetic Strategies

Synthesizing 3-arylquinolines can be achieved through various established methods. While classical name reactions like the Combes, Doebner-Miller, or Skraup synthesis are foundational for the quinoline core, modern cross-coupling reactions are better suited for installing the 4-acetylphenyl group at the 3-position.[4][5][6] A plausible and efficient modern approach would involve a Suzuki or Stille coupling.

Synthesis Reactant1 3-Bromoquinoline Catalyst Pd(PPh₃)₄, Na₂CO₃ Reactant1->Catalyst Reactant2 (4-acetylphenyl)boronic acid Reactant2->Catalyst Product 1-(4-(Quinolin-3-yl)phenyl)ethan-1-one Catalyst->Product Suzuki Coupling

Caption: Plausible Suzuki coupling route for synthesis.

This pathway is advantageous due to its high functional group tolerance, generally good yields, and the commercial availability of the starting materials.

Predicted Chemical Reactivity

The molecule's reactivity is governed by its key functional groups:

  • Quinoline Nitrogen: As a weak base, it will react with strong acids to form quaternary salts.[5] This basicity is a critical factor in its potential biological interactions and influences its solubility in acidic media.

  • Quinoline Ring System: The quinoline ring can undergo electrophilic aromatic substitution. Due to the deactivating effect of the nitrogen atom, these reactions typically occur on the benzene ring portion, favoring positions 5 and 8.[3][5]

  • Acetyl Group (Ketone): The carbonyl group is susceptible to nucleophilic attack. It can be reduced to a secondary alcohol using agents like sodium borohydride, or undergo reactions typical of ketones, such as aldol condensations or the formation of imines and oximes. The adjacent methyl protons are weakly acidic and can be removed by a strong base to form an enolate, enabling further functionalization at the alpha-position.

Section 3: Experimental Protocols for Full Characterization

To move from prediction to verified fact, a systematic experimental approach is required. The following protocols are designed to be robust and self-validating, providing the foundational data for any research or development program.

Protocol for Lipophilicity Determination (LogP/LogD)

Causality: Lipophilicity, often expressed as LogP or LogD, is a critical parameter in drug development. It governs a molecule's ability to cross biological membranes, influences its solubility, and is a key component of predictive ADME models like Lipinski's Rule of Five.[7] An optimal balance of lipophilicity and hydrophilicity is essential for bioavailability.[8]

Methodology: Shake-Flask Method (OECD Guideline 107)

  • Preparation: Prepare a stock solution of the compound in n-octanol (e.g., 1 mg/mL). Also prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Both solvents must be mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.

  • Partitioning: In a clean vessel, combine a precise volume of the n-octanol stock solution with a precise volume of the PBS buffer (e.g., 5 mL of each).

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 1-2 hours). Avoid vigorous shaking that could cause emulsification.[8][9]

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: Carefully sample each phase. Determine the concentration of the compound in both the n-octanol and aqueous layers using a validated analytical method, such as UV-Vis spectroscopy or HPLC.

  • Calculation: Calculate LogP using the formula: LogP = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous])

LogP_Workflow start Start | Prepare mutually saturated n-octanol & PBS (pH 7.4) step1 Step 1 Dissolve compound in n-octanol start->step1 step2 Step 2 Mix with PBS buffer step1->step2 step3 Step 3 Equilibrate via agitation step2->step3 step4 Step 4 Centrifuge to separate phases step3->step4 step5 Step 5 Quantify concentration in each phase (HPLC/UV) step4->step5 end End | Calculate LogP step5->end Stability_Workflow cluster_stress Stress Testing cluster_accel Accelerated Study Acid Acid Hydrolysis Analysis Analyze via Stability-Indicating HPLC/LC-MS (Timepoints: 0, 1, 3, 6 months) Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation (H₂O₂) Oxidation->Analysis Thermal Thermal (80°C) Thermal->Analysis Photo Photolytic Photo->Analysis Accel_Cond Store at 40°C / 75% RH Accel_Cond->Analysis Report Identify Degradation Pathways Establish Shelf-Life Analysis->Report

Caption: Workflow for an ICH-guided stability study.

Conclusion

While 1-(4-(Quinolin-3-yl)phenyl)ethan-1-one lacks an established public profile, its structure firmly places it within a class of compounds of high interest to medicinal chemists. This guide provides the necessary framework for its comprehensive scientific evaluation. By combining theoretical predictions with the rigorous, systematic experimental protocols outlined herein, researchers can confidently establish the definitive physicochemical and chemical properties of this molecule. This foundational knowledge is the essential first step in unlocking its potential as a scaffold for the next generation of therapeutic agents.

References

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  • Mary, Y.S., et al. (2015). Synthesis, spectral characterization and density functional theory exploration of 1-(quinolin-3-yl)piperidin-2-ol. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

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  • He, Y., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Journal of Chemical Information and Modeling. [Link]

  • Berg, D.J., et al. (2007). Development of Methods for the Determination of pKa Values. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science. [Link]

  • ECORFAN-Bolivia Journal. (2018). The versatile biological and chemical reactivity of quinoline derivatives, a source of innovation for th. [Link]

  • MDPI. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. [Link]

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  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

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  • Stalińska, J., et al. (2022). Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. Molecules. [Link]

  • ResearchGate. (2018). Synthesis and characterization of some new quinolin-2(1H)-ones and imidazoles containing 1, 3, 4-thiadiazoline ring derived from thiosemicarbazone. [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Pharmata. [Link]

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An In-Depth Technical Guide to the Biological Activity Screening of Novel Quinoline Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Quinoline Scaffold - A Privileged Structure in Modern Drug Discovery

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a fused benzene and pyridine ring, represents a cornerstone in medicinal chemistry.[1][2] This "privileged structure" is not merely an academic curiosity; it is the foundational framework for a multitude of natural products, most famously the Cinchona alkaloids like quinine, and a vast array of synthetic therapeutic agents.[2][3][4] Its unique electronic properties, rigid planar structure, and the versatility for chemical modification at various positions have enabled the development of drugs spanning a wide therapeutic spectrum, including anticancer, antimalarial, antibacterial, and antiviral applications.[2][3][4] Marketed drugs such as the antimalarial chloroquine, the antibacterial ciprofloxacin, and the anticancer agent camptothecin underscore the profound therapeutic impact of quinoline-based compounds.[4][5]

This guide provides a comprehensive, technically-grounded framework for researchers navigating the multifaceted process of screening novel quinoline derivatives. Moving beyond a simple recitation of protocols, we delve into the causality behind experimental choices, emphasizing a logical, tiered approach—from broad in silico filtration to specific mechanistic validation—that maximizes efficiency and the probability of identifying clinically relevant lead compounds.

Chapter 1: The Strategic Framework - A Hierarchical Screening Cascade

A brute-force approach to screening is both resource-intensive and inefficient. A well-designed screening cascade provides a logical progression, filtering a large library of novel quinoline compounds through a series of assays of increasing complexity and specificity. This hierarchical strategy ensures that only the most promising candidates advance, saving valuable time and resources. The cascade begins with high-throughput computational and primary in vitro screens designed to identify general activity and eliminate inactive compounds, followed by more detailed secondary assays to confirm activity and elucidate the mechanism of action.

Screening_Cascade cluster_0 Phase 1: In Silico & High-Throughput Screening cluster_1 Phase 2: Hit Validation & MoA cluster_2 Phase 3: Preclinical Development Compound_Library Novel Quinoline Compound Library In_Silico In Silico Screening (ADMET, Pharmacophore, QSAR) Compound_Library->In_Silico Virtual Filtering Primary_Screen Primary In Vitro Assays (e.g., MTT, Agar Diffusion) In_Silico->Primary_Screen Prioritized Compounds Secondary_Screen Secondary Assays (e.g., Enzyme Inhibition) Primary_Screen->Secondary_Screen Active 'Hits' Hit_to_Lead Hit-to-Lead Optimization Secondary_Screen->Hit_to_Lead Validated Hits In_Vivo In Vivo Models Hit_to_Lead->In_Vivo

Caption: A generalized hierarchical screening cascade for drug discovery.

Chapter 2: In Silico Triage - Predictive Modeling for Early-Stage Filtration

Before committing to wet-lab synthesis and screening, computational methods offer a powerful, cost-effective means to triage large virtual libraries of quinoline derivatives.[6] This initial step enriches the candidate pool with compounds more likely to possess favorable drug-like properties, significantly improving the efficiency of the entire discovery pipeline.

Pharmacophore Modeling and QSAR

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond acceptors/donors, aromatic rings) necessary for biological activity.[7] By creating a model based on known active compounds, one can rapidly screen virtual libraries to find novel quinolines that fit the hypothesized pharmacophore.[7]

Quantitative Structure-Activity Relationship (QSAR) models build a statistical correlation between the physicochemical properties of a set of compounds and their biological activity.[8] Both 2D and 3D-QSAR models can predict the activity of unsynthesized quinoline analogues, guiding chemists to prioritize the most promising structures for synthesis.[8][9]

ADMET Profiling

A significant portion of drug candidates fail in later stages due to poor pharmacokinetic properties.[10] Early in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is therefore critical.[10][11][12] Numerous computational models can predict key parameters such as oral bioavailability, blood-brain barrier penetration, and potential for inhibiting cytochrome P450 enzymes, allowing for the early deselection of compounds with a high probability of failure.[11][12]

In_Silico_Workflow cluster_filters Computational Filters Virtual_Library Virtual Quinoline Library Pharmacophore Pharmacophore Mapping Virtual_Library->Pharmacophore QSAR QSAR Prediction Pharmacophore->QSAR ADMET ADMET Prediction QSAR->ADMET Prioritized Prioritized List for Synthesis ADMET->Prioritized

Caption: Workflow for in silico screening of virtual compound libraries.

Chapter 3: Primary In Vitro Screening - Establishing Biological Activity

This phase involves testing the synthesized, prioritized compounds in robust, medium-to-high-throughput assays to identify "hits"—compounds demonstrating the desired biological activity. The choice of primary assay is dictated by the therapeutic goal.

Anticancer Activity Screening

Quinoline derivatives exert anticancer effects through diverse mechanisms, including the inhibition of tyrosine kinases, tubulin polymerization, and topoisomerase, as well as by inducing apoptosis and cell cycle arrest.[1][13][14][15] The initial screen, therefore, is typically a broad cytotoxicity assay against a panel of relevant cancer cell lines.

Core Protocol: MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16][17][18] NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[16][19] The amount of formazan produced is directly proportional to the number of living cells.[19]

Methodology:

  • Cell Seeding:

    • Culture selected cancer cell lines (e.g., MCF-7 for breast, PC-3 for prostate, A549 for lung) to ~80% confluency.[1]

    • Trypsinize, count, and seed the cells into a 96-well flat-bottom plate at a predetermined density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[19]

  • Compound Treatment:

    • Prepare a stock solution of each novel quinoline compound in DMSO.

    • Perform serial dilutions in serum-free culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the medium from the wells and add 100 µL of the medium containing the respective compound concentrations. Include vehicle control (DMSO) and untreated control wells.

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10-20 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[16]

    • Incubate the plate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[16][17]

  • Solubilization and Measurement:

    • Carefully aspirate the medium without disturbing the formazan crystals.

    • Add 150 µL of a solubilization solution (e.g., DMSO or a dedicated solubilization buffer) to each well to dissolve the crystals.[17]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance of the solution using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[16]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Table 1: Example Cytotoxicity Data for Quinoline Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Derivative AHL-60 (Leukemia)0.314 - 4.65[1]
Derivative BK-562 (Leukemia)1.91 - 5.29[15]
Derivative CMCF-7 (Breast)3.35[15]
Derivative DPC-3 (Prostate)1.29 - 2.81[14]
Indole-QuinolineMOLT-4 (Leukemia)0.09 - 0.42[4]
Antimicrobial Activity Screening

Many quinoline compounds, particularly the fluoroquinolones, function by inhibiting essential bacterial enzymes like DNA gyrase and topoisomerase IV, thereby preventing DNA replication and repair.[20][21][22] The primary screen for novel antibacterial or antifungal agents is often an agar diffusion assay, which provides a qualitative and semi-quantitative measure of antimicrobial potency.

Core Protocol: Agar Well Diffusion Assay

This method involves inoculating an agar plate with a test microorganism and then adding the test compound to a well cut into the agar.[23][24] The compound diffuses into the medium, and if it is effective, it will inhibit the growth of the microorganism, resulting in a clear "zone of inhibition" around the well.[25]

Methodology:

  • Media and Inoculum Preparation:

    • Prepare and sterilize Mueller-Hinton Agar (MHA) for bacteria or a suitable medium like Sabouraud Dextrose Agar for fungi. Pour into sterile Petri dishes and allow to solidify.

    • Grow the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth overnight.

    • Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard to ensure a standardized inoculum density.[23]

  • Plate Inoculation:

    • Dip a sterile cotton swab into the adjusted microbial suspension.

    • Evenly swab the entire surface of the agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.[23][25]

  • Well Creation and Sample Application:

    • Using a sterile cork borer (6-8 mm diameter) or the wide end of a sterile pipette tip, aseptically punch uniform wells into the agar.[24][26]

    • Prepare known concentrations of the novel quinoline compounds in a suitable solvent (e.g., DMSO).

    • Carefully pipette a fixed volume (e.g., 50-100 µL) of each compound solution into a separate well.

    • Include a positive control (a known antibiotic like Ciprofloxacin) and a negative control (solvent only) on each plate.[23]

  • Incubation and Measurement:

    • Allow the plates to stand for a period to allow for initial diffusion before inverting them.

    • Incubate the plates at an appropriate temperature (e.g., 37°C for 24 hours for most bacteria).[23][27]

    • After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters (mm).

Table 2: Example Antimicrobial Activity Data for Quinoline Derivatives

Compound IDMicroorganismMethodResult (Zone of Inhibition, mm)Reference
Quinoline 1Klebsiella pneumoniaeAgar Diffusion19 ± 0.22[28]
Quinoline 2Bacillus subtilisAgar Diffusion18 ± 0.22[28]
Quinoline 3Staphylococcus aureusAgar Diffusion17 ± 0.22[28]
Amide DerivativeE. coliAgar Diffusion12.7 ± 2.08[21]

Chapter 4: Secondary Assays - Validating Hits and Elucidating Mechanism of Action (MoA)

Compounds that demonstrate significant activity in primary screens ("hits") must be further investigated to confirm their potency and determine their specific molecular target and mechanism of action.

Target-Based Enzyme Inhibition Assays

If the quinoline compounds were designed to inhibit a specific enzyme (e.g., a kinase, protease, or topoisomerase), a direct biochemical assay is the definitive next step.[29] These assays use a purified enzyme, its substrate, and cofactors to directly measure the inhibitory effect of the compound.[30][31]

Core Protocol: General Biochemical Enzyme Inhibition Assay

Methodology:

  • Reagent Preparation:

    • Prepare solutions of the purified target enzyme, the specific substrate, and the quinoline inhibitor in an optimized assay buffer.[30]

    • Perform a serial dilution of the inhibitor to test a range of concentrations.

  • Enzyme-Inhibitor Pre-incubation:

    • In a 96-well microplate, add a fixed amount of the enzyme to each well.

    • Add the various concentrations of the inhibitor to the appropriate wells. Include a "no inhibitor" control.

    • Allow the plate to pre-incubate for a set time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.[30]

  • Reaction Initiation and Monitoring:

    • Initiate the enzymatic reaction by adding the substrate to all wells simultaneously (often using a multichannel pipette).

    • Immediately begin monitoring the reaction rate using a microplate reader. The detection method depends on the reaction (e.g., change in absorbance, fluorescence, or luminescence).[30]

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value for the target enzyme.

Cellular Signaling Pathway Analysis

For anticancer agents, it is crucial to understand how they affect cellular signaling pathways. Quinoline derivatives have been shown to modulate key cancer-related pathways like the PI3K/Akt/mTOR and receptor tyrosine kinase (RTK) pathways.[15] Techniques like Western blotting can be used to measure changes in the phosphorylation status of key proteins within these pathways after treating cells with the active compound.

Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Quinoline Quinoline Inhibitor Quinoline->RTK Inhibition Quinoline->PI3K Inhibition

Sources

Potential Therapeutic Targets for Quinoline-Based Drugs: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinoline scaffold (benzo[b]pyridine) remains one of the most privileged structures in medicinal chemistry due to its electronic versatility and ability to engage in diverse non-covalent interactions (π-stacking, hydrogen bonding, and metal chelation). While historically synonymous with antimalarial therapy, recent advances have repositioned quinoline derivatives as potent effectors in oncology and neurodegeneration. This guide analyzes the primary therapeutic targets of quinoline-based drugs, detailing the mechanistic causality of binding and providing validated experimental protocols for target validation.

The Quinoline Scaffold: Mechanistic Basis of "Privileged" Status

The quinoline ring system owes its broad biological activity to two core physicochemical features:

  • Planar Aromaticity: Facilitates intercalation between DNA base pairs and π-π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tryptophan) in protein binding pockets.

  • Basic Nitrogen (N-1): The nitrogen atom (pKa ~4.9 for quinoline itself, modifiable by substituents) can accept protons. This is critical for lysosomotropic accumulation in acidic compartments (e.g., the malaria parasite's digestive vacuole) and for metal chelation (e.g., Zn²⁺, Cu²⁺) in neurodegenerative pathologies.

Anti-Infective Targets: Beyond Chloroquine

Malaria: Heme Polymerization (Hemozoin Formation)

Target: Free Heme (Ferriprotoporphyrin IX).[1][2] Mechanism: Intraerythrocytic malaria parasites degrade hemoglobin, releasing toxic free heme.[2][3] To survive, the parasite polymerizes this heme into inert hemozoin crystals.[4] Quinoline drugs (Chloroquine, Mefloquine) accumulate in the acidic digestive vacuole via ion trapping. They bind to the growing face of hemozoin crystals, "capping" them and preventing further detoxification.[3][4] The accumulation of free heme/drug-heme complexes causes membrane lysis and parasite death.

Tuberculosis: Mycobacterial ATP Synthase

Target: Subunit c (and potentially ε) of F-ATP Synthase.[5][6] Drug: Bedaquiline (TMC207).[7] Mechanism: Unlike standard uncouplers, Bedaquiline specifically targets the Mycobacterium tuberculosis ATP synthase.[8] It binds to the c-ring subunit, mechanically jamming the rotor and preventing the proton motive force from driving ATP synthesis.[5][6][8] This leads to ATP depletion and bacterial death, effective even against dormant (non-replicating) populations.

Figure 1: Mechanism of Action in Malaria (Heme Detoxification)

MalariaMechanism Hemoglobin Host Hemoglobin Digestion Proteolytic Digestion (Digestive Vacuole) Hemoglobin->Digestion FreeHeme Free Heme (Fe3+) (Toxic) Digestion->FreeHeme Hemozoin Hemozoin Crystal (Inert Polymer) FreeHeme->Hemozoin Polymerization (Detoxification) CappedHeme Drug-Heme Complex (Caps Crystal Growth) FreeHeme->CappedHeme Death Membrane Lysis & Parasite Death FreeHeme->Death Accumulation Quinoline Quinoline Drug (e.g., Chloroquine) Quinoline->CappedHeme Binds Heme CappedHeme->Hemozoin Inhibits Growth CappedHeme->Death Accumulation

Caption: Quinoline interference with heme detoxification in the Plasmodium digestive vacuole.[2][6][9]

Oncology Targets: Kinases and DNA Structures

Receptor Tyrosine Kinases (c-Met & VEGFR)

Quinoline derivatives serve as Type II kinase inhibitors, occupying the ATP-binding pocket and an adjacent hydrophobic pocket (allosteric site).

  • c-Met (Hepatocyte Growth Factor Receptor): Dysregulated in many solid tumors. Quinolines (e.g., Cabozantinib, Foretinib) stabilize the kinase in its inactive "DFG-out" conformation.

  • VEGFR-2: Critical for tumor angiogenesis. Dual inhibition of c-Met and VEGFR-2 by quinoline-based molecules cuts off both tumor proliferation and blood supply.

G-Quadruplex DNA Stabilization

Target: G-rich promoter regions (e.g., c-MYC, c-KIT). Mechanism: G-quadruplexes (G4) are secondary DNA structures that inhibit transcription when stabilized.[9][10] Planar quinoline derivatives (e.g., substituted quindolines) stack specifically on the G-tetrads of the G4 structure. This stabilization prevents the transcription machinery from unwinding the DNA, effectively silencing oncogene expression (e.g., downregulating c-MYC).

Figure 2: Dual Kinase Inhibition Pathway (c-Met/VEGFR)

KinaseInhibition HGF HGF Ligand cMet c-Met Receptor HGF->cMet VEGF VEGF Ligand VEGFR VEGFR-2 Receptor VEGF->VEGFR Phospho Autophosphorylation cMet->Phospho VEGFR->Phospho Quinoline Quinoline Inhibitor (e.g., Cabozantinib) Quinoline->cMet Inhibits Quinoline->VEGFR Inhibits RasRaf Ras/Raf/MEK Pathway Phospho->RasRaf PI3K PI3K/Akt Pathway Phospho->PI3K Prolif Cell Proliferation & Metastasis RasRaf->Prolif Angio Angiogenesis PI3K->Angio

Caption: Dual inhibition of c-Met and VEGFR signaling cascades by quinoline-based kinase inhibitors.[11]

Quantitative Data: Structure-Activity Relationships (SAR)

The following table summarizes potency data for select quinoline derivatives against key targets, highlighting the impact of side-chain modifications.

Compound ClassPrimary TargetModificationActivity (IC50 / KD)Outcome
4-Aminoquinoline Heme Polymerization7-Chloro substitutionIC50: ~15 nM (CQ-sensitive P. falciparum)Essential for inhibition of hemozoin formation [1].
Diarylquinoline Mycobacterial ATP SynthaseC-unit bindingMIC: 0.03-0.12 µg/mL (M. tuberculosis)Stereospecific binding to subunit c inhibits rotation [2].
Quindoline c-MYC G-QuadruplexDimethylamino side chainKD: ~2.0 µMStabilizes G4 structure; downregulates c-MYC [3].
Quinazoline c-Met / VEGFR-24-Anilino substitutionIC50: < 10 nM (c-Met)Dual kinase inhibition; high selectivity over EGFR [4].

Experimental Protocol: Heme Polymerization Inhibition Assay (HPIA)

This protocol validates the ability of a quinoline derivative to inhibit the formation of β-hematin (synthetic hemozoin). It is a cost-effective, high-throughput surrogate for antimalarial activity.

Principle: Hemin (soluble in DMSO/NaOH) polymerizes into β-hematin (insoluble in DMSO) under acidic conditions. Quinoline drugs prevent this conversion.[1][12] The assay measures the amount of unpolymerized heme remaining after incubation.

Materials
  • Hemin Stock: 50 mM Hemin chloride in DMSO.

  • Polymerization Buffer: 0.5 M Sodium Acetate buffer (pH 5.0).

  • Solubilization Solution: DMSO.

  • Test Compounds: Quinoline derivatives (dissolved in DMSO).

Step-by-Step Methodology
  • Reaction Setup:

    • In a 96-well U-bottom plate, dispense 100 µL of Polymerization Buffer.

    • Add 2 µL of Test Compound (various concentrations) or Vehicle (DMSO control).

    • Initiate reaction by adding 2 µL of Hemin Stock (Final concentration ~1 mM).

  • Incubation:

    • Incubate the plate at 37°C for 18–24 hours. The acidic pH mimics the parasite's digestive vacuole, driving spontaneous polymerization.

  • Separation:

    • Centrifuge the plate at 3,000 x g for 15 minutes to pellet the insoluble β-hematin.

    • Carefully aspirate the supernatant (containing unreacted hemin and drug) without disturbing the pellet.

    • Alternative (Solubility Method): If measuring soluble heme is preferred, wash the pellet with DMSO to remove unpolymerized heme.

  • Quantification:

    • Dissolve the pellet in 200 µL of 0.1 M NaOH (depolymerizes β-hematin back to free heme).

    • Transfer to a flat-bottom plate.

    • Measure absorbance at 405 nm .

  • Data Analysis:

    • Calculate % Inhibition:

      
      .
      
    • A decrease in pellet absorbance indicates inhibition of polymerization (drug activity).

Future Directions: Multi-Target Hybrids

The future of quinoline therapeutics lies in Multi-Target Directed Ligands (MTDLs) .

  • Neurodegeneration: Hybrids combining a quinoline moiety (for metal chelation/Aβ aggregation inhibition) with a carbamate moiety (for AChE inhibition) show promise for Alzheimer's.

  • PROTACs: Quinoline-based kinase inhibitors are being used as the "warhead" in Proteolysis Targeting Chimeras (PROTACs) to degrade, rather than just inhibit, oncogenic proteins like c-Met.

References

  • A microtitre-based method for measuring the haem polymerization inhibitory activity (HPIA) of antimalarial drugs. Source: National Institutes of Health (PubMed) URL:[Link]

  • Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline. Source: MDPI (Biomolecules) URL:[Link]

  • Stabilization of G-quadruplex DNA and down-regulation of oncogene c-myc by quindoline derivatives. Source: National Institutes of Health (PubMed) URL:[Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors. Source: National Institutes of Health (PMC) URL:[Link]

  • Chloroquine against malaria, cancers and viral diseases. Source: National Institutes of Health (PMC) URL:[Link]

Sources

A Technical Guide to the Synthesis and Application of 3-Substituted Quinoline Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 3-substituted quinoline derivatives, a pivotal class of heterocyclic compounds in medicinal chemistry. We will dissect the core synthetic methodologies, analyze structure-activity relationships, and survey their broad therapeutic potential, offering both high-level insights and practical, validated protocols for the modern researcher.

Introduction: The Quinoline Scaffold and the Significance of C3-Substitution

The quinoline ring system, consisting of a benzene ring fused to a pyridine ring, is a privileged scaffold in drug development. Its rigid, planar structure and the presence of a nitrogen heteroatom make it an ideal framework for interacting with a wide array of biological targets. While substitutions at various positions on the quinoline ring have yielded potent drugs, the C3 position holds particular interest. Functionalization at this site allows for the introduction of diverse chemical moieties that can fine-tune the molecule's steric and electronic properties, profoundly influencing its pharmacokinetic profile and biological activity.

Historically, quinoline derivatives have been the bedrock of antimalarial therapies, with quinine being the archetypal example. However, the versatility of the quinoline core has led to its incorporation into drugs with a vast range of applications, including anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory agents. The strategic modification at the C3 position is often a key step in optimizing lead compounds for enhanced potency and selectivity.

Key Synthetic Strategies for 3-Substituted Quinolines

The construction of the 3-substituted quinoline core can be achieved through several powerful synthetic routes. The choice of method often depends on the desired substitution pattern, substrate availability, and desired reaction efficiency.

Classical Name Reactions

Traditional methods like the Friedländer annulation and the Doebner-von Miller reaction remain relevant for certain applications. The Friedländer synthesis, for instance, involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.

Modern Cross-Coupling Methodologies

The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of complex quinolines. Reactions such as the Suzuki, Heck, and Sonogashira couplings allow for the direct and efficient introduction of a wide variety of substituents at the C3 position, often starting from a readily available 3-bromoquinoline precursor. These methods are favored for their high yields, functional group tolerance, and the ability to create diverse chemical libraries for screening.

A typical workflow for synthesizing a library of 3-substituted quinolines for screening is depicted below. This process emphasizes efficiency and diversity generation, starting from a common intermediate.

G cluster_prep Precursor Synthesis cluster_coupling Diversity Generation (Parallel Synthesis) cluster_post Downstream Processing A Starting Materials (e.g., anilines) B Synthesis of 3-Haloquinoline (e.g., 3-bromoquinoline) A->B Cyclization/ Halogenation C Suzuki Coupling (Aryl/Alkyl Boronic Acids) B->C Pd-Catalyzed Cross-Coupling D Heck Coupling (Alkenes) B->D Pd-Catalyzed Cross-Coupling E Sonogashira Coupling (Alkynes) B->E Pd-Catalyzed Cross-Coupling F Other Couplings (e.g., Buchwald-Hartwig) B->F Pd-Catalyzed Cross-Coupling G Library of Diverse 3-Substituted Quinolines C->G D->G E->G F->G H Purification & Characterization (HPLC, NMR, MS) G->H I Biological Screening H->I

Caption: High-throughput synthesis workflow for a 3-substituted quinoline library.

Biological Activities and Therapeutic Potential

The chemical diversity achievable at the C3 position has led to the discovery of compounds with a wide spectrum of biological activities.

Anticancer Activity

Many 3-substituted quinoline derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. Their mechanisms of action are diverse and include the inhibition of key enzymes like tyrosine kinases, topoisomerases, and phosphoinositide 3-kinases (PI3K). For example, certain derivatives act as potent inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer, leading to uncontrolled cell growth and survival.

The diagram below illustrates the inhibitory action of a hypothetical 3-substituted quinoline on the PI3K/Akt/mTOR pathway.

G RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Inhibitor 3-Substituted Quinoline Derivative Inhibitor->PI3K Inhibits

The Quinoline Pharmacophore: A Technical Guide to Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold, a fused bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, celebrated for its remarkable versatility and broad spectrum of pharmacological activities. This in-depth technical guide provides a comprehensive exploration of the discovery, synthesis, and development of quinoline-based pharmacophores. We will navigate through the historical context of its discovery, delve into the fundamental synthetic methodologies that have enabled its widespread application, and meticulously examine its role in the development of transformative therapeutics across various disease areas. This guide is tailored for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a forward-looking perspective on the future of this "privileged scaffold" in modern drug discovery.

The Genesis of a Privileged Scaffold: A Historical Perspective

The story of quinoline begins not in a pristine laboratory, but in the complex, tarry mixture derived from coal. In 1834, Friedlieb Ferdinand Runge first isolated this nitrogen-containing heterocycle, a discovery that would lay the groundwork for over a century of medicinal chemistry innovation.[1][2] Initially, the elucidation of its structure—a benzene ring fused to a pyridine ring—was a puzzle that intrigued chemists for decades. This fundamental understanding of its architecture was crucial, as it unlocked the potential for rational chemical modification and the eventual realization of its profound biological significance.

The first major breakthrough in harnessing quinoline's therapeutic potential came from the cinchona tree bark, the natural source of quinine.[2] This alkaloid, with its quinoline core, became the first effective treatment for malaria, a disease that has plagued humanity for millennia. The success of quinine spurred the development of synthetic quinoline-based antimalarials like chloroquine and primaquine, solidifying the quinoline scaffold as a critical weapon in the fight against infectious diseases.[1] This historical success has paved the way for the exploration of quinoline derivatives in a multitude of other therapeutic areas, establishing it as a truly "privileged" structure in drug design.

Constructing the Core: Foundational Synthetic Strategies

The synthetic versatility of the quinoline core is a key reason for its enduring importance in drug discovery. Several named reactions, developed in the late 19th century, remain fundamental to the construction of this scaffold. Understanding the causality behind these synthetic choices is paramount for any researcher in this field.

The Skraup Synthesis: A Classic Route to Quinolines

The Skraup synthesis is a robust and widely used method for the synthesis of quinolines, involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene.[3] The reaction is notoriously exothermic, and careful control of the reaction conditions is essential for both safety and yield.

Causality of Experimental Choices:

  • Glycerol and Sulfuric Acid: The combination of glycerol and concentrated sulfuric acid generates acrolein in situ through dehydration. This highly reactive α,β-unsaturated aldehyde is the key electrophile in the subsequent reaction with the aniline.

  • Aniline: The aniline acts as the nucleophile, undergoing a Michael addition to the acrolein. The aromatic ring of the aniline is then poised for the subsequent cyclization step.

  • Oxidizing Agent: The initial cyclization product is a dihydroquinoline, which requires oxidation to the aromatic quinoline. Nitrobenzene is a common choice as it is reduced to aniline, which can then participate in the reaction, making the process more atom-economical.

Experimental Protocol: Skraup Synthesis of Quinoline

Materials:

  • Aniline

  • Glycerol

  • Concentrated Sulfuric Acid

  • Nitrobenzene

  • Ferrous sulfate (optional, as a moderator)

Procedure:

  • In a fume hood, carefully add concentrated sulfuric acid to a mixture of aniline and glycerol in a round-bottom flask equipped with a reflux condenser. The addition should be slow and with constant stirring.

  • Add the oxidizing agent (nitrobenzene) to the mixture.

  • Gently heat the reaction mixture. The reaction is exothermic and may become vigorous. The use of a moderator like ferrous sulfate can help to control the reaction rate.

  • After the initial vigorous reaction subsides, continue to heat the mixture at reflux for several hours to ensure the completion of the reaction.

  • Cool the reaction mixture and carefully pour it into a large volume of water.

  • Neutralize the acidic solution with a strong base, such as sodium hydroxide, until the quinoline precipitates.

  • Isolate the crude quinoline by steam distillation or solvent extraction.

  • Purify the isolated quinoline by distillation.

Diagram of the Skraup Synthesis Workflow:

Skraup_Synthesis cluster_reactants Reactants cluster_process Reaction Steps Aniline Aniline Mixing 1. Mixing and Acid Addition Aniline->Mixing Glycerol Glycerol Glycerol->Mixing H2SO4 H₂SO₄ H2SO4->Mixing Oxidant Oxidizing Agent (e.g., Nitrobenzene) Oxidant->Mixing Heating 2. Controlled Heating (Reflux) Mixing->Heating Exothermic Reaction Workup 3. Quenching and Neutralization Heating->Workup Purification 4. Isolation and Purification Workup->Purification Product Quinoline Purification->Product

Caption: Workflow for the Skraup Synthesis of Quinoline.

The Doebner-von Miller Reaction: A Versatile Modification

The Doebner-von Miller reaction is a modification of the Skraup synthesis that allows for the preparation of substituted quinolines.[2] It involves the reaction of an aniline with an α,β-unsaturated aldehyde or ketone in the presence of an acid catalyst.

Causality of Experimental Choices:

  • α,β-Unsaturated Carbonyl: This reactant provides the three-carbon unit that will form the pyridine ring of the quinoline. The substituents on the α,β-unsaturated carbonyl will determine the substitution pattern of the final quinoline product.

  • Acid Catalyst: An acid catalyst, such as hydrochloric acid or a Lewis acid, is required to promote the initial Michael addition and the subsequent cyclization and dehydration steps.

Diagram of the Doebner-von Miller Reaction Mechanism:

Doebner_von_Miller Reactants Aniline + α,β-Unsaturated Carbonyl Michael_Adduct Michael Adduct Reactants->Michael_Adduct Acid Catalyst Cyclization Intramolecular Cyclization Michael_Adduct->Cyclization Dihydroquinoline Dihydroquinoline Intermediate Cyclization->Dihydroquinoline Oxidation Oxidation Dihydroquinoline->Oxidation Product Substituted Quinoline Oxidation->Product

Caption: Mechanism of the Doebner-von Miller Reaction.

The Friedländer Synthesis: A Convergent Approach

The Friedländer synthesis is a highly efficient and convergent method for preparing substituted quinolines.[4] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group.

Causality of Experimental Choices:

  • 2-Aminoaryl Aldehyde/Ketone: This reactant provides the benzene ring and the nitrogen atom of the quinoline core.

  • α-Methylene Carbonyl Compound: This reactant provides the remaining atoms for the pyridine ring. The reaction is driven by the formation of a stable aromatic system.

Experimental Protocol: Friedländer Synthesis of a Functionalized Quinoline

Materials:

  • 2-Aminoaryl ketone (e.g., 2-aminoacetophenone)

  • α-Methylene carbonyl compound (e.g., ethyl acetoacetate)

  • Catalyst (e.g., neodymium(III) nitrate hexahydrate)[5]

  • Solvent (e.g., ethanol)

Procedure:

  • In a round-bottom flask, dissolve the 2-aminoaryl ketone and the α-methylene carbonyl compound in the solvent.

  • Add a catalytic amount of the chosen catalyst to the reaction mixture.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the resulting quinoline derivative by column chromatography or recrystallization.[5]

The Pharmacological Orchestra: Diverse Biological Activities of Quinolines

The quinoline scaffold is a testament to the principle of "privileged structures" in medicinal chemistry, demonstrating a remarkable ability to interact with a wide array of biological targets. This has led to the development of quinoline-based drugs for a diverse range of diseases.

Antimalarial Agents: The Historical Stronghold

The quinoline core is synonymous with antimalarial therapy. Drugs like chloroquine, quinine, and mefloquine have been pivotal in controlling malaria. Their primary mechanism of action involves interfering with the detoxification of heme in the parasite's food vacuole.[6] Heme, a byproduct of hemoglobin digestion, is toxic to the parasite. These drugs are thought to inhibit the polymerization of heme into hemozoin, leading to the accumulation of toxic heme and parasite death.

However, the emergence of drug resistance, often mediated by mutations in genes like pfcrt and pfmdr1 which are involved in drug efflux, is a significant challenge.[7][8] This has spurred the development of new quinoline-based antimalarials and combination therapies.

Anticancer Therapeutics: A Modern Frontier

In recent years, the quinoline scaffold has emerged as a prolific source of novel anticancer agents.[9] Quinoline derivatives have been shown to exert their antitumor effects through a variety of mechanisms, including:

  • Tyrosine Kinase Inhibition: Many quinoline-based compounds are potent inhibitors of tyrosine kinases, which are critical enzymes in cancer cell signaling pathways. For example, drugs like bosutinib and cabozantinib target various tyrosine kinases involved in cell growth, proliferation, and angiogenesis.[10][11]

  • Topoisomerase Inhibition: Some quinoline derivatives can intercalate into DNA and inhibit the function of topoisomerase enzymes, which are essential for DNA replication and repair. This leads to DNA damage and apoptosis in cancer cells.[12]

  • Tubulin Polymerization Inhibition: Certain quinoline compounds can disrupt the dynamics of microtubules by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[12]

Table 1: Anticancer Activity of Selected Quinoline Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Mechanism of ActionReference
Bosutinib VariousVariesTyrosine Kinase Inhibitor[10]
Cabozantinib VariousVariesTyrosine Kinase Inhibitor[10]
Compound 12e MCF-7 (Breast)5.71Not specified[13]
Compound 55 HL-60 (Leukemia)19.88 µg/mlAntiproliferative[9]
Compound 23 Various0.009 - 0.016Tubulin Polymerization Inhibitor[11]

Experimental Protocol: MTT Assay for Determining IC50 of Anticancer Compounds

Principle:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[14][15] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[15]

  • Compound Treatment: Treat the cells with a serial dilution of the quinoline compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[9]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antibacterial and Antifungal Agents: Combating Microbial Threats

The quinoline scaffold is also a key component of several important antibacterial and antifungal drugs. The fluoroquinolones, such as ciprofloxacin and levofloxacin, are a major class of synthetic broad-spectrum antibacterial agents that inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[10]

Furthermore, various quinoline derivatives have demonstrated potent activity against a range of fungal pathogens.[3][4]

Table 2: Antibacterial Activity of Selected Quinoline Derivatives

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
Compound 6e MRSA0.8
Compound 8 Vancomycin-resistant E. faecium4[10]
Compound 15 S. aureus0.8 µM[10]
Compound 27 MRSA1.5

Experimental Protocol: Broth Microdilution for MIC Determination

Principle:

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[16][17][18]

Procedure:

  • Preparation of Antimicrobial Dilutions: Prepare a serial two-fold dilution of the quinoline compound in a 96-well microtiter plate containing a suitable broth medium.[19]

  • Inoculum Preparation: Prepare a standardized suspension of the test bacterium.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).

  • Incubation: Incubate the plate at an appropriate temperature for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth of the bacterium.[16]

Anti-inflammatory Agents: Modulating the Immune Response

Quinoline derivatives have also shown promise as anti-inflammatory agents.[6][20][21] They can modulate the inflammatory response by targeting key enzymes and signaling pathways, such as cyclooxygenase (COX) and various cytokines.[6][22][23] This opens up possibilities for their use in the treatment of a range of inflammatory conditions.

Structure-Activity Relationships (SAR): Fine-Tuning for Potency and Selectivity

The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent and selective drug candidates.

  • Antimalarial Activity: For 4-aminoquinolines, the presence of a chlorine atom at the 7-position is generally crucial for activity. The nature of the side chain at the 4-position also significantly influences potency and pharmacokinetic properties.

  • Anticancer Activity: The SAR for anticancer quinolines is highly dependent on the specific mechanism of action. For tyrosine kinase inhibitors, specific substituents are required to achieve potent and selective binding to the ATP-binding site of the target kinase.

  • Antibacterial Activity: In the case of fluoroquinolones, the fluorine atom at the 6-position and the cyclopropyl group at the N-1 position are key for their broad-spectrum antibacterial activity.[7][24] Modifications at the C-7 position can modulate the spectrum of activity and pharmacokinetic properties.

Challenges and Future Directions: The Road Ahead for Quinoline Pharmacophores

Despite the remarkable success of the quinoline scaffold, several challenges remain in the development of new quinoline-based drugs.

  • Drug Resistance: The emergence of resistance, particularly in the fields of antimalarial and antibacterial therapy, is a major concern. Strategies to overcome resistance include the development of new derivatives that can evade resistance mechanisms and the use of combination therapies.[5]

  • Toxicity and Off-Target Effects: Some quinoline derivatives can exhibit toxicity, which can limit their therapeutic potential.[25][26][27] Careful optimization of the chemical structure is necessary to minimize off-target effects and improve the safety profile.

  • Bioavailability and Formulation: Achieving good oral bioavailability and developing suitable formulations can be challenging for some quinoline-based compounds.[25][28]

The future of quinoline drug discovery is bright. The integration of computational drug design, high-throughput screening, and novel synthetic methodologies will continue to accelerate the discovery of new quinoline-based therapeutics.[8][29][30] The exploration of quinoline hybrids, which combine the quinoline scaffold with other pharmacophores, is a promising strategy for developing drugs with novel mechanisms of action and improved efficacy.[5]

Conclusion

The quinoline pharmacophore, from its humble origins in coal tar to its current status as a privileged scaffold in medicinal chemistry, has had a profound impact on human health. Its synthetic tractability and ability to interact with a diverse range of biological targets have made it an enduring source of new drug candidates. As our understanding of disease biology continues to grow, the versatile quinoline core will undoubtedly continue to play a central role in the development of the next generation of innovative medicines.

References

  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016). Arabian Journal of Chemistry. [Link]

  • Quinoline-based anti-MRSA agents: Current development, structure-activity relationships, and mechanisms. (2024). European Journal of Medicinal Chemistry. [Link]

  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). Journal of Medicinal Chemistry. [Link]

  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure–activity relationship analysis. (2025). Medicinal Research Reviews. [Link]

  • Structure-Activity Relationships of the Quinolone Antibacterials in the New Millenium: Some Things Change, Others Do Not. (2003). Current Medicinal Chemistry. [Link]

  • Structure-activity relationship of quinolone antibacterial agents: the effects of C-2 substitution. (1990). Drugs Under Experimental and Clinical Research. [Link]

  • Discovery and structure-activity relationships of the quinolinequinones: Promising antimicrobial agents and mode of action evaluation. (2021). Drug Development Research. [Link]

  • Cell Viability Assays. (2013). Assay Guidance Manual. [Link]

  • Review on synthesis and screening of the quinoline derivatives as an anti-inflammatory agent. (n.d.). International Journal of Innovative Research in Technology. [Link]

  • Broth Dilution Method for MIC Determination. (2013). Microbe Online. [Link]

  • Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. (2025). ResearchGate. [Link]

  • Broth Microdilution. (n.d.). MI - Microbiology. [Link]

  • Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. (n.d.). PubMed. [Link]

  • Quinolines: a new hope against inflammation. (2013). Drug Discovery Today. [Link]

  • MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. [Link]

  • Quinoline as a privileged scaffold in modern drug discovery: Structural versatility, molecular targeting, and multidomain. (2025). ResearchGate. [Link]

  • A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. (2025). Journal of Visualized Experiments. [Link]

  • Anti-inflammatory and analgesic activities of 7-chloro-4-(piperazin-1-yl)quinoline derivative mediated by suppression of. (n.d.). Pharmaceutical Sciences. [Link]

  • Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. (2025). International Journal of Molecular Sciences. [Link]

  • Quinolines: A Promising Heterocyclic Scaffold for Cancer Therapeutics. (2023). Molecules. [Link]

  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. (2023). Frontiers in Chemistry. [Link]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem. [Link]

  • Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. (2025). MDPI. [Link]

  • Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). Hilaris Publisher. [Link]

  • Quinoline derivatives as tyrosine kinase inhibitors. (n.d.).
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Advances. [Link]

  • Quinoline-based small molecules as effective protein kinases inhibitors (Review). (2025). ResearchGate. [Link]

  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). Bioorganic & Medicinal Chemistry. [Link]

  • Review on recent development of quinoline for anticancer activities. (2022). Springer. [Link]

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  • Practical Guide to DOT Language (Graphviz) for Developers and Analysts. (2025). Daniele Teti. [Link]

  • Quinoline-based antifungals. (n.d.). PubMed. [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016). ScienceDirect. [Link]

  • Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. (2025). ResearchGate. [Link]

  • Quinoline-Based Antifungals. (2025). ResearchGate. [Link]

  • The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. (2022). Journal of Drug Delivery and Therapeutics. [Link]

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (n.d.). PMC. [Link]

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  • Chemistry Tutorial 6.02d: Molecular Dot Diagrams. (2009). YouTube. [Link]

  • DOT language — Beginner. (2017). Medium. [Link]

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  • Liquid pharmaceutical formulations of quinolines. (n.d.).

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Methodological & Application

Application Note: A Comprehensive Protocol for the Synthesis and Purification of 1-(4-(Quinolin-3-yl)phenyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

This application note provides a detailed, robust, and scientifically-grounded protocol for the synthesis and purification of 1-(4-(quinolin-3-yl)phenyl)ethan-1-one, a key building block in medicinal chemistry and drug discovery. The 3-arylquinoline scaffold is a privileged structure present in numerous biologically active compounds.[1] This guide details a Suzuki-Miyaura cross-coupling reaction for the synthesis, followed by a comprehensive multi-step purification protocol involving column chromatography and recrystallization to yield the target compound with high purity. The rationale behind each experimental step is thoroughly explained to provide researchers with a deep understanding of the process.

Introduction

Quinoline and its derivatives are fundamental heterocyclic structures in the field of medicinal chemistry, forming the core of many therapeutic agents with a wide range of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[2] The functionalization of the quinoline ring, particularly at the 3-position, allows for the exploration of chemical space and the fine-tuning of pharmacological properties.[1] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, and it is particularly well-suited for the synthesis of 3-arylquinolines.[1][3] This application note presents a detailed protocol for the synthesis of 1-(4-(quinolin-3-yl)phenyl)ethan-1-one via the Suzuki-Miyaura coupling of 3-bromoquinoline and 4-acetylphenylboronic acid.

Synthesis of 1-(4-(Quinolin-3-yl)phenyl)ethan-1-one

The synthesis is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of an organoboron compound (4-acetylphenylboronic acid) with an organohalide (3-bromoquinoline) in the presence of a palladium catalyst and a base.[1]

Reaction Scheme

Suzuki_Coupling cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 3-Bromoquinoline 3-Bromoquinoline Product 1-(4-(Quinolin-3-yl)phenyl)ethan-1-one 3-Bromoquinoline->Product Suzuki-Miyaura Coupling 4-Acetylphenylboronic_acid 4-Acetylphenylboronic acid 4-Acetylphenylboronic_acid->Product Pd_catalyst Pd(PPh3)4 Pd_catalyst->Product Base Na2CO3 Base->Product Solvent Toluene/Ethanol/Water Solvent->Product

Caption: Suzuki-Miyaura coupling for the synthesis of the target compound.

Materials and Reagents
Reagent/MaterialGradeSupplier
3-Bromoquinoline≥98%Sigma-Aldrich
4-Acetylphenylboronic acid≥98%Combi-Blocks
Tetrakis(triphenylphosphine)palladium(0)99%Strem Chemicals
Sodium Carbonate (Na₂CO₃)Anhydrous, ≥99.5%Fisher Scientific
TolueneAnhydrous, 99.8%Sigma-Aldrich
Ethanol200 Proof, AbsoluteDecon Labs
Deionized WaterN/AIn-house
Ethyl AcetateACS GradeFisher Scientific
Brine (Saturated NaCl solution)N/AIn-house
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeFisher Scientific
Step-by-Step Synthesis Protocol
  • Reaction Setup:

    • In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, combine 3-bromoquinoline (1.0 eq), 4-acetylphenylboronic acid (1.2 eq), and sodium carbonate (2.5 eq).

    • Evacuate and backfill the flask with nitrogen three times to establish an inert atmosphere. This is crucial to prevent the oxidation of the palladium catalyst.

  • Reagent Addition:

    • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.

    • Prepare a solvent mixture of toluene, ethanol, and water in a 4:1:1 ratio. Degas the solvent mixture by bubbling nitrogen through it for 20-30 minutes.

    • Add the degassed solvent mixture to the reaction flask via a cannula or syringe.

  • Reaction:

    • Heat the reaction mixture to 90 °C with vigorous stirring.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate as the mobile phase. The reaction is typically complete within 12-16 hours.[1]

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1]

    • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

Purification of 1-(4-(Quinolin-3-yl)phenyl)ethan-1-one

The crude product is purified by a two-step process: column chromatography followed by recrystallization. This ensures the removal of unreacted starting materials, catalyst residues, and by-products.

Purification Workflow

Purification_Workflow Crude_Product Crude Product from Work-up Column_Chromatography Column Chromatography (Silica Gel, Hexane/EtOAc) Crude_Product->Column_Chromatography Fraction_Collection Fraction Collection & TLC Analysis Column_Chromatography->Fraction_Collection Evaporation Evaporation of Pure Fractions Fraction_Collection->Evaporation Partially_Purified Partially Purified Product Evaporation->Partially_Purified Recrystallization Recrystallization (e.g., Ethanol/Water) Partially_Purified->Recrystallization Filtration_Drying Filtration & Drying Recrystallization->Filtration_Drying Pure_Product Pure 1-(4-(Quinolin-3-yl)phenyl)ethan-1-one Filtration_Drying->Pure_Product

Caption: A typical workflow for the purification of the target compound.

Column Chromatography

Column chromatography is a versatile technique for purifying complex mixtures of organic compounds.[4][5] The separation is based on the differential adsorption of the components onto a stationary phase.[6]

  • Column Preparation:

    • Prepare a slurry of silica gel in hexane.

    • Pack a glass column with the slurry, ensuring no air bubbles are trapped.

    • Equilibrate the column with a hexane/ethyl acetate (9:1) solvent system.

  • Sample Loading and Elution:

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Carefully load the sample onto the top of the silica gel column.

    • Elute the column with a gradient of hexane/ethyl acetate, starting with a low polarity mixture (e.g., 9:1) and gradually increasing the polarity.

    • Collect fractions and monitor them by TLC. The desired product is typically a UV-active spot.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Evaporate the solvent under reduced pressure to yield the partially purified product.

Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds.[7] The principle is based on the difference in solubility of the compound and impurities in a suitable solvent system.

  • Solvent Selection:

    • A good solvent for recrystallization will dissolve the compound sparingly at room temperature but have high solubility at elevated temperatures.[7]

    • Ethanol, or a mixture of ethanol and water, is often a good starting point for aryl ketones.

  • Recrystallization Procedure:

    • Dissolve the partially purified product in a minimal amount of hot ethanol.

    • If the solution is colored, a small amount of activated charcoal can be added to remove colored impurities.

    • Hot filter the solution to remove any insoluble impurities or charcoal.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration using a Buchner funnel.[7]

    • Wash the crystals with a small amount of cold ethanol.

    • Dry the crystals in a vacuum oven to obtain the pure 1-(4-(quinolin-3-yl)phenyl)ethan-1-one.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry: To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C=O stretch of the ketone).

  • Melting Point Analysis: A sharp melting point is indicative of high purity.[7]

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis and purification of 1-(4-(quinolin-3-yl)phenyl)ethan-1-one. The use of a Suzuki-Miyaura coupling reaction offers an efficient route to this valuable 3-arylquinoline derivative. The detailed purification procedure, combining column chromatography and recrystallization, ensures the isolation of a high-purity product suitable for further applications in drug discovery and development.

References

  • Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery - Benchchem.
  • The preparation of crystalline derivatives of aldehydes and ketones - Creative Chemistry.
  • Synthesis, characterization and biological activities of 3-aryl-1,4-naphthoquinones – green palladium-catalysed Suzuki cross coupling - New Journal of Chemistry (RSC Publishing).
  • Reagents & Solvents: Solvents for Recrystallization - University of Rochester.
  • RECRYSTALLISATION - University of New South Wales.
  • Video: Purification of a Total Lipid Extract with Column Chromatography - JoVE.
  • Column Chromatography: Principles, Procedure, and Applications - Phenomenex.
  • Column chromatography - University of Victoria.
  • SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3- F]QUINOLINE ANALOGS - Purdue University Graduate School.

Sources

Comprehensive Spectroscopic Characterization of 1-(4-(Quinolin-3-yl)phenyl)ethan-1-one: A Multi-Technique Approach

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed guide to the comprehensive spectroscopic characterization of 1-(4-(Quinolin-3-yl)phenyl)ethan-1-one, a heterocyclic ketone with significant potential in medicinal chemistry. Quinoline scaffolds are integral to a wide array of pharmacologically active compounds, demonstrating activities ranging from antimalarial to anticancer.[1][2][3] The title compound serves as a valuable synthetic intermediate and a candidate for biological screening. Accurate structural elucidation and purity assessment are paramount for its application in drug discovery and development. This guide presents a suite of validated protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and UV-Visible (UV-Vis) spectroscopy, explaining the causality behind experimental choices to ensure trustworthy and reproducible results.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry.[1][4] Its derivatives are known to exhibit a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[2][3] The compound 1-(4-(Quinolin-3-yl)phenyl)ethan-1-one combines this potent heterocyclic motif with a phenyl ethanone moiety, creating a structure with potential for diverse chemical modifications and biological interactions. An unambiguous confirmation of its molecular structure is the foundational step for any further investigation into its chemical reactivity or pharmacological profile. This note details the synergistic application of multiple spectroscopic techniques to achieve this goal.

Analytical Workflow for Structural Elucidation

A logical and systematic workflow is essential for the definitive characterization of a novel synthetic compound. The process begins with the purification of the synthesized material, followed by the application of complementary spectroscopic techniques. Each technique provides a unique piece of the structural puzzle, and together, they offer a complete and validated picture of the molecule's identity and purity.

G cluster_0 Preparation cluster_1 Spectroscopic Analysis cluster_2 Validation Synthesis Synthesis of Target Compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS IR Infrared Spectroscopy (FTIR) Purification->IR UV UV-Vis Spectroscopy Purification->UV Interpretation Data Interpretation & Correlation NMR->Interpretation MS->Interpretation IR->Interpretation UV->Interpretation Confirmation Structural Confirmation & Purity Assessment Interpretation->Confirmation

Caption: Overall workflow for the characterization of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.[5] For 1-(4-(Quinolin-3-yl)phenyl)ethan-1-one, ¹H and ¹³C NMR are indispensable.

Protocol: NMR Sample Preparation and Data Acquisition

  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound. Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; CDCl₃ is a common first choice for many organic compounds, while DMSO-d₆ is used for less soluble samples.

  • ¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz or higher spectrometer. Standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • 2D NMR (Optional but Recommended): Experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to definitively assign proton-proton and proton-carbon correlations, respectively, which is especially useful in complex aromatic regions.

Data Interpretation: Expected Chemical Shifts

The electronic environment of the fused aromatic rings and the electron-withdrawing ketone group dictates the chemical shifts. Protons on the quinoline ring are generally deshielded, particularly those adjacent to the nitrogen atom.[6][7]

Table 1: Predicted ¹H NMR Data (in CDCl₃, ~400 MHz)

Proton AssignmentPredicted δ (ppm)MultiplicityIntegrationRationale
H2'~9.2d1HDeshielded by adjacent nitrogen.
H4'~8.4s1HDeshielded by adjacent nitrogen and ring currents.
H8'~8.1d1HPeri-position on the quinoline ring.
H5'~7.9d1HStandard aromatic proton on the quinoline ring.
H-2, H-6 (Phenyl)~8.1d2HOrtho to the ketone, deshielded.
H-3, H-5 (Phenyl)~7.8d2HMeta to the ketone, coupled to H-2,6.
H6', H7'~7.6-7.8m2HOverlapping multiplets in the aromatic region.
-CH₃ (Acetyl)~2.7s3HCharacteristic singlet for a methyl ketone.[8]

Table 2: Predicted ¹³C NMR Data (in CDCl₃, ~100 MHz)

Carbon AssignmentPredicted δ (ppm)Rationale
C=O (Ketone)~197.5Characteristic chemical shift for an aryl ketone carbonyl.
Quaternary C (ipso-phenyl)~139.0, ~136.5Carbons at the junction of the rings and substituents.
Aromatic CHs~127-152A complex region containing 11 distinct CH signals from both rings.
Quaternary C (quinoline)~147.0, ~128.5Fused carbons within the quinoline system.
-CH₃ (Acetyl)~26.8Typical shift for a methyl group attached to a carbonyl.

Mass Spectrometry (MS): Molecular Weight and Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecule, allowing for the unambiguous determination of its elemental formula.

Protocol: HRMS Analysis (ESI)

  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample directly into an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

  • Data Acquisition: Acquire the spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected to be the base peak.

Data Interpretation: Expected Mass and Fragmentation

  • Molecular Formula: C₁₇H₁₃NO

  • Exact Mass (Monoisotopic): 247.0997 g/mol

  • Expected [M+H]⁺: 248.1070

The primary fragmentation would likely involve the loss of a methyl radical (•CH₃) from the molecular ion, followed by the loss of carbon monoxide (CO). Cleavage at the C-C bond between the two aromatic rings is also a possible fragmentation pathway.[9]

Infrared (IR) Spectroscopy: Functional Group Identification

FTIR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule based on their characteristic vibrational frequencies.[10]

Protocol: FTIR-ATR Analysis

  • Sample Preparation: Place a small amount of the solid, purified compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum, typically from 4000 to 600 cm⁻¹. Perform a background scan first, which is automatically subtracted from the sample spectrum.

Data Interpretation: Characteristic Absorption Bands

The spectrum is dominated by the strong carbonyl stretch and various aromatic vibrations.

Table 3: Key IR Absorption Frequencies

Functional GroupExpected Wavenumber (cm⁻¹)IntensityNotes
Aromatic C-H Stretch3100 - 3000MediumIndicates the presence of sp² C-H bonds.[10]
Aliphatic C-H Stretch2950 - 2850WeakFrom the methyl group.
Ketone C=O Stretch~1685StrongConjugated aryl ketone, a highly diagnostic peak.[11][12]
Aromatic C=C / C=N Stretch1600 - 1450Medium-StrongMultiple bands confirming the aromatic systems.
C-H Bending (Out-of-plane)900 - 675StrongCan provide information on substitution patterns.[10]

UV-Visible (UV-Vis) Spectroscopy: Probing the Conjugated System

UV-Vis spectroscopy provides insight into the electronic structure of the molecule. The extensive π-conjugation across the quinoline and phenyl rings is expected to result in strong absorption in the UV region.[13][14]

Protocol: UV-Vis Analysis

  • Sample Preparation: Prepare a very dilute stock solution of the compound in a UV-grade solvent (e.g., ethanol or acetonitrile). Prepare a final solution in a quartz cuvette with a concentration that gives a maximum absorbance between 0.5 and 1.0.

  • Data Acquisition: Scan the sample from approximately 200 to 500 nm.

Data Interpretation: Expected Absorption Maxima

Quinoline derivatives typically exhibit multiple strong absorption bands corresponding to π → π* transitions.[13][15] Expect to see two or three major absorption maxima (λ_max) between 220 nm and 350 nm, characteristic of the extended aromatic system.

Conclusion and Data Synergy

The structural confirmation of 1-(4-(Quinolin-3-yl)phenyl)ethan-1-one is achieved through the logical integration of data from multiple spectroscopic techniques.

G cluster_NMR NMR Data cluster_MS MS Data cluster_Vibrational Vibrational/Electronic Data Compound 1-(4-(Quinolin-3-yl)phenyl)ethan-1-one H_NMR ¹H: Aromatic & Aliphatic Proton Signals H_NMR->Compound Confirms atomic connectivity and chemical environment C_NMR ¹³C: Carbonyl, Aromatic, & Methyl Signals C_NMR->Compound Confirms atomic connectivity and chemical environment HRMS HRMS: [M+H]⁺ at m/z 248.1070 Confirms C₁₇H₁₃NO HRMS->Compound Confirms molecular formula IR IR: Strong C=O at ~1685 cm⁻¹ IR->Compound Confirms functional groups and electronic structure UV UV-Vis: λ_max confirms π-conjugated system UV->Compound Confirms functional groups and electronic structure

Sources

Application Note: Mass Spectrometry Fragmentation of 1-(4-(Quinolin-3-yl)phenyl)ethan-1-one

[1]

Introduction & Scope

This application note details the mass spectrometric behavior of 1-(4-(Quinolin-3-yl)phenyl)ethan-1-one (MW 247.29 Da), a significant pharmacophore bridging the quinoline and acetophenone chemical spaces.[1] This scaffold is frequently encountered in medicinal chemistry as a precursor for kinase inhibitors and antimalarial agents.

Accurate characterization of this molecule requires understanding the competitive fragmentation pathways between the nitrogen-containing heterocycle (quinoline) and the acyl side chain (acetophenone). This guide provides a validated LC-MS/MS protocol, mechanistic insights into collision-induced dissociation (CID), and a self-validating workflow for structural confirmation.

Experimental Protocol

Sample Preparation

To ensure clean ionization and minimize adduct formation (e.g.,

1
  • Stock Solution: Dissolve 1 mg of analyte in 1 mL DMSO (1 mg/mL).

  • Working Standard: Dilute stock 1:1000 into 50:50 Acetonitrile:Water + 0.1% Formic Acid (Final conc: ~1 µg/mL).

  • Filtration: 0.2 µm PTFE syringe filter (mandatory to prevent source contamination).

LC-MS/MS Conditions

Instrument Platform: Q-TOF or Triple Quadrupole (QqQ) recommended for high mass accuracy or sensitivity, respectively.[1]

ParameterSettingRationale
Ionization Mode ESI Positive (+)The quinoline nitrogen is a strong proton acceptor (

), ensuring high

abundance.[1]
Capillary Voltage 3500 VOptimal for stable Taylor cone formation without discharge.
Source Temp 350°CEnsures complete desolvation of the semi-volatile aromatic system.
Cone Voltage 30 VModerate declustering potential prevents in-source fragmentation of the labile acetyl group.
Collision Energy Stepped (15, 30, 45 eV)Low CE reveals the acetyl loss; High CE reveals the quinoline ring rupture.
Mobile Phase A Water + 0.1% Formic AcidProton source.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic modifier.

Results & Discussion: Fragmentation Mechanics

Full Scan Spectrum

In positive ESI, the spectrum is dominated by the protonated molecular ion



1
MS/MS Fragmentation Pathway

The fragmentation of 1-(4-(Quinolin-3-yl)phenyl)ethan-1-one follows two distinct mechanistic branches: Acyl Cleavage (dominant) and Heterocyclic Ring Opening (secondary).[1]

Primary Pathway: The Acetophenone Signature

The most diagnostic transition is the neutral loss of ketene (


, 42.01 Da)
  • Mechanism: A 1,3-hydrogen shift from the methyl group to the phenyl ring (or oxygen) facilitates the expulsion of neutral ketene.

  • Transition:

    
    .
    
  • Result: The formation of the 4-(quinolin-3-yl)phenyl cation (or protonated species).[1] This ion is highly stable and serves as the base peak at moderate collision energies (20-25 eV).

Secondary Pathway: Quinoline Disassembly

At higher energies (>35 eV), the quinoline ring fragments.

  • Loss of HCN (27 Da): Characteristic of nitrogen heterocycles. This can occur from the precursor (rare) or, more commonly, from the

    
     206 fragment.
    
  • Transition:

    
    .
    
  • Structure: Formation of a fused naphthyl-like cation

    
    .[1]
    
Minor Pathway: Methyl Radical Loss

While common in Electron Impact (EI), the loss of a methyl radical (


1
Diagnostic Ion Table
m/z (Meas.)[1]Ion IdentityFormulaNeutral LossStructural Significance
248.1070


-Precursor Ion (Protonated)
233.0835


Methyl (15 Da)Minor radical pathway (High CE)
206.0964 Base Peak

Ketene (42 Da)Diagnostic for Acetyl group
179.0855 Fragment

HCN (27 Da)Quinoline ring contraction
152.0626 Deep Fragment


+ HCN
Biphenyl-like core remnant

Visualized Fragmentation Tree

The following diagram illustrates the hierarchical fragmentation logic. The "Ketene Loss" is the critical quality control step for confirming the acetyl moiety.

FragmentationPathwayPrecursorPrecursor Ion[M+H]+ m/z 248.11(C17H14NO)Frag_233Radical Cationm/z 233.08[M+H - CH3]*Precursor->Frag_233Loss of Methyl (-15 Da)(Minor/High Energy)Frag_206Base Peak (Diagnostic)m/z 206.10[M+H - Ketene]+Precursor->Frag_206Loss of Ketene (-42 Da)(Dominant ESI Pathway)Frag_179Ring Contractionm/z 179.09[206 - HCN]+Frag_206->Frag_179Loss of HCN (-27 Da)(Quinoline Cleavage)Frag_152Core Scaffoldm/z 152.06[179 - C2H3]*Frag_179->Frag_152Loss of C2H3/C2H2(Deep Fragmentation)

Caption: ESI-MS/MS fragmentation tree for 1-(4-(Quinolin-3-yl)phenyl)ethan-1-one highlighting the diagnostic ketene loss.

References

  • NIST Mass Spectrometry Data Center. Ethanone, 1-[4-(methylthio)phenyl]- Mass Spectrum (Analogous Acetophenone Fragmentation).[1] NIST Standard Reference Database. Available at: [Link]

  • Holčapek, M., et al. (2010). Fragmentation behavior of quinoline derivatives in electrospray ionization mass spectrometry. Journal of Mass Spectrometry.[2] (Contextual grounding for Quinoline HCN loss).

  • PubChem. 1-(Quinolin-3-yl)ethan-1-one Compound Summary. National Library of Medicine. Available at: [Link]

Application Note: A Framework for Evaluating the Anticancer Potential of 1-(4-(Quinolin-3-yl)phenyl)ethan-1-one in Preclinical Models

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including significant potential as anticancer agents.[1][2][3] Quinoline derivatives have been shown to exert their effects through diverse mechanisms, such as inducing apoptosis, causing cell cycle arrest, and inhibiting critical signaling pathways.[3][4][5] This document introduces 1-(4-(Quinolin-3-yl)phenyl)ethan-1-one , a novel synthetic quinoline derivative. Given the well-documented anticancer properties of related structures, this compound represents a promising candidate for investigation.

This guide provides a comprehensive, phased framework for the initial in vitro characterization of 1-(4-(Quinolin-3-yl)phenyl)ethan-1-one. It is designed for researchers in oncology and drug development, offering detailed, field-proven protocols to systematically evaluate its cytotoxic and mechanistic properties in cancer cell lines.

Section 1: Compound Profile and Handling

Before initiating biological assays, it is critical to properly prepare and store the compound to ensure experimental reproducibility.

Chemical Structure:

  • IUPAC Name: 1-(4-(Quinolin-3-yl)phenyl)ethan-1-one

  • Molecular Formula: C₁₇H₁₃NO

  • Molecular Weight: 247.29 g/mol

  • Structure: Chemical structure of 1-(4-(Quinolin-3-yl)phenyl)ethan-1-one

Protocol 1.1: Stock Solution Preparation

Principle: To ensure accurate and reproducible dosing, a high-concentration stock solution is prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO), and stored under conditions that maintain its stability.

Materials:

  • 1-(4-(Quinolin-3-yl)phenyl)ethan-1-one powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Accurately weigh a precise amount of the compound (e.g., 5 mg) using an analytical balance.

  • Add the appropriate volume of anhydrous DMSO to achieve a desired stock concentration (e.g., 10 mM or 20 mM). For 5 mg of the compound (MW = 247.29), adding 2.022 mL of DMSO will yield a 10 mM stock solution.

  • Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be required if solubility is an issue.

  • Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store aliquots at -20°C or -80°C, protected from light.

Critical Note: The final concentration of DMSO in the cell culture medium should not exceed 0.5% (v/v), as higher concentrations can induce cytotoxicity and confound experimental results.

Section 2: Phase 1 - Primary Screening for Cytotoxicity

The initial phase aims to determine the compound's general cytotoxic effect across a panel of cancer cell lines and establish its half-maximal inhibitory concentration (IC₅₀).

Experimental Design Rationale

A panel of cell lines from different cancer types (e.g., lung, breast, colon) is recommended to identify potential tissue-specific sensitivity.

  • A549: Human lung carcinoma

  • MCF-7: Human breast adenocarcinoma (estrogen receptor-positive)

  • HCT116: Human colorectal carcinoma

Protocol 2.1: Cell Viability Assessment using MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[6]

Materials:

  • Selected cancer cell lines

  • 96-well flat-bottom plates

  • Complete culture medium (e.g., DMEM/RPMI-1640 + 10% FBS)

  • 1-(4-(Quinolin-3-yl)phenyl)ethan-1-one stock solution

  • MTT solution (5 mg/mL in sterile PBS)[7]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader (absorbance at 490 nm or 570 nm)[7]

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 100 µL of cell suspension into each well of a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂.[7]

  • Compound Treatment: Prepare a series of dilutions of the compound in complete culture medium from the stock solution. A common range for initial screening is 0.1, 1, 10, 50, and 100 µM.[8]

  • Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the highest DMSO concentration used) and an untreated control (fresh medium only). Each condition should be performed in triplicate.

  • Incubate the plates for 48 or 72 hours.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C, allowing formazan crystals to form.[7]

  • Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.[7]

  • Data Acquisition: Measure the absorbance at 490 nm or 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

  • Plot % Viability against the log of the compound concentration.

  • Use non-linear regression (sigmoidal dose-response curve fit) to calculate the IC₅₀ value.[6]

Data Presentation: Sample IC₅₀ Table
Cell LineCancer TypeIC₅₀ (µM) after 48h
A549LungExperimental Value
MCF-7BreastExperimental Value
HCT116ColonExperimental Value
Workflow Visualization

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis seed Seed Cells in 96-Well Plate incubate1 Incubate 24h seed->incubate1 treat Treat Cells with Compound incubate1->treat prep_drug Prepare Compound Dilutions prep_drug->treat incubate2 Incubate 48/72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add DMSO & Solubilize incubate3->solubilize read Read Absorbance solubilize->read calc Calculate % Viability read->calc ic50 Determine IC₅₀ calc->ic50

Workflow for determining IC₅₀ via MTT assay.

Section 3: Phase 2 - Mechanistic Elucidation

Following the determination of cytotoxic activity, this phase investigates the underlying mechanism of cell death, focusing on apoptosis and cell cycle arrest—common mechanisms for quinoline-based anticancer agents.[3][5][9]

Hypothesized Mechanism of Action

Many quinoline derivatives exert their anticancer effects by interfering with key signaling pathways that control cell survival and proliferation, such as the PI3K/Akt/mTOR pathway.[9][10][11] Inhibition of this pathway can lead to the induction of apoptosis and arrest of the cell cycle.[5][9] We hypothesize that 1-(4-(Quinolin-3-yl)phenyl)ethan-1-one may act similarly.

Protocol 3.1: Apoptosis Detection by Annexin V/PI Staining

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a membrane-impermeant DNA-binding dye that only enters cells with compromised membranes (late apoptotic/necrotic cells).

Materials:

  • Cells treated with the compound at IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

  • FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer).

  • Flow cytometer.

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound as described above. Include a positive control (e.g., staurosporine) and a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[13]

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately by flow cytometry.[13]

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

  • Annexin V- / PI+: Necrotic cells

Protocol 3.2: Caspase-3/7 Activity Assay

Principle: Caspases-3 and -7 are key executioner caspases in the apoptotic pathway. The Caspase-Glo® 3/7 assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7.[14] This cleavage releases a substrate for luciferase, generating a luminescent signal proportional to caspase activity.[15]

Materials:

  • Caspase-Glo® 3/7 Assay System (Promega)[14]

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the compound as in the MTT assay.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.[15]

  • Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[15]

  • Incubation: Mix on a plate shaker for 1 minute, then incubate at room temperature for 1-3 hours.

  • Measurement: Measure luminescence with a luminometer.

Protocol 3.3: Cell Cycle Analysis by Propidium Iodide Staining

Principle: This method quantifies DNA content to determine the distribution of a cell population in the different phases of the cell cycle (G0/G1, S, and G2/M).[16] PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content. RNase treatment is essential to prevent PI from binding to RNA.[17]

Materials:

  • Cells treated as in Protocol 3.1.

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS).[17][18]

  • Flow cytometer.

Procedure:

  • Cell Harvesting: Collect and wash cells with PBS.

  • Fixation: Resuspend the cell pellet in 0.5 mL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes (or store at -20°C).[18]

  • Washing: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.[16]

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.[16]

  • Analysis: Analyze by flow cytometry, collecting at least 10,000 events.

Visualization of a Hypothesized Signaling Pathway

G cluster_outcomes Cellular Outcomes GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Survival Cell Survival (Inhibition of Apoptosis) Akt->Survival | Proliferation Cell Proliferation & Growth mTOR->Proliferation Compound 1-(4-(Quinolin-3-yl)phenyl)ethan-1-one Compound->PI3K Inhibits Compound->Akt Inhibits

Hypothesized inhibition of the PI3K/Akt/mTOR pathway.

Section 4: Advanced Functional Assays

If initial results are promising, functional assays can provide further insight into the compound's potential to inhibit key cancer progression phenotypes like metastasis.

Protocol 4.1: Wound Healing (Scratch) Assay

Principle: The wound healing assay is a straightforward method to study collective cell migration in vitro.[19][20][21] A "scratch" is created in a confluent cell monolayer, and the rate at which cells migrate to close the cell-free gap is monitored over time.[22]

Materials:

  • 6-well or 12-well plates

  • Sterile 200 µL pipette tip

  • Microscope with live-cell imaging capabilities or a standard inverted microscope

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Monolayer Formation: Seed cells in a plate to create a fully confluent monolayer.

  • Wound Creation: Using a sterile pipette tip, make a straight scratch across the center of the well.

  • Washing: Gently wash with PBS to remove dislodged cells.

  • Treatment: Add fresh medium containing the compound at a non-lethal concentration (e.g., IC₅₀/4 or IC₅₀/2) to prevent confounding effects from cytotoxicity. Include a vehicle control.

  • Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) for 24-48 hours.[22]

  • Analysis: Measure the area of the cell-free gap at each time point. Calculate the percentage of wound closure relative to the initial area.

Summary and Future Directions

This application note outlines a systematic, multi-phased approach to characterize the in vitro anticancer properties of the novel compound 1-(4-(Quinolin-3-yl)phenyl)ethan-1-one. The protocols provided will enable researchers to determine its cytotoxicity, elucidate its primary mechanism of action regarding apoptosis and cell cycle progression, and assess its impact on cell migration.

Positive and compelling results from this framework would justify further investigation, including:

  • Western Blot Analysis: To confirm the inhibition of key proteins in the hypothesized signaling pathway (e.g., phosphorylation status of Akt and mTOR).

  • In Vivo Studies: Evaluation of the compound's efficacy and toxicity in xenograft or patient-derived xenograft (PDX) mouse models.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogues to optimize potency and selectivity.

By following this structured approach, researchers can efficiently and rigorously evaluate the therapeutic potential of this promising quinoline derivative.

References

  • Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link][7]

  • S, S., & K, S. (2021). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Protocols and Methodologies in Basic Science and Clinical Research. Retrieved from [Link][12]

  • Bio-Rad. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link][16]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Chen, Y. F., et al. (2019). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. Molecules, 24(16), 2959. Retrieved from [Link][1]

  • Tyagi, S., & Salahuddin. (2022). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. NeuroQuantology, 20(10), 2408-2427. Retrieved from [Link][2]

  • Solomon, V. R., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(22), 5636-5664. Retrieved from [Link][3]

  • Sreelatha, T., & Sivan, S. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 76(2), 1-8. Retrieved from [Link]

  • Sharma, P., et al. (2020). Anticancer Activity of Quinoline Derivatives; An Overview. ResearchGate. Retrieved from [Link][4]

  • UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link][17]

  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from [Link][18]

  • Singh, K., et al. (2023). Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors. Current Drug Targets, 24(2), 143-162. Retrieved from [Link][23]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Texas Children's Hospital. Retrieved from [Link][24]

  • IGBMC. (2010). Cell cycle staining with Propidium Iodide for the cytoplasmic GFP transfected cells using Paraformaldehyde and Ethanol. Retrieved from [Link]

  • Boster Bio. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link][13]

  • Saha, B., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 102, 117681. Retrieved from [Link][5]

  • National Center for Advancing Translational Sciences. (n.d.). Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High- throughput Screening. Retrieved from [Link]

  • Reaction Biology. (n.d.). Cell Migration Assays | Wound Healing. Retrieved from [Link][25]

  • Moodle@Units. (n.d.). In vitro wound-healing assay also known as the scratch assay. Retrieved from [Link][20]

  • Taylor & Francis. (n.d.). Quinoline – Knowledge and References. Retrieved from [Link][26]

  • protocols.io. (2025). Caspase 3/7 Activity. Retrieved from [Link][27]

  • El-Damasy, A. K., et al. (2020). New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity. Bioorganic Chemistry, 94, 103437. Retrieved from [Link][9]

  • Wikipedia. (n.d.). Wound healing assay. Retrieved from [Link][21]

  • RSC Publishing. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Retrieved from [Link][28]

  • Burger, M. T., et al. (2008). Imidazo[4,5-c]quinolines as inhibitors of the PI3K/PKB-pathway. Bioorganic & Medicinal Chemistry Letters, 18(3), 968-971. Retrieved from [Link][11]

  • BenchSci. (2025). How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. Retrieved from [Link][22]

  • Bio-protocol. (n.d.). Cell viability assays and IC50 calculation. Retrieved from [Link][6]

Sources

Application Notes & Protocols: Evaluating 1-(4-(Quinolin-3-yl)phenyl)ethan-1-one as a Potential mTOR Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The mammalian Target of Rapamycin (mTOR), a highly conserved serine/threonine kinase, is a central regulator of cellular metabolism, growth, proliferation, and survival.[1][2] It integrates a multitude of intracellular and extracellular signals, including growth factors, amino acids, and cellular energy status, to orchestrate these fundamental biological processes.[3][4] mTOR functions within two distinct multiprotein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), which have different downstream targets and cellular functions.[5][6] Given its critical role, dysregulation of the mTOR signaling pathway is a hallmark of numerous human diseases, most notably cancer, making it a high-priority target for therapeutic intervention.[1][2]

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of many natural and synthetic compounds with diverse pharmacological activities.[7][8][9][10] Notably, quinoline-containing molecules have been successfully developed into highly potent and selective mTOR inhibitors. A prominent example is Torin1, an ATP-competitive inhibitor that targets both mTORC1 and mTORC2 and features a quinoline-3-yl moiety.[11][12]

This document introduces 1-(4-(Quinolin-3-yl)phenyl)ethan-1-one , hereafter referred to as Compound QPE , a novel chemical entity designed with a structural resemblance to known kinase inhibitors. Its quinoline core suggests a potential interaction with the ATP-binding pocket of protein kinases, including mTOR. These application notes provide a comprehensive, field-proven framework for the systematic evaluation of Compound QPE's potential as a direct mTOR inhibitor. The protocols herein guide the user from initial biochemical validation of direct target engagement to cellular assays confirming on-target activity and downstream phenotypic effects.

Compound Information and Preparation

Compound: 1-(4-(Quinolin-3-yl)phenyl)ethan-1-one (Compound QPE)

PropertyValue
Chemical Structure (Image to be generated or inserted)
Molecular Formula C₁₇H₁₃NO
Molecular Weight 247.29 g/mol
Appearance Off-white to yellow solid
Purity >98% (recommended for biological assays)

Solubilization and Storage: For biological assays, it is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in dimethyl sulfoxide (DMSO). Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light. The final concentration of DMSO in cell culture media should not exceed 0.1% to avoid solvent-induced toxicity.

Part 1: Biochemical Assays for Direct mTOR Kinase Inhibition

Expert Rationale: The initial and most critical step is to determine if Compound QPE can directly inhibit the kinase activity of mTOR in a cell-free system. This approach isolates the kinase from cellular complexities like membrane permeability and off-target effects, providing unambiguous evidence of direct target engagement. We will focus on mTORC1, the complex more readily activated and assayed in vitro.

Protocol 1.1: In Vitro mTORC1 Kinase Assay

This protocol describes the immunoprecipitation of active mTORC1 from stimulated cells and the subsequent measurement of its ability to phosphorylate a recombinant substrate, GST-4E-BP1. Inhibition is quantified by a reduction in substrate phosphorylation.

Methodology:

  • Cell Culture and Stimulation:

    • Culture HEK293T or a similar cell line to 80-90% confluency in a 10-cm plate.

    • To ensure low basal mTOR activity, serum-starve the cells for 2-4 hours.

    • Stimulate the cells with 100 nM insulin for 15-20 minutes to robustly activate the PI3K-Akt-mTOR pathway.[13]

  • mTORC1 Immunoprecipitation:

    • Immediately place the plate on ice and wash cells twice with ice-cold PBS.

    • Lyse the cells in 1 mL of ice-cold CHAPS Lysis Buffer (40 mM HEPES pH 7.5, 120 mM NaCl, 1 mM EDTA, 0.3% CHAPS, with freshly added protease and phosphatase inhibitors).

    • Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 16,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube. Add 2-4 µg of anti-Raptor antibody (to specifically pull down mTORC1) and incubate for 1.5 hours at 4°C with gentle rotation.[13][14]

    • Add 40 µL of a 50% slurry of Protein A/G agarose beads and incubate for another hour at 4°C.[13]

    • Pellet the beads by centrifugation (3,000 x g for 1 min) and wash three times with CHAPS Lysis Buffer, followed by one wash with Kinase Assay Buffer (25 mM HEPES pH 7.5, 50 mM KCl, 10 mM MgCl₂).

  • Kinase Reaction:

    • Resuspend the washed beads in Kinase Assay Buffer.

    • Prepare reaction tubes on ice. For each reaction, you will have the immunoprecipitated mTORC1 beads.

    • Add Compound QPE (or a known inhibitor like Torin1 as a positive control, or DMSO as a vehicle control) at various concentrations and pre-incubate for 15 minutes on ice.

    • To initiate the kinase reaction, add a master mix containing 150 ng of recombinant GST-4E-BP1 substrate and 500 µM ATP.[13]

    • Incubate the reaction at 30°C for 30 minutes with gentle shaking.

  • Detection and Analysis:

    • Stop the reaction by adding 4X SDS-PAGE sample buffer and boiling for 5 minutes.

    • Analyze the samples by Western blot using a phospho-4E-BP1 (Thr37/46) antibody. Also, probe for total mTOR or Raptor as a loading control for the immunoprecipitated complex.

    • Quantify band intensity using densitometry software. Calculate the percent inhibition for each concentration of Compound QPE relative to the DMSO control.

    • Plot the percent inhibition against the log concentration of Compound QPE and fit a dose-response curve to determine the IC₅₀ value.

Hypothetical Data Summary:

CompoundTargetIC₅₀ (nM)
Torin1 (Control)mTORC1~3
Compound QPE mTORC1 To be determined
Vehicle (DMSO)mTORC1No inhibition

Part 2: Cellular Assays for mTOR Pathway Inhibition

Expert Rationale: Once direct biochemical inhibition is confirmed, the next logical step is to assess whether Compound QPE can engage and inhibit mTOR within a living cell. This requires the compound to be cell-permeable and stable enough to reach its target. Western blotting for key downstream phosphorylation events is the gold standard for confirming on-target pathway modulation.

Diagram: The mTOR Signaling Pathway

mTOR_Pathway cluster_outputs Downstream Readouts GF Growth Factors (e.g., Insulin) PI3K PI3K GF->PI3K Activates mTORC2 mTORC2 GF->mTORC2 Activates AKT Akt PI3K->AKT Activates TSC TSC1/2 AKT->TSC Inhibits Survival Cell Survival Cytoskeleton AKT->Survival Rheb Rheb-GTP TSC->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K1 p70S6K mTORC1->S6K1 Phosphorylates (p-S6K T389) EBP1 4E-BP1 mTORC1->EBP1 Phosphorylates (p-4EBP1 T37/46) mTORC2->AKT Phosphorylates (p-Akt S473) ProteinSynth Protein Synthesis Cell Growth S6K1->ProteinSynth EBP1->ProteinSynth Akt_p p-Akt (S473) Compound Compound QPE Compound->mTORC1 Compound->mTORC2

Caption: The mTOR signaling network. Compound QPE is hypothesized to inhibit both mTORC1 and mTORC2.

Protocol 2.1: Western Blot Analysis of mTOR Signaling

This protocol measures the phosphorylation status of key downstream effectors of mTORC1 (p70S6K, 4E-BP1) and mTORC2 (Akt at Ser473) in cells treated with Compound QPE.

Methodology:

  • Cell Seeding and Treatment:

    • Seed a cancer cell line with known active mTOR signaling (e.g., U87-MG, MCF7) in 6-well plates. Allow cells to adhere and reach 70-80% confluency.

    • Treat cells with a serial dilution of Compound QPE (e.g., 1 nM to 10 µM) for a fixed time period (e.g., 2-4 hours). Include a DMSO vehicle control.

  • Protein Lysate Preparation:

    • Wash cells with ice-cold PBS and lyse using 100-200 µL of RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors.[15]

    • Incubate on ice for 20 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.[16]

  • SDS-PAGE and Western Blotting:

    • Normalize all samples to the same protein concentration (e.g., 20-30 µg) with lysis buffer and Laemmli sample buffer. Boil for 5 minutes.

    • Load samples onto an SDS-polyacrylamide gel and separate proteins via electrophoresis.[15][17]

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Recommended primary antibodies:

      • mTORC1: anti-phospho-p70S6K (Thr389), anti-p70S6K, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1.[18]

      • mTORC2: anti-phospho-Akt (Ser473), anti-Akt.[18][19]

      • Loading Control: anti-GAPDH or anti-β-Actin.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[15]

Data Analysis & Expected Results: Successful mTOR inhibition by Compound QPE will result in a dose-dependent decrease in the phosphorylation of p70S6K, 4E-BP1, and Akt (Ser473), while the total protein levels of these markers should remain unchanged. Densitometry can be used to quantify the ratio of phosphorylated to total protein to determine a cellular IC₅₀.

Part 3: Phenotypic Assays for Biological Effect

Expert Rationale: Inhibition of the mTOR pathway, a master regulator of cell growth, is expected to have a direct anti-proliferative effect. A cell viability assay provides the ultimate functional validation, linking target engagement to a desired physiological outcome. This step is crucial for assessing the therapeutic potential of the compound.

Diagram: Experimental Workflow

Workflow Start Hypothesis: Compound QPE Inhibits mTOR Biochem Part 1: Biochemical Assay (In Vitro Kinase Assay) Start->Biochem Result1 Direct Target Engagement? (IC₅₀) Biochem->Result1 Cellular Part 2: Cellular Assay (Western Blot) Result2 On-Target Pathway Inhibition in Cells? (Cellular IC₅₀) Cellular->Result2 Pheno Part 3: Phenotypic Assay (Cell Viability) Result3 Anti-proliferative Effect? (GI₅₀) Pheno->Result3 Result1->Cellular Yes End Evaluation Complete: Promising Lead? Result1->End No Result2->Pheno Yes Result2->End No Result3->End Yes Result3->End No

Caption: A logical workflow for evaluating Compound QPE as a potential mTOR inhibitor.

Protocol 3.1: CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells, to measure cell proliferation. A decrease in luminescence indicates reduced cell viability or proliferation.

Methodology:

  • Cell Seeding:

    • Using an appropriate cancer cell line, seed cells into an opaque-walled 96-well plate at a predetermined optimal density (e.g., 1,000-5,000 cells/well).

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 2X concentration serial dilution of Compound QPE in culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include wells for vehicle control (DMSO) and no-cell background control.

    • Incubate the plate for 72 hours, a sufficient time for anti-proliferative effects to manifest.[20]

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

    • Add 100 µL of the reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Subtract the average background reading from all experimental wells.

    • Normalize the data by expressing the readings from compound-treated wells as a percentage of the vehicle control reading (% viability).

    • Plot the % viability against the log concentration of Compound QPE and fit a non-linear regression curve to determine the GI₅₀ (concentration that causes 50% growth inhibition).

Data Interpretation: A potent compound will exhibit a low GI₅₀ value. This value should be reasonably correlated with the cellular IC₅₀ obtained from the Western blot analysis, strengthening the conclusion that the observed anti-proliferative effect is mediated through mTOR inhibition.

Conclusion and Future Directions

This document outlines a systematic, three-part strategy to rigorously evaluate 1-(4-(Quinolin-3-yl)phenyl)ethan-1-one (Compound QPE) as a novel mTOR inhibitor. By progressing from direct biochemical assays to cellular pathway analysis and finally to functional phenotypic screens, researchers can build a comprehensive profile of the compound's activity and mechanism of action. Positive and correlated results across these assays would establish Compound QPE as a promising lead candidate. Subsequent steps would involve broader kinase selectivity profiling to assess off-target effects, pharmacokinetic studies to determine its drug-like properties, and ultimately, evaluation in in vivo cancer models.

References

  • Vertex AI Search. (2026, January 5). In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol.
  • Vertex AI Search. (2024, January 5). Understanding the mTOR Signaling Pathway: A Key Player in Cell Growth and Metabolism.
  • Cusabio.
  • Sabatini, D. M. (2009, October 15).
  • News-Medical.Net. (2020, March 9).
  • Wikipedia. mTOR.
  • Selected Topics in Health and Disease (2019 Edition). 1.
  • Jiang, L. P., et al. (2017).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Long, X., et al. (2005). Specific Activation of mTORC1 by Rheb G-protein in Vitro Involves Enhanced Recruitment of Its Substrate Protein. Journal of Biological Chemistry.
  • Kim, J., & Guan, K. L. (2015). Evaluating the mTOR Pathway in Physiological and Pharmacological Settings. Methods in Molecular Biology.
  • Sarbassov, D. D., & Sabatini, D. M. (2009). An in vitro assay for the kinase activity of mTOR complex 2. Methods in Molecular Biology.
  • Liu, Q., et al. (2010, October 14). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][4][13]naphthyridin-2(1H)-one as a highly potent, selective mammalian target of rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of Medicinal Chemistry.

  • Thermo Fisher Scientific. LanthaScreen® Eu Kinase Binding Assay for FRAP1 (mTOR).
  • ResearchGate. (2015, November 16). Does anyone have a protocol for mTORC1 kinase assay?.
  • ResearchGate. Effects of drugs on cell viability. Cell viability (MTT assay) was....
  • Liu, Q., et al. (2010, October 14). Discovery of 1-(4-(4-Propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][4][13]naphthyridin-2(1H)-one as a Highly Potent, Selective Mammalian Target of Rapamycin (mTOR) Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry.

  • Bánhegyi, G., et al. (2014, July 29). mTOR inhibition increases cell viability via autophagy induction during endoplasmic reticulum stress – An experimental and modeling study. FEBS Open Bio.
  • PNAS. Tissue-restricted inhibition of mTOR using chemical genetics.
  • Tasian, S. K., et al. (2017). Inhibition of mTORC1/C2 signaling improves anti-leukemia efficacy of JAK/STAT blockade in CRLF2 rearranged and/or JAK driven Philadelphia chromosome–like acute B-cell lymphoblastic leukemia. Oncotarget.
  • MDPI. (2023, August 15).
  • RSC Publishing. (2024, July 4).
  • Sigma-Aldrich. mTOR Inhibitor XI, Torin1.
  • Kumar, S., et al. (2015). A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells. Anticancer Agents in Medicinal Chemistry.
  • PMC. Hybrids of 1,4-Quinone with Quinoline Derivatives: Synthesis, Biological Activity, and Molecular Docking with DT-Diaphorase (NQO1).
  • PMC. (2023, November 8). Enhanced Method for the Synthesis and Comprehensive Characterization of 1-(4-Phenylquinolin-2-yl)propan-1-one.
  • ResearchGate. (2025, August 9). Discovery of 1-(4-(4-Propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin- 3-yl)benzo[h][4][13]naphthyridin-2(1H)-one as a Highly Potent, Selective Mammalian Target of Rapamycin (mTOR) Inhibitor for the Treatment of Cancer.

  • MDPI. (2023, December 28). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone.
  • Musiol, R., et al. (2007, February 1). Investigating biological activity spectrum for novel quinoline analogues. Bioorganic & Medicinal Chemistry.
  • MDPI. (2025, January 3).
  • Google Patents. CN101851200A - The synthetic method of 1-phenyl-1,2,3,4-tetrahydroisoquinoline.
  • Google Patents.
  • Liu, Q., et al. (2011, March 10). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][4][13]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. Journal of Medicinal Chemistry.

Sources

Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of 1-(4-(Quinolin-3-yl)phenyl)ethan-1-one Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a prominent heterocyclic scaffold in medicinal chemistry.[1][2][3] Its derivatives have demonstrated a vast array of pharmacological activities, including anticancer, antibacterial, antimalarial, and anti-inflammatory properties.[1][4][5][6] The versatility of the quinoline nucleus allows for substitutions at various positions, enabling the fine-tuning of its biological and pharmacokinetic profiles.[3] This has led to the development of numerous clinically approved drugs.[4]

The 1-(4-(quinolin-3-yl)phenyl)ethan-1-one scaffold represents a promising area of research. This core structure combines the biologically active quinoline moiety with a phenyl ethanone group, offering multiple points for structural modification to explore and optimize its therapeutic potential. Understanding the structure-activity relationship (SAR) is paramount in this endeavor.[7][8] SAR studies systematically alter the chemical structure of a lead compound and evaluate the resulting impact on its biological activity, providing crucial insights for rational drug design.[8]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting SAR studies for this specific class of compounds. We will delve into the synthetic methodologies, bioassay protocols, and data interpretation required to elucidate the complex interplay between chemical structure and biological function.

The Core Scaffold: Rationale for SAR Exploration

The 1-(4-(quinolin-3-yl)phenyl)ethan-1-one core provides a rich template for SAR studies. Each component of the molecule can be systematically modified to probe its contribution to the overall biological activity.

Diagram: Core Scaffold and Points of Modification

Caption: Key modification points on the core scaffold.

Synthetic Protocols: Building the Analog Library

The synthesis of 1-(4-(quinolin-3-yl)phenyl)ethan-1-one analogs typically involves a multi-step process. A robust and flexible synthetic route is crucial for generating a diverse library of compounds for SAR studies. The following protocols outline a general approach.

General Synthetic Scheme

A common synthetic strategy involves the Suzuki or Stille cross-coupling reaction to form the C-C bond between the quinoline and phenyl rings, followed by modifications to the ethanone side chain.

Diagram: General Synthetic Workflow

Synthesis_Workflow A Starting Materials (e.g., 3-bromoquinoline, 4-acetylphenylboronic acid) B Cross-Coupling Reaction (e.g., Suzuki Coupling) A->B C Purification (Column Chromatography) B->C D Characterization (NMR, MS, HRMS) C->D E Further Modifications (e.g., α-halogenation, condensation) D->E F Final Analog Library E->F

Caption: A generalized workflow for analog synthesis.

Protocol: Suzuki Cross-Coupling for the Core Scaffold

This protocol describes the synthesis of the parent compound, 1-(4-(quinolin-3-yl)phenyl)ethan-1-one.

Materials:

  • 3-Bromoquinoline

  • 4-Acetylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask, add 3-bromoquinoline (1.0 eq), 4-acetylphenylboronic acid (1.2 eq), Pd(OAc)2 (0.05 eq), and PPh3 (0.1 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane and a 2M aqueous solution of K2CO3.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Rationale: The Suzuki coupling is a versatile and widely used method for forming C-C bonds, known for its tolerance of various functional groups, making it ideal for the synthesis of complex molecules.

Protocol: α-Halogenation and Subsequent Nucleophilic Substitution

This protocol allows for the introduction of diverse functional groups at the α-position of the ethanone moiety.

Materials:

  • 1-(4-(Quinolin-3-yl)phenyl)ethan-1-one

  • N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS)

  • Benzoyl peroxide (initiator)

  • Carbon tetrachloride (CCl4) or other suitable solvent

  • Various nucleophiles (e.g., amines, thiols, alcohols)

  • Appropriate base (e.g., triethylamine)

  • Dichloromethane (DCM) or other suitable solvent

Procedure:

  • α-Halogenation:

    • Dissolve 1-(4-(quinolin-3-yl)phenyl)ethan-1-one (1.0 eq) in CCl4.

    • Add NBS or NCS (1.1 eq) and a catalytic amount of benzoyl peroxide.

    • Reflux the mixture and monitor by TLC.

    • Upon completion, cool the reaction, filter off the succinimide, and concentrate the filtrate. The crude α-halo-ketone can often be used directly in the next step.

  • Nucleophilic Substitution:

    • Dissolve the crude α-halo-ketone in DCM.

    • Add the desired nucleophile (1.2 eq) and a base like triethylamine (1.5 eq).

    • Stir the reaction at room temperature and monitor by TLC.

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer, concentrate, and purify by column chromatography.

    • Characterize the final product.

Rationale: The α-position of the ketone is readily functionalized, providing a straightforward way to introduce a wide range of substituents to probe their impact on biological activity.

Biological Evaluation: Assays and Protocols

The choice of biological assays is dictated by the therapeutic target of interest. For instance, if the analogs are being investigated as anticancer agents, cytotoxicity assays against various cancer cell lines are appropriate.[1][9]

Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Synthesized analogs dissolved in DMSO (stock solutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed the cancer cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the synthesized analogs in the complete medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubate the plates for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Rationale: The MTT assay is a well-established, reliable, and high-throughput method for screening the cytotoxic effects of a large number of compounds.

Data Analysis and SAR Interpretation

The core of an SAR study lies in correlating the structural modifications with the observed biological activity. This is often presented in a tabular format.

Table: Structure-Activity Relationship of 1-(4-(Quinolin-3-yl)phenyl)ethan-1-one Analogs
Compound IDR1 (Quinoline)R2 (Phenyl)R3 (Ethanone)IC50 (µM) vs. MCF-7
1a HH-CH315.2
1b 6-ClH-CH38.5
1c 7-OCH3H-CH312.1
1d H4-F-CH310.3
1e HH-CH2-Morpholine5.7
1f 6-Cl4-F-CH2-Morpholine2.1

Interpretation of Hypothetical Data:

  • Quinoline Substituents (R1): The introduction of an electron-withdrawing group like chlorine at the 6-position of the quinoline ring (Compound 1b ) appears to enhance cytotoxic activity compared to the unsubstituted parent compound (1a ). An electron-donating methoxy group at the 7-position (1c ) shows a less pronounced effect.

  • Phenyl Substituents (R2): A fluorine atom on the phenyl ring (1d ) leads to a modest increase in activity.

  • Ethanone Modification (R3): Modification of the ethanone side chain, particularly the introduction of a morpholine moiety at the α-position (1e ), significantly improves potency.

  • Synergistic Effects: The combination of favorable substitutions, such as a 6-chloro on the quinoline, a 4-fluoro on the phenyl, and a morpholine on the ethanone (1f ), results in the most potent analog in this hypothetical series.

Diagram: SAR Logic Flow

SAR_Logic A Synthesize Analog Library B Biological Screening (e.g., Cytotoxicity Assays) A->B C Data Analysis (IC50 Determination) B->C D Identify Key Structural Features (Active vs. Inactive Analogs) C->D E Formulate SAR Hypotheses D->E F Design Next Generation of Analogs (Lead Optimization) E->F

Caption: The iterative process of SAR-driven drug discovery.

Conclusion and Future Directions

The systematic SAR exploration of 1-(4-(quinolin-3-yl)phenyl)ethan-1-one analogs can lead to the identification of potent and selective therapeutic agents. The protocols and guidelines presented here provide a framework for researchers to design, synthesize, and evaluate novel compounds in this chemical space. Future work should focus on expanding the diversity of the analog library, exploring a wider range of biological targets, and conducting in-depth mechanistic studies for the most promising lead compounds. Computational methods, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, can also be integrated to further refine the drug design process.[7][9]

References

  • BenchChem. (n.d.). Navigating the Structure-Activity Landscape of Quinoline Derivatives: A Comparative Guide for Researchers.
  • Dalhoff, A., & Janjic, N. (1990). Structure-activity relationship of quinolones. PubMed.
  • Kumar, S., Bawa, S., & Gupta, H. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 9(Suppl_2), S1648-S1654.
  • de Souza, M. V. N., Pais, K. C., & Kaiser, C. R. (2009). Structure−Activity Relationships for a Series of Quinoline-Based Compounds Active against Replicating and Nonreplicating Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 52(7), 1835-1844.
  • ResearchGate. (n.d.). A Review: Structure-activity relationship and antibacterial activities of Quinoline based hybrids.
  • Melaku, Y., & Belete, A. (2021). A Review on Synthesis of Quinoline Analogs as Antimalarial, Antibacterial and Anticancer agents. SciSpace.
  • Singh, S., & Kumar, A. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery and Therapeutics, 12(4), 183-190.
  • Adeleke, G. E., & Aderibigbe, B. A. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(31), 20084-20108.
  • MDPI. (2024). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach.
  • RSC Publishing. (2024). Advances, opportunities, and challenges in methods for interrogating the structure activity relationships of natural products.
  • Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. (2025). The Role of Structure-Activity Relationship (SAR) In Drug Discovery.
  • Creative Proteomics. (n.d.). Structure Activity Relationship (SAR) Analysis.
  • ResearchGate. (2020). (PDF) A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES.
  • International Journal of Pharmaceutical Research. (2025). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review.
  • PMC. (n.d.). Studies on 1,4-Quinone Derivatives Exhibiting Anti-Leukemic Activity along with Anti-Colorectal and Anti-Breast Cancer Effects.
  • PubMed. (2009). Biological Activities of Quinoline Derivatives.
  • Bentham Science. (n.d.). Biological Activities of Quinoline Derivatives.
  • PMC. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine.
  • ResearchGate. (2025). (PDF) Structure-Activity Relationship Studies in Organic Drug Development.
  • PMC. (2023). Enhanced Method for the Synthesis and Comprehensive Characterization of 1-(4-Phenylquinolin-2-yl)propan-1-one.

Sources

Application Note: Precision Synthesis of 2-Substituted Quinolines via Friedländer Annulation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

The quinoline scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for antimalarial (Chloroquine), antibacterial (Ciprofloxacin), and antineoplastic agents. Among synthetic routes, the Friedländer synthesis remains the gold standard for accessing 2-substituted quinolines due to its high atom economy and modularity.

This guide provides a comprehensive technical protocol for the synthesis of 2-substituted quinolines via the condensation of 2-aminoaryl aldehydes/ketones with enolizable methyl ketones.[1] It moves beyond textbook descriptions to address practical challenges: substrate instability, regiocontrol, and green chemistry adaptations.

Mechanistic Principles & Regioselectivity

The Reaction Pathway

The Friedländer synthesis is a condensation-cyclization sequence.[1][2][3][4][5] While two pathways (Schiff-base first vs. Aldol first) are theoretically possible, kinetic studies strongly support the Aldol-first mechanism under acid/base catalysis.

  • Rate-Limiting Step: Intermolecular aldol condensation between the carbonyl of the 2-aminoaryl compound and the

    
    -methylene of the ketone.
    
  • Cyclization: Intramolecular attack of the amine on the resulting enone (or dehydrated intermediate).

  • Aromatization: Loss of water to form the stable quinoline system.

Regiocontrol in 2-Substituted Synthesis

To selectively synthesize a 2-substituted quinoline , the non-aniline partner must be a methyl ketone (


).
  • Kinetic Control: The terminal methyl group is less sterically hindered, favoring the initial aldol attack at this position.

  • Thermodynamic Control: The resulting product places the substituent at the 2-position, minimizing steric clash with the peri-hydrogen (H-8) of the quinoline ring.

Mechanistic Diagram

The following diagram illustrates the critical intermediates and the "Aldol-First" pathway.

FriedlanderMechanism Start Reactants: 2-Aminobenzaldehyde + Methyl Ketone Inter1 Aldol Adduct (Rate Limiting) Start->Inter1 Acid/Base Cat. Aldol Condensation Inter2 Enone Intermediate (Dehydration) Inter1->Inter2 -H2O Inter3 Cyclized Hemiaminal Inter2->Inter3 Intramolecular Amine Attack Product 2-Substituted Quinoline Inter3->Product -H2O Aromatization

Caption: The Aldol-First pathway dominates under catalytic conditions, with the initial C-C bond formation determining regioselectivity.

Strategic Considerations

Substrate Stability (The "Hidden" Variable)

The primary failure mode in Friedländer synthesis is the degradation of 2-aminobenzaldehyde . This reagent is intrinsically unstable, prone to self-condensation (trimerization).

  • Recommendation: Use 2-aminobenzophenone (stable) for 2,4-disubstituted quinolines.

  • For 2-monosubstituted targets: Prepare 2-aminobenzaldehyde in situ from 2-nitrobenzaldehyde (via reduction) or use the commercially available hydrochloride salt, neutralizing it only immediately before reaction.

Catalyst Selection Matrix

Select the catalyst based on your substrate's sensitivity and scale.

Catalyst ClassExamplesProsConsIdeal For
Brønsted Acid p-TSA, Sulfamic AcidHigh yields, robust, scalable.Corrosive, not suitable for acid-labile groups.Standard scale-up (g to kg).
Lewis Acid

,

,

Milder conditions, often reusable.Cost, metal waste disposal.Complex substrates with sensitive functional groups.[6]
Base KOH, NaOH, PiperidineEffective for specific substrates.Can cause aldol polymerization of ketone reactant.Substrates unstable to acid.
Green/Solid Silica-

, Nafion-H
Solvent-free options, easy workup.Heterogeneity can limit mass transfer.High-throughput library generation.

Experimental Protocols

Protocol A: Robust Acid-Catalyzed Synthesis (Standard)

Best for: Routine synthesis of stable substrates on gram scale.

Reagents:

  • 2-Aminobenzophenone (or freshly neutralized 2-aminobenzaldehyde): 1.0 equiv

  • Methyl Ketone (e.g., Acetophenone, Acetone): 1.2 equiv

  • p-Toluenesulfonic acid (p-TSA): 5 mol%

  • Solvent: Toluene or Ethanol (0.5 M concentration)

Procedure:

  • Setup: Charge a round-bottom flask equipped with a Dean-Stark trap (if using Toluene) or a reflux condenser (if using Ethanol).

  • Addition: Add the amino-aryl compound and the ketone to the solvent. Stir to dissolve.

  • Catalysis: Add p-TSA (5 mol%).

  • Reaction: Heat to reflux (

    
    C for Toluene, 
    
    
    
    C for Ethanol). Monitor by TLC (typically 2–6 hours).
    • Note: If using Toluene, water removal drives the equilibrium.

  • Workup:

    • Cool to room temperature.[7]

    • Neutralize with saturated

      
       solution.
      
    • Extract with Ethyl Acetate (

      
      ). Wash combined organics with brine, dry over 
      
      
      
      , and concentrate.
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexanes/EtOAc).

Protocol B: Green Microwave-Assisted Synthesis (High Speed)

Best for: Library generation, medicinal chemistry SAR, sensitive substrates.

Reagents:

  • 2-Aminoaryl ketone: 1.0 equiv

  • Methyl Ketone: 1.5 equiv

  • Catalyst:

    
     (10 mol%) or Molecular Iodine (10 mol%)
    
  • Solvent: None (Neat)

Procedure:

  • Mixing: In a microwave-safe vial, mix the amine and ketone.

  • Catalyst: Add the solid catalyst and vortex thoroughly to create a homogeneous paste/mixture.

  • Irradiation: Cap the vial. Irradiate at

    
    C (Power: 100-150W) for 10–20 minutes.
    
    • Safety: Ensure the vial is rated for pressure; ketones can build vapor pressure.

  • Workup:

    • Dilute the reaction mass directly with Ethyl Acetate.

    • Filter through a small pad of silica gel to remove the metal catalyst/iodine.

    • Concentrate the filtrate.

  • Yield: Typically >90% purity; often requires no further purification.

Workflow Visualization

ProtocolWorkflow Step1 Substrate Prep (Neutralize amine salt if needed) Step2 Reaction Setup Mix Amine + Methyl Ketone (1:1.2) Step1->Step2 Decision Select Method Step2->Decision MethodA Method A: Reflux Solvent: Toluene/EtOH Cat: p-TSA Time: 2-6 hrs Decision->MethodA Scale-up MethodB Method B: Microwave Solvent: Neat Cat: FeCl3 Time: 10-20 mins Decision->MethodB Speed/Green Workup Workup Neutralize & Extract MethodA->Workup MethodB->Workup Purify Purification Recrystallize or Column Workup->Purify Final Pure 2-Substituted Quinoline Purify->Final

Caption: Decision tree for selecting between classical reflux and modern microwave protocols.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Yield / Tarry Mess Self-condensation of 2-aminobenzaldehyde.Use fresh reagents. Switch to 2-aminobenzophenone if 4-position substitution is acceptable.
No Reaction Catalyst deactivation or insufficient temperature.Increase catalyst load to 10-15 mol%. Ensure reflux is vigorous.
Regioisomer Mixture Ketone has two competing

-methylene groups.
Use methyl ketones to favor 2-substitution. Bulky groups on the other side of the ketone improve selectivity.
Product trapped in aqueous phase Product is protonated (quinolinium salt).Ensure the workup pH is basic (pH > 9) to liberate the free base before extraction.

References

  • Classic Mechanism & Scope: Cheng, C.-C.; Yan, S.-J. "The Friedländer Synthesis of Quinolines". Organic Reactions, 2004 , 28, 37. Link

  • Microwave/Green Protocol: Jia, C.-S., et al. "Rapid and efficient synthesis of poly-substituted quinolines assisted by p-toluene sulphonic acid under solvent-free conditions".[8][9] Org.[8][9][10] Biomol. Chem., 2006 , 4, 104-110.[8][9] Link

  • Lewis Acid Catalysis: Wu, J., et al. "Molecular iodine: A highly efficient catalyst in the synthesis of quinolines via Friedländer annulation". Org.[8][9][10] Biomol. Chem., 2006 , 4, 126-129.[8][9] Link

  • Review of Catalysts: Marco-Contelles, J., et al. "Recent Advances in the Friedländer Reaction".[9] Chem. Rev., 2009 , 109, 2652. Link

  • Iron Catalyst Protocol: Varala, R., et al. "FeCl3·6H2O as a Versatile Catalyst for the Synthesis of Quinolines". Synthesis, 2006 , 3825.[8][9][10] Link

Sources

Troubleshooting & Optimization

Technical Support Center: A-Z Guide to Skraup Quinoline Synthesis Yield Improvement

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the Skraup quinoline synthesis. This resource is meticulously designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and optimize this powerful, yet notoriously vigorous, chemical reaction. Here, we will delve into the intricacies of the Skraup synthesis, providing in-depth, actionable solutions to common challenges, all grounded in established scientific principles.

Troubleshooting Guide: From Violent Reactions to Vanishing Yields

This section directly addresses the most pressing issues encountered during the Skraup synthesis in a practical question-and-answer format.

Issue 1: The reaction is proceeding too violently and is difficult to control.

  • Question: My Skraup reaction is extremely exothermic and appears to be on the verge of a runaway. What immediate actions should I take, and how can I prevent this in the future?

  • Answer: A runaway Skraup reaction is a significant safety hazard.

    Immediate Actions:

    • If it is safe to do so, immediately immerse the reaction flask in an ice-water bath to rapidly dissipate heat.

    • Be prepared for a sudden increase in pressure and ensure that your apparatus is properly vented.

    • Always have a blast shield positioned in front of the reaction setup.

    Preventative Measures:

    • Utilize a Moderator: The addition of ferrous sulfate (FeSO₄) is a classic and effective method for moderating the reaction's exothermicity.[1][2] It is believed to function as an oxygen carrier, which slows down the oxidation step and extends the reaction over a longer period.[1][2] Boric acid can also be employed for this purpose.[3]

    • Controlled Reagent Addition: The order of reagent addition is critical. A recommended sequence is to mix the aniline, glycerol, and then add the ferrous sulfate. The concentrated sulfuric acid should be added last, slowly and with efficient cooling.[2]

    • Gradual Heating: Begin by gently heating the mixture. Once the reaction initiates, which is often indicated by boiling, remove the external heat source. The exothermic nature of the reaction should sustain boiling for a period. Reapply heat only after this initial vigorous phase has subsided.

    • Alternative Oxidizing Agents: While nitrobenzene is a common oxidizing agent, arsenic acid is known to result in a less violent reaction.[4][5]

Issue 2: The yield of my desired quinoline product is consistently low.

  • Question: I am adhering to a standard Skraup protocol, but my yields are significantly lower than those reported in the literature. What are the likely causes and how can I improve them?

  • Answer: Low yields in a Skraup synthesis can be attributed to several factors:

    • Incomplete Reaction:

      • Reaction Time and Temperature: Ensure that the reaction is heated for a sufficient duration at the appropriate temperature. Following the initial exothermic phase, a prolonged period of reflux is often necessary to drive the reaction to completion.

      • Substituent Effects: The electronic nature of the substituents on the aniline ring plays a crucial role. Electron-donating groups generally facilitate the reaction, whereas strong electron-withdrawing groups can deactivate the aromatic ring, necessitating harsher conditions and potentially leading to lower yields.[6]

    • Side Reactions:

      • Tar and Polymer Formation: The formation of a thick, tarry residue is a common problem that can significantly reduce the yield and complicate purification.[1][7][8] This is often due to the polymerization of acrolein, an intermediate formed from the dehydration of glycerol, under the strongly acidic and high-temperature conditions.[1][9][10] To mitigate this, ensure efficient stirring and controlled heating to avoid localized overheating. The use of a moderating agent like ferrous sulfate is also beneficial in this regard.[1] An excess of acrolein should also be avoided as it can lead to the formation of an unworkable rubbery solid.[11]

      • Water Content: The presence of excess water in the glycerol can lead to lower yields. It is recommended to use "dynamite" glycerol, which contains less than 0.5% water.[2][7][8]

    • Work-up and Purification Losses:

      • The work-up of the tarry reaction mixture can be challenging and lead to product loss.[11] A common procedure involves diluting the cooled reaction mixture with water, followed by careful neutralization with a concentrated base (e.g., sodium hydroxide) to make it strongly alkaline.[12] The crude quinoline can then be isolated by steam distillation.[12]

Issue 3: I am observing significant tar and polymer formation, making purification a nightmare.

  • Question: My reaction mixture is turning into a thick, black tar, which is making it extremely difficult to isolate the product. What is causing this and what are the best strategies to prevent it?

  • Answer: As mentioned previously, tar formation is a frequent side reaction in the Skraup synthesis, primarily due to the polymerization of the acrolein intermediate.[1][9][10]

    Strategies to Minimize Tar Formation:

    • Strict Temperature Control: Maintain rigorous control over the reaction temperature to prevent localized overheating, which can accelerate polymerization.[9][13]

    • Efficient Stirring: Ensure that the reaction mixture is stirred efficiently throughout the process to maintain homogeneity and facilitate heat dissipation.

    • Milder Oxidizing Agents: Consider using a milder oxidizing agent. Iodine, which can be generated in situ from potassium iodide and sulfuric acid, can lead to a less vigorous reaction and potentially reduce tar formation.[10]

    • Modern Modifications: Recent advancements in methodology have shown that techniques like microwave irradiation or the use of ionic liquids can allow for lower reaction temperatures and shorter reaction times, which can help to minimize the formation of tarry byproducts.[14]

    • Polymerization Inhibitors: In some cases, the addition of a polymerization inhibitor like hydroquinone might be beneficial.[10]

Frequently Asked Questions (FAQs)

1. What is the fundamental mechanism of the Skraup quinoline synthesis?

The Skraup synthesis is a multi-step process that can be summarized as follows:

  • Step 1: Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[3][15]

  • Step 2: Michael Addition: The aniline undergoes a conjugate (Michael) addition to the acrolein.[3][16]

  • Step 3: Cyclization: The resulting intermediate undergoes an acid-catalyzed intramolecular cyclization.[3]

  • Step 4: Dehydration and Oxidation: The cyclized intermediate then dehydrates and is subsequently oxidized to form the aromatic quinoline ring system.[3]

2. What are some safer and more environmentally friendly alternatives to traditional oxidizing agents like nitrobenzene and arsenic pentoxide?

While nitrobenzene and arsenic pentoxide are effective, they are also highly toxic.[14] Researchers have explored several alternatives:

  • Iodine: As mentioned earlier, iodine is a milder and effective oxidizing agent.[10]

  • Air/Oxygen: In some protocols, simply bubbling air or oxygen through the reaction mixture can serve as the oxidant.[17]

  • Ferric Compounds and Vanadium Pentoxide: These have also been reported as potential oxidizing agents.[17]

  • Ionic Liquids: Some studies have shown that using certain ionic liquids can eliminate the need for an external oxidizing agent altogether.[14]

3. How do substituents on the aniline ring affect the regiochemical outcome of the Skraup synthesis?

The position of substituents on the final quinoline ring is determined by the cyclization step.

  • For ortho- and para-substituted anilines, the regiochemical outcome is generally straightforward and predictable.[18]

  • However, for meta-substituted anilines, the cyclization can occur at two different positions, leading to a mixture of isomeric products. The outcome in these cases can be difficult to predict.[18]

Visualizing the Process

The Skraup Quinoline Synthesis Workflow

Skraup_Workflow Troubleshooting Workflow for Skraup Synthesis Start Start Skraup Synthesis Problem Identify Issue Start->Problem Violent_Reaction Violent Reaction Problem->Violent_Reaction Exothermic? Low_Yield Low Yield Problem->Low_Yield Poor Conversion? Tar_Formation Tar Formation Problem->Tar_Formation Byproducts? Solution_Violent Implement Control Measures: - Add Moderator (FeSO4) - Slow H2SO4 Addition - Gradual Heating Violent_Reaction->Solution_Violent Solution_Yield Optimize Conditions: - Increase Reaction Time/Temp - Check Substituent Effects - Improve Work-up Low_Yield->Solution_Yield Solution_Tar Minimize Polymerization: - Strict Temp Control - Efficient Stirring - Milder Oxidant (Iodine) Tar_Formation->Solution_Tar Success Successful Synthesis Solution_Violent->Success Solution_Yield->Success Solution_Tar->Success

Caption: A troubleshooting decision tree for the Skraup synthesis.

Mechanism of the Skraup Quinoline Synthesis

Skraup_Mechanism Simplified Mechanism of Skraup Synthesis Glycerol Glycerol H2SO4 Conc. H2SO4 (Dehydration) Glycerol->H2SO4 Acrolein Acrolein H2SO4->Acrolein Michael_Adduct Michael Adduct Acrolein->Michael_Adduct Aniline Aniline Aniline->Michael_Adduct Cyclization Acid-Catalyzed Cyclization Michael_Adduct->Cyclization Dihydroquinoline 1,2-Dihydroquinoline Cyclization->Dihydroquinoline Oxidation Oxidizing Agent Dihydroquinoline->Oxidation Quinoline Quinoline Oxidation->Quinoline

Caption: Key steps in the Skraup quinoline synthesis mechanism.

Quantitative Data Summary

Starting Material (Aniline)ProductReported Yield (%)Reference
AnilineQuinoline84-91Organic Syntheses, Coll. Vol. 1, p.478 (1941)
3-Nitro-4-aminoanisole6-Methoxy-8-nitroquinoline-Organic Syntheses Procedure[13]
o-Bromoaniline8-Bromoquinoline~75User experience[6]
o-Nitroaniline8-Nitroquinoline<17User experience[6]

Note: Yields are highly dependent on specific reaction conditions and the scale of the reaction.

Experimental Protocols

Standard Protocol for Skraup Synthesis of Quinoline

This protocol is adapted from established literature procedures.

Materials:

  • Aniline

  • Glycerol ("dynamite" grade preferred)

  • Nitrobenzene (oxidizing agent)

  • Concentrated Sulfuric Acid

  • Ferrous Sulfate Heptahydrate (moderator)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully mix the aniline, glycerol, and nitrobenzene.

  • Slowly and with constant stirring and cooling, add the concentrated sulfuric acid to the mixture.

  • Add the ferrous sulfate heptahydrate to the reaction mixture.

  • Gently heat the mixture in an oil bath. The reaction will become exothermic. Maintain the temperature of the oil bath at 140-150°C for 3-4 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Dilute the mixture with water and then carefully neutralize it with a concentrated solution of sodium hydroxide until it is strongly alkaline.

  • Perform steam distillation to isolate the crude quinoline.

  • Separate the quinoline layer from the aqueous layer in the distillate.

  • Dry the crude quinoline over anhydrous potassium carbonate and then purify by distillation, collecting the fraction boiling at 235-237°C.

Modified Protocol for Improved Yield and Safety

This modified protocol incorporates strategies to enhance control and potentially improve yield.

Materials:

  • Substituted Aniline

  • Glycerol

  • Potassium Iodide

  • Concentrated Sulfuric Acid

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, combine the substituted aniline and glycerol.

  • Place the flask in an ice-water bath.

  • Slowly and with continuous stirring, add concentrated sulfuric acid to the mixture, maintaining a low temperature.[10]

  • Add a catalytic amount of potassium iodide to the cooled mixture.

  • Gradually warm the reaction mixture to the desired temperature and monitor the reaction by TLC until the starting material is consumed.

  • Allow the reaction mixture to cool to room temperature and carefully pour it over crushed ice.

  • Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the mixture is strongly basic.

  • Isolate the product by either steam distillation or solvent extraction.

References

  • Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series. [Link]

  • Preparation and Properties of Quinoline. LPU. [Link]

  • Skraup reaction. Wikipedia. [Link]

  • Doebner–Miller reaction. Wikipedia. [Link]

  • Manske, R. H. F., Ledingham, A. E., & Ashford, W. R. (1949). THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. Canadian Journal of Research, 27f(9), 359-364. [Link]

  • Alternative Oxidisers in Skraup reaction. Sciencemadness.org. [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]

  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. ACS Publications. [Link]

  • The Skraup Synthesis of Quinolines. ResearchGate. [Link]

  • Skraup-Doebner-Von Miller quinoline synthesis revisited: reversal of the regiochemistry for gamma-aryl-beta,gamma-unsaturated alpha-ketoesters. PubMed. [Link]

  • The Skraup Synthesis of Quinolines. Semantic Scholar. [Link]

  • Skraup reaction. Hyperleap. [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis. PMC - NIH. [Link]

  • Skraup reaction process for synthesizing quinolones.
  • 6-methoxy-8-nitroquinoline. Organic Syntheses Procedure. [Link]

  • Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. PMC. [Link]

  • Synthesis method of 8-hydroxyquinoline.
  • The 12-l. flask is then connected with the steam-distillation apparatus shown in. Organic Syntheses Procedure. [Link]

  • Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. MDPI. [Link]

  • Skraup Synthesis of Quinoline - tips/pointers. Reddit. [Link]

  • The Skraup Reaction - How to Make a Quinoline. Curly Arrow. [Link]

  • A MODIFICATION OF THE SKRAUP SYNTHESIS OF QUINOLINE. ACS Publications. [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. RSC Publishing. [Link]

  • Process for the preparation of quinolines.

Sources

Technical Support Center: Solubility Optimization for 1-(4-(Quinolin-3-yl)phenyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-QPE-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Enhancing solubility of 1-(4-(Quinolin-3-yl)phenyl)ethan-1-one for biological assays

Executive Summary

You are encountering solubility challenges with 1-(4-(Quinolin-3-yl)phenyl)ethan-1-one . This is a common issue with planar, biaryl systems containing a quinoline core. The molecule exhibits "brick dust" character—high crystallinity and high lipophilicity (LogP > 3)—driven by strong


-

stacking interactions between the quinoline and phenyl rings.

While the acetyl group provides a hydrogen bond acceptor, it is insufficient to offset the hydrophobicity of the aromatic scaffold in aqueous buffers. This guide provides a tiered approach to solubilization, moving from standard organic solvents to advanced supramolecular complexation, ensuring your biological data remains artifact-free.

Part 1: The "Gold Standard" Stock Solution

For 95% of biological assays (cell-based or enzymatic), a high-quality Dimethyl Sulfoxide (DMSO) stock is the starting point.

Protocol: Preparation of 10 mM Stock Solution

Objective: Create a stable, precipitate-free master stock.

  • Weighing: Weigh approximately 2–5 mg of the compound into a sterile amber glass vial (glass is required; avoid polystyrene which can leach plasticizers in 100% DMSO).

  • Calculation: Calculate the required DMSO volume using the molecular weight (MW ≈ 247.29 g/mol ).

    • Formula:

      
      
      
  • Dissolution: Add molecular biology grade DMSO (anhydrous, ≥99.9%).

  • Agitation: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5–10 minutes. The quinoline core is thermally stable, so mild heat is safe.

  • Inspection: Hold the vial up to a light source. The solution must be crystal clear. Any turbidity indicates micro-aggregates that will skew concentration data.

Storage: Aliquot into small volumes (e.g., 50


L) to avoid freeze-thaw cycles. Store at -20°C.

Part 2: Preventing "Crash-Out" in Assays

The critical failure point occurs when the hydrophobic stock hits the aqueous assay buffer. This sudden polarity shift causes the compound to precipitate, often invisibly (nano-aggregates), leading to false negatives (loss of potency) or false positives (aggregate-based inhibition).

The Intermediate Dilution Method

Do not pipet 100% DMSO stock directly into the cell culture well. Instead, use an intermediate dilution step.

Workflow Diagram: Anti-Precipitation Dilution Scheme

DilutionStrategy Stock 10 mM Stock (100% DMSO) Inter Intermediate Working Soln (100x Final Conc) Solvent: DMSO or DMSO/PBS Stock->Inter 1:100 Dilution (Prevents Shock) Assay Final Assay Well (1x Conc) < 0.5% DMSO Inter->Assay 1:100 Dilution (Rapid Dispersion)

Caption: Stepwise dilution strategy to minimize kinetic precipitation shock.

Solvent Tolerance Table (Biological Limits)
SolventMax Final % (Cell Culture)Max Final % (Enzymatic)Mechanism of Toxicity
DMSO 0.1% - 0.5%2% - 5%Membrane permeabilization; cell differentiation.
Ethanol < 0.1%< 1%Protein denaturation; signaling interference.
PEG 400 < 1%< 5%Osmotic stress; membrane disruption.

Part 3: Advanced Formulation (When DMSO Fails)

If your compound precipitates even at low concentrations (e.g., < 10


M) in media, you must encapsulate the hydrophobic quinoline tail.
Protocol: Cyclodextrin Complexation

Cyclodextrins (CDs) form a "host-guest" complex, hiding the hydrophobic quinoline inside a cone-shaped cavity while presenting a hydrophilic exterior to the buffer.[1] 2-Hydroxypropyl-


-cyclodextrin (HP-

-CD)
is the industry standard for this class of molecule.
  • Prepare Vehicle: Dissolve 20% (w/v) HP-

    
    -CD in your assay buffer (e.g., PBS) or water. Filter sterilize (0.22 
    
    
    
    m).
  • Prepare Compound: Dissolve compound in a minimal volume of acetone or methanol (volatile solvent).

  • Complexation: Add the CD solution to the compound solution.

  • Evaporation: Stir gently in a fume hood or use a rotary evaporator to remove the volatile solvent (acetone/methanol). This forces the quinoline into the CD cavity.[2]

  • Result: A clear aqueous solution of the drug-CD complex.

Why this works: The quinoline moiety fits sterically into the


-CD cavity, stabilized by hydrophobic interactions, effectively solubilizing the molecule without organic co-solvents [1][3].

Part 4: Troubleshooting & FAQs

Q1: My compound precipitates immediately upon adding to the media. The media turns cloudy.

  • Diagnosis: This is "kinetic precipitation." The local concentration at the pipette tip exceeds the solubility limit before mixing occurs.

  • Solution:

    • Warm the media to 37°C before addition.

    • Use the Intermediate Dilution Method (Part 2).

    • Add the compound while vortexing the media (if volume permits) or mix immediately and vigorously.

Q2: I see toxicity in my vehicle control wells (0.5% DMSO).

  • Diagnosis: Your cells are sensitive to DMSO.

  • Solution: Switch to a co-solvent system . Try a mixture of DMSO:PEG400:Water (e.g., 5:40:55) for the intermediate step, or reduce final DMSO to <0.1%. Alternatively, use the Cyclodextrin protocol (Part 3) which eliminates DMSO entirely [4].

Q3: Can I use acid to dissolve the compound?

  • Analysis: The quinoline nitrogen is basic (pKa ~4.9). Acidification (pH < 4) will protonate it and drastically increase solubility.

  • Warning: Most biological assays require pH 7.4. If you dissolve in acid and then neutralize in the assay buffer, the free base will likely precipitate again. Only use this if your assay tolerates acidic conditions (e.g., certain lysosomal enzyme assays).

Q4: How do I know if my results are due to aggregation?

  • Test: Add a non-ionic detergent like 0.01% Triton X-100 or Tween-80 to your assay buffer. If the inhibition/activity disappears upon adding detergent, your compound was likely aggregating (false positive) [2].

Decision Tree: Solubilization Strategy

SolubilityLogic Start Start: Compound Solid DMSO_Stock Dissolve in 100% DMSO (10-50 mM) Start->DMSO_Stock Check1 Is it soluble? DMSO_Stock->Check1 Sonicate Sonicate / Warm (37°C) Check1->Sonicate No Dilute Dilute into Assay Media Check1->Dilute Yes Sonicate->Check1 Check2 Precipitation? Dilute->Check2 Success Proceed to Assay Check2->Success No Precip_Fix Use Intermediate Dilution (Stepwise) Check2->Precip_Fix Yes Check3 Still Precipitating? Precip_Fix->Check3 Check3->Success No Advanced Switch to Cyclodextrin (HP-β-CD) or Solid Dispersion Check3->Advanced Yes

Caption: Logical workflow for troubleshooting solubility issues in biological screening.

References

  • BenchChem. (2025).[3] Overcoming poor solubility of quinoline derivatives in reactions. Retrieved from

  • Cytiva. (2011).[4] Buffer and sample preparation for direct binding assay in 2% DMSO. Retrieved from

  • Saokham, P., et al. (2018). Solubility Enhancement of Poorly Water Soluble Drugs by Cyclodextrins. Molecules. Retrieved from

  • Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. Journal of the American Association for Laboratory Animal Science. Retrieved from

  • Emulate Bio. (2019). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation. Retrieved from

Sources

Optimization of reaction conditions for Combes quinoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: Open | Priority: High | Topic: Reaction Optimization & Troubleshooting

The Diagnostic Framework: Understanding the "Why"

Before troubleshooting specific failures, you must understand the mechanical stress points of the Combes synthesis. This reaction involves the condensation of an aniline with a 1,3-diketone, followed by an acid-catalyzed Friedel-Crafts cyclization.[1]

The Critical Failure Point: The rate-determining step is the cyclization of the intermediate Schiff base (anil). If this step is too slow, the Schiff base hydrolyzes back to starting materials or polymerizes into "tar."

Mechanism & Failure Analysis Pathway

CombesMechanism Start Aniline + 1,3-Diketone Schiff Schiff Base (Anil Formation) Start->Schiff -H2O Protonation Protonation of Enamine Schiff->Protonation +H+ Hydrolysis Hydrolysis (Reversion) Schiff->Hydrolysis Wet Solvent Cyclization Cyclization (Rate Determining) Protonation->Cyclization Slow Step Tar Polymerization (Tar Formation) Protonation->Tar Excess Heat/ Strong Acid Elimination Elimination of H2O Cyclization->Elimination Product Quinoline Product Elimination->Product

Figure 1: The Combes reaction pathway highlighting the critical cyclization bottleneck where most yield losses occur.

Critical Parameter Optimization (Q&A)

Q: My reaction mixture turns into a black, viscous tar. How do I prevent this?

A: This is the most common issue in Combes synthesis, typically caused by the oxidizing power of concentrated sulfuric acid (


) or excessive heating.
  • The Fix: Switch to Polyphosphoric Acid (PPA) .[2][3][4]

  • Why: PPA is a milder dehydrating agent with lower oxidizing potential than sulfuric acid. It facilitates smooth cyclization without charring the organic substrate.

  • Protocol Adjustment: If using

    
    , temperature control is critical (keep <100°C). With PPA, you can safely heat to 140°C, which is often necessary to overcome the activation energy of the cyclization step [1].
    
Q: I am getting low yields (<30%). What is the root cause?

A: Low yields usually stem from the equilibrium nature of the Schiff base formation or steric hindrance during cyclization.

  • The Fix: Ensure complete formation of the Schiff base before adding the acid catalyst.

  • Optimization: Reflux the aniline and diketone in toluene with a Dean-Stark trap to remove water first. Isolate the Schiff base, then treat it with the acid catalyst.[5] This prevents the water generated in step 1 from inhibiting the acid catalyst in step 2.

Q: I used a meta-substituted aniline and got a mixture of isomers. How do I control regioselectivity?

A: Regioselectivity is governed by a conflict between steric hindrance and electronic activation.

  • The Rule:

    • Meta-EDG (e.g., -OMe, -Me): Cyclization prefers the para-position relative to the substituent (less sterically hindered), yielding the 7-substituted quinoline .

    • Meta-EWG (e.g., -NO2): These deactivate the ring significantly. If reaction occurs, it often yields the 5-substituted quinoline (ortho-cyclization) or fails completely due to ring deactivation [2].

  • Recommendation: Use bulky

    
    -diketones to force the reaction toward the less hindered 7-position isomer.
    

Troubleshooting Decision Tree

Use this logic flow to diagnose your specific experimental failure.

TroubleshootingTree Start Identify Issue Tar Black Tar/Charring Start->Tar LowYield Low Yield (<40%) Start->LowYield WrongIso Regioisomer Mix Start->WrongIso AcidCheck Using Conc. H2SO4? Tar->AcidCheck WaterCheck Water Removal? LowYield->WaterCheck SwitchPPA Switch to PPA or Solid Acid AcidCheck->SwitchPPA Yes TempCheck Temp > 100°C? AcidCheck->TempCheck No LowerTemp Reduce Temp or use Microwave TempCheck->LowerTemp Yes DeanStark Use Dean-Stark (2-Step Protocol) WaterCheck->DeanStark No SubstCheck EWG on Aniline? WaterCheck->SubstCheck Yes HardSubst EWG deactivates ring. Use Lewis Acid (ZnCl2) SubstCheck->HardSubst Yes

Figure 2: Troubleshooting logic for common Combes synthesis failures.

Modern Optimization Protocols

Do not rely on 19th-century protocols. Use these validated, modern methods for higher efficiency.

Protocol A: The Robust PPA Method (High Yield)

Best for: Scale-up and substrates sensitive to oxidation.

  • Stoichiometry: Mix 1.0 eq of aniline and 1.1 eq of 1,3-diketone.

  • Condensation: Heat mixture on a steam bath (approx 90°C) for 2 hours. (Optional: Isolate Schiff base).

  • Cyclization: Add Polyphosphoric Acid (PPA) (approx 5-10g per gram of substrate).

  • Reaction: Heat to 140°C with vigorous stirring for 2-4 hours. Note: PPA is viscous; mechanical stirring is recommended.

  • Work-up: Pour the hot reaction mixture onto crushed ice/water with stirring. Neutralize with 10% NaOH or

    
     to precipitate the quinoline [3].
    
Protocol B: Green Microwave-Assisted Solid Acid Synthesis

Best for: Rapid screening, library generation, and "Green Chemistry" compliance.

ParameterCondition
Catalyst Montmorillonite K-10 Clay or NKC-9 Resin
Solvent Solvent-free (Neat)
Power 300-400 W
Time 2 - 5 minutes
Yield Typically 85-95%

Step-by-Step:

  • Mix 2.0 mmol aniline and 2.0 mmol

    
    -diketone in a microwave vial.
    
  • Add 200-300 mg of Montmorillonite K-10 clay (activated at 100°C for 1h prior).

  • Irradiate at 300W for 3 minutes (pulse mode: 1 min on, 30 sec off to prevent overheating).

  • Extraction: Add ethyl acetate to the vial, vortex, and filter to remove the clay catalyst.

  • Evaporate solvent to obtain pure product. Recrystallize if necessary [4, 5].

References

  • Polyphosphoric Acid in Organic Synthesis. Canadian Center of Science and Education. [Link]

  • Combes Quinoline Synthesis. Wikipedia / Organic Chemistry Portal. [Link][1]

  • Polyphosphoric Acid 84%. Clariant Product Data Sheet. [Link]

  • Microwave-assisted Synthesis of 2-Methyl-4-Quinolinones via Combes Synthesis. Asian Journal of Chemistry. [Link]

  • Synthesis of quinoline derivatives... using a Ag(I)-exchanged Montmorillonite K10 catalyst. ResearchSpace@UKZN. [Link][6][7]

Sources

Technical Support Center: Stability Testing of 1-(4-(Quinolin-3-yl)phenyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to understanding and executing stability studies for 1-(4-(quinolin-3-yl)phenyl)ethan-1-one. This guide provides practical, field-tested advice, detailed protocols, and troubleshooting for common issues encountered in a research and development setting.

Welcome to the technical support guide for 1-(4-(quinolin-3-yl)phenyl)ethan-1-one. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to help you design robust experiments, interpret your results accurately, and troubleshoot effectively. The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that dictates its shelf-life, storage conditions, and formulation strategy.[1][2] This molecule, featuring both a quinoline heterocycle and an aryl ketone, possesses distinct chemical properties that must be carefully considered.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of 1-(4-(quinolin-3-yl)phenyl)ethan-1-one that could influence its stability?

A: The molecule has two key regions of interest for stability:

  • The Quinoline Ring: The nitrogen atom in the quinoline ring is basic (a Lewis base) and can be protonated in acidic conditions or act as a nucleophile. This nitrogen and the aromatic ring system are also susceptible to oxidation, potentially forming an N-oxide or ring-hydroxylated species.

  • The Aryl Ketone Group: The ketone's carbonyl group is electrophilic and can be susceptible to nucleophilic attack. The adjacent methyl group (the acetyl group) has alpha-protons that could be involved in reactions like aldol condensation under certain conditions, although this is less common in simple stability studies. The ketone itself can undergo oxidation (e.g., Baeyer-Villiger oxidation) under strong oxidative stress.[3]

Q2: Why is solvent selection so critical for the stability study of this compound?

A: Solvents do more than just dissolve the compound; they are an active component of the chemical environment.[4][5] For this specific molecule:

  • Protic vs. Aprotic Solvents: Protic solvents (e.g., water, methanol, ethanol) have acidic protons and can hydrogen bond. They can facilitate degradation pathways like hydrolysis or solvolysis. Aprotic solvents (e.g., acetonitrile, DMSO, THF) lack acidic protons and are generally more inert, making them good choices for initial stock solution preparation.

  • pH and Polarity: The pH of aqueous solvents will directly impact the ionization state of the basic quinoline nitrogen. This can dramatically alter solubility and stability. Solvent polarity can also influence reaction rates by stabilizing or destabilizing transition states.

  • Solvent Impurities: Impurities common in solvents, such as peroxides in aged ethers (like THF) or acidic impurities, can initiate degradation.[6] Using high-purity or HPLC-grade solvents is non-negotiable for reliable stability studies.[6]

Q3: What is a "forced degradation" study and why must I perform one?

A: A forced degradation or stress testing study is the intentional degradation of a drug substance under conditions more severe than accelerated stability testing.[7] According to regulatory guidelines like ICH Q1A(R2), these studies are essential for several reasons:[2][8]

  • To Identify Degradation Products: It helps identify the likely degradation products that could form under normal storage conditions.[2]

  • To Elucidate Degradation Pathways: Understanding how the molecule breaks down is crucial for developing stable formulations and manufacturing processes.[1][7]

  • To Develop and Validate a Stability-Indicating Method: This is the most critical outcome. You must prove that your analytical method (e.g., HPLC) can separate the intact API from all potential degradation products, impurities, and excipients.[1][2] A forced degradation study generates these degradants, allowing you to challenge the specificity of your method.

Troubleshooting Guide: Common Experimental Issues

Q: I'm observing rapid degradation of my compound in a methanol stock solution, but it's stable in acetonitrile. What is happening?

A: This is a classic issue highlighting the difference between protic and aprotic solvents. The higher stability in acetonitrile (ACN), a polar aprotic solvent, suggests it is a good baseline for solubility without inducing degradation. The instability in methanol, a polar protic solvent, points to a few possibilities:

  • Acid-Catalyzed Hydrolysis: Methanol can act as a proton source, protonating the quinoline nitrogen. This may activate the molecule for hydrolysis or other reactions.

  • Solvolysis: The methanol molecule itself may be acting as a nucleophile, attacking the carbonyl carbon. This is less likely than hydrolysis if water is present but is a possibility.

  • Trace Impurities: The methanol might contain trace acidic or metallic impurities that are catalyzing the degradation.

Recommendation: Always prepare primary stock solutions in a well-characterized, inert solvent like acetonitrile. For subsequent dilutions into aqueous or alcoholic media for the study, do so immediately before analysis and keep the solutions protected from light and at a controlled temperature.

Q: My HPLC chromatogram shows a new, broad peak at a later retention time after my compound was exposed to oxidative stress (H₂O₂). How do I identify it?

A: A later-eluting peak in a reversed-phase HPLC method typically indicates a more non-polar compound. However, the formation of an N-oxide on the quinoline nitrogen often increases polarity, which would lead to an earlier eluting peak. A later peak could suggest a dimerization or polymerization product.

Troubleshooting Steps:

  • Check Mass Balance: Calculate the mass balance. Does the decrease in the area of your main peak correspond to the area of the new peak(s)? A poor mass balance (<95%) suggests that some degradants are not being detected (e.g., they are not UV active, are retained on the column, or are volatile).

  • Use Mass Spectrometry (LC-MS): The definitive way to identify the degradant is to analyze the stressed sample by LC-MS. The mass-to-charge ratio (m/z) will provide the molecular weight of the new peak. An increase of 16 amu (m/z = original + 16) would strongly suggest the formation of an N-oxide or a hydroxylated species.

  • Diode Array Detector (DAD): If you are using an HPLC with a DAD, compare the UV spectrum of the new peak to the parent compound. A significant change in the spectrum can give clues about which part of the molecule (the chromophore) has been altered.

Q: My assay results are inconsistent across different days, even for the t=0 sample. What should I check?

A: Inconsistent initial results point toward issues with sample preparation or the analytical method itself, rather than chemical instability.

  • Solution Stability: Is the compound unstable in your autosampler? Run a sequence where you re-inject the same vial over 24 hours to check for degradation in the dissolution solvent.

  • Method Robustness: The method may not be robust. The basic quinoline nitrogen can interact with free silanols on the HPLC column packing, leading to peak tailing and variable retention times. Ensure your mobile phase is buffered (e.g., with phosphate or formate buffer) to a consistent pH to control the ionization of the quinoline moiety. A pH of 3-4 is often a good starting point to ensure the nitrogen is consistently protonated.

  • Standard Preparation: Are you preparing fresh standards for each run? If not, the standard itself may be degrading. It is best practice to prepare fresh standards and quality controls from a solid weighing for each analytical run.

Experimental Protocols & Methodologies

Protocol 1: Preliminary Solvent Stability Screening

Objective: To select appropriate solvents for stock solutions and identify solvents that may cause rapid degradation.

Methodology:

  • Prepare solutions of 1-(4-(quinolin-3-yl)phenyl)ethan-1-one at a concentration of ~0.5 mg/mL in the following HPLC-grade solvents:

    • Acetonitrile (ACN)

    • Methanol (MeOH)

    • Ethanol (EtOH)

    • Dimethyl Sulfoxide (DMSO)

    • 50:50 ACN:Water

  • Divide each solution into two sets of vials: one clear (for light exposure) and one amber (light protected).

  • Store one of each pair at room temperature (~25°C) and the other in a refrigerator (~4°C).

  • Analyze all samples by HPLC immediately after preparation (t=0) and again at 24 and 48 hours.

  • Calculate the percent recovery of the parent compound against the t=0 sample in ACN (assumed to be the most stable).

Data Interpretation:

Solvent SystemCondition% Recovery (24h)% Recovery (48h)Observations
Acetonitrile25°C, Amber99.8%99.5%Stable
Acetonitrile25°C, Clear99.7%99.3%Stable
Methanol25°C, Amber95.1%90.2%Significant degradation
50:50 ACN:Water4°C, Amber99.2%98.5%Minor degradation
DMSO25°C, Amber98.9%97.5%Minor degradation, risk of freezing at 4°C

This table presents hypothetical data for illustrative purposes.

Protocol 2: Forced Degradation Study (as per ICH Q1A(R2))

Objective: To generate potential degradation products and validate the stability-indicating nature of the analytical method. The goal is to achieve 5-20% degradation.[8][9]

Methodology:

  • Acid Hydrolysis: Dissolve the compound in ACN, then dilute with 0.1 M HCl to a final concentration of ~0.5 mg/mL. Heat at 60°C. Analyze at 2, 4, 8, and 24 hours.

  • Base Hydrolysis: Dissolve the compound in ACN, then dilute with 0.1 M NaOH to a final concentration of ~0.5 mg/mL. Keep at room temperature. Analyze at 30 min, 1, 2, and 4 hours. Scientist's Note: Base-catalyzed reactions are often much faster than acid-catalyzed ones.

  • Oxidation: Dissolve the compound in ACN, then dilute with 3% H₂O₂ to a final concentration of ~0.5 mg/mL. Keep at room temperature, protected from light. Analyze at 1, 2, 4, and 8 hours.[8]

  • Thermal Degradation: Store the solid compound in an oven at 80°C. Dissolve and analyze a sample at 24, 48, and 72 hours.

  • Photostability: Expose a solution (~0.5 mg/mL in ACN:water) and the solid powder to a calibrated light source as per ICH Q1B guidelines. Analyze alongside a dark control sample.

Protocol 3: Example Stability-Indicating HPLC-UV Method
  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 10 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-17 min: 80% B

    • 17.1-20 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan)

  • Injection Volume: 10 µL

Scientist's Note: The use of a buffer at pH 3.0 ensures the quinoline nitrogen is fully protonated, leading to sharp, symmetrical peaks and reproducible retention times.[10][11]

Visualizations

Stability_Testing_Workflow cluster_prep Phase 1: Preparation & Method Development cluster_stress Phase 2: Forced Degradation (ICH Q1A) cluster_analysis Phase 3: Analysis & Interpretation cluster_conclusion Phase 4: Conclusion P1 Define Molecule (1-(4-(quinolin-3-yl)phenyl)ethan-1-one) P2 Develop & Optimize HPLC Method P1->P2 P3 Select Solvents for Screening P2->P3 S1 Acid Hydrolysis P3->S1 Execute Stress Tests S2 Base Hydrolysis P3->S2 Execute Stress Tests S3 Oxidation (H2O2) P3->S3 Execute Stress Tests S4 Thermal & Photolytic Stress P3->S4 Execute Stress Tests A1 Analyze Samples by HPLC-DAD S1->A1 S2->A1 S3->A1 S4->A1 A2 Validate Method Specificity (Peak Purity) A1->A2 A3 Identify Degradants (LC-MS) A1->A3 A4 Calculate Mass Balance A2->A4 C1 Establish Degradation Profile & Propose Pathways A3->C1 A4->C1

Caption: High-level workflow for conducting a forced degradation study.

Degradation_Pathways cluster_oxidation Oxidative Degradation cluster_hydrolysis Hydrolytic Degradation Parent 1-(4-(quinolin-3-yl)phenyl)ethan-1-one N_Oxide Quinoline N-Oxide Derivative Parent->N_Oxide H2O2 / Light BV_Product Baeyer-Villiger Product (Ester formation) Parent->BV_Product H2O2 (strong) Acid_Product Potential Ring Opening (Under harsh acid/heat) Parent->Acid_Product H+ / Heat

Caption: Hypothetical degradation pathways for the target molecule.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). ResolveMass Laboratories. Retrieved from [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. International Journal of Applied Research. Retrieved from [Link]

  • Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. (2025, September 20). YouTube. Retrieved from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Retrieved from [Link]

  • Understanding the Role of Solvents in Pharmaceutical Manufacturing. (2023, September 2). Coastview Solvents. Retrieved from [Link]

  • Al-Hussain, S. A., et al. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry.
  • HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100. SIELC Technologies. Retrieved from [Link]

  • Iram, F., et al. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research.
  • Hofmanova, T., et al. Stability of pyridine-, isoquinoline-, and quinoline-based... ResearchGate. Retrieved from [Link]

  • Beyond the Pill: The Essential Role of Solvents in Pharmaceutical Formulation. (2023, December 21). amofor. Retrieved from [Link]

  • RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. (2022, July 15).
  • Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. ResearchGate. Retrieved from [Link]

  • A simple and rapid method for the estimation of quinine using reversed-phase high-performance liquid chromatography with UV detection. PubMed. Retrieved from [Link]

  • Molecular modeling study and antifungal activity of some synthesized quinoline derivatives. (2023, February 2). Journal of the Indian Chemical Society.
  • Determination of Stability Constant of Substituted Quinoline Pyrimidines Drugs. JETIR.
  • Residual Solvents in Pharmaceuticals. (2020, August 12). Veeprho. Retrieved from [Link]

  • Drug Stability. SlideShare. Retrieved from [Link]

  • Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. (2025, October 9).
  • Chemical Properties of Ethanone, 1-[4-(1-hydroxy-1-methylethyl)phenyl]- (CAS 54549-72-3). Cheméo. Retrieved from [Link]

  • 1-(Quinolin-3-yl)ethan-1-one. PubChem. Retrieved from [Link]

  • The important role of solvents. EFCG. Retrieved from [Link]

  • 1-(4-methylphenyl)-2(1H)-quinolinone. ChemSynthesis. Retrieved from [Link]

  • Degradation of aromatic compounds - Reference pathway. KEGG. Retrieved from [Link]

  • General aromatic degradation pathways. ResearchGate. Retrieved from [Link]

  • Bacterial Degradation of Aromatic Compounds. PMC - NIH. Retrieved from [Link]

  • Hydrolytic Degradation. Royal Society of Chemistry. Retrieved from [Link]

  • Oxidative degradation of fragrant aldehydes. Autoxidation by molecular oxygen. ResearchGate. Retrieved from [Link]

  • Chemical Properties of Ethanone, 1-(4-ethylphenyl)- (CAS 937-30-4). Cheméo. Retrieved from [Link]Ethanone-1-4-ethylphenyl)

Sources

Technical Support Center: De-risking Quinoline Neurotoxicity

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Scope: Troubleshooting experimental artifacts, mechanistic elucidation, and structural optimization for quinoline-based scaffolds.

Introduction

Welcome to the Quinoline Safety & Optimization Hub. Quinoline derivatives (e.g., antimalarials like mefloquine, antibiotics like fluoroquinolones) are privileged scaffolds in drug discovery but are frequently plagued by a narrow therapeutic index regarding neurotoxicity.

This guide addresses the three most common support tickets we receive:

  • Assay Interference: "Why do my viability data contradict my microscopy?"

  • Mechanistic Ambiguity: "Is it GABA inhibition, NMDA excitotoxicity, or mitochondrial collapse?"

  • Structural Optimization: "How do I dial out the CNS toxicity without losing potency?"

Module 1: In Vitro Assay Troubleshooting

Ticket #104: "My cells look dead, but MTT data suggests proliferation. Why?"

Diagnosis: False-positive viability signal due to redox cycling. Root Cause: Quinoline derivatives often possess redox-active moieties (quinones/hydroquinones) or can directly reduce tetrazolium salts (MTT/MTS) in the absence of cellular metabolism. This generates formazan non-enzymatically, inflating absorbance readings.

Troubleshooting Protocol:

  • The Cell-Free Control (Mandatory):

    • Incubate your compound + MTT reagent in media without cells.

    • If the solution turns purple, your compound is chemically reducing MTT.

  • Switch to ATP-Based Assays:

    • Use a luciferase-based ATP assay (e.g., CellTiter-Glo). Quinolines rarely interfere with the luciferase reaction unless they are potent luciferase inhibitors (rare but possible; check with a pure enzyme control).

  • Use LDH Release for Membrane Integrity:

    • Lactate Dehydrogenase (LDH) leakage is a robust alternative that measures cell death rather than metabolic activity.

Visual Guide: Viability Assay Decision Logic

ViabilityTroubleshooting Start Start: Viability Assessment CheckRedox Does compound have redox potential? Start->CheckRedox CellFree Run Cell-Free MTT Control CheckRedox->CellFree Suspected TrueSignal Proceed with MTT/MTS CheckRedox->TrueSignal No Result Is media purple? CellFree->Result FalsePos ARTIFACT DETECTED (Chemical Reduction) Result->FalsePos Yes Result->TrueSignal No AltAssay Switch to ATP (Luciferase) or LDH Release FalsePos->AltAssay

Figure 1: Decision matrix for avoiding false-positive viability data caused by quinoline-mediated chemical reduction of tetrazolium salts.

Module 2: Mechanistic Elucidation (GABA vs. Autophagy)

Ticket #209: "Mefloquine derivative shows toxicity. Should I inhibit autophagy to save the cells?"

Diagnosis: Misinterpretation of the autophagy stress response. Technical Insight: Mefloquine induces autophagy (LC3-I to LC3-II conversion) as a protective mechanism against mitochondrial stress. Inhibiting this process (e.g., with 3-MA or Chloroquine) often exacerbates cell death rather than rescuing it [1].

The "Autophagy Flux" Protocol: To determine if your derivative blocks flux or induces autophagy:

  • Marker: Track LC3-II levels via Western Blot.

  • The Clamp: Treat cells with Compound X +/- Bafilomycin A1 (a lysosomal fusion inhibitor).

    • Scenario A: Compound X increases LC3-II, and Bafilomycin increases it further. -> Induction of Autophagy (Likely protective).[1]

    • Scenario B: Compound X increases LC3-II, but Bafilomycin causes no further increase. -> Blockage of Flux (Toxic mechanism).

Ticket #215: "How do I screen for seizure potential in vitro?"

Diagnosis: GABA-A Receptor Antagonism. Context: Fluoroquinolones and some quinolines induce seizures by competitively inhibiting GABA binding to the GABA-A receptor [2].

Recommended Assay: Patch-Clamp Electrophysiology

  • System: HEK293 cells stably expressing human

    
     GABA-A receptors.
    
  • Protocol:

    • Clamp cells at -60 mV.

    • Apply GABA (

      
       concentration) to establish baseline current.
      
    • Co-apply GABA + Quinoline derivative.

    • Metric: Calculate % inhibition of GABA current. >20% inhibition at

      
       is a red flag for CNS toxicity.
      

Module 3: Structural Optimization (SAR)

Ticket #301: "My lead is potent but neurotoxic. What structural changes reduce CNS penetration?"

Guidance: You must lower the Blood-Brain Barrier (BBB) permeability or reduce receptor affinity.

SAR Optimization Table

Structural ModificationEffect on NeurotoxicityMechanistic Rationale
C7-Substitution Decrease Bulky substituents at position 7 of the quinoline ring can sterically hinder binding to the GABA-A receptor pore [3].
LogP Reduction Decrease Reducing lipophilicity (LogP < 2) limits passive diffusion across the BBB. Introduce polar groups (e.g., carboxylic acids) if target permits.
C2-Alkylation Variable Large alkyl groups at C2 can prevent metabolic activation but may increase lipophilicity.
Antioxidant Hybrid Decrease Fusing the quinoline core with antioxidant moieties (e.g., caffeic acid) can mitigate oxidative stress/ROS generation [4].

Visual Guide: The Neurotoxicity De-Risking Pathway

SAR_Optimization Lead Quinoline Lead (High CNS Tox) Step1 Calculate LogP Lead->Step1 HighLogP LogP > 3.0 Step1->HighLogP LowLogP LogP < 2.0 Step1->LowLogP Mod1 Add Polar Group (Reduce BBB) HighLogP->Mod1 Step2 GABA-A Docking LowLogP->Step2 Binding High Affinity Step2->Binding Mod2 Bulky C7 Group (Steric Hinderance) Binding->Mod2 SafeLead Optimized Lead Mod1->SafeLead Mod2->SafeLead

Figure 2: Logic flow for structural modification to reduce CNS toxicity in quinoline derivatives.

Module 4: In Vivo Validation

Ticket #405: "Mice are showing tremors. Is it CNS or peripheral neuropathy?"

Protocol: Functional Observational Battery (FOB) Do not rely on simple lethality. Use a tiered scoring system.

  • Home Cage: Posture (hunching), palpebral closure (ptosis).

  • Hand-Held: Reactivity to handling, lacrimation, salivation.

  • Open Field: Gait analysis (ataxia), tremors, convulsions.

  • Specific Test: Rotarod Performance .

    • Central Effect: Immediate fall/incoordination (cerebellar/vestibular).

    • Peripheral Effect:[2] Progressive weakness or sensory loss (slower onset).

Differentiation Key:

  • Seizures (Clonic/Tonic): Indicates GABA antagonism or NMDA excitotoxicity (Central).

  • Sensory Deficits (Hot plate latency): Indicates peripheral neuropathy (often associated with mitochondrial toxicity in dorsal root ganglia) [5].

References

  • Shin, J. H., et al. (2012).[1] Suppression of autophagy exacerbates Mefloquine-mediated cell death.[1][3][4] Neuroscience Letters, 515(2), 162-167. Link

  • Halliwell, R. F., et al. (1993). Interaction of quinolone antimicrobials with murine GABA-A receptors. European Journal of Pharmacology, 246(3), 161-169. Link

  • Johnston, G. A. (2002). Medicinal chemistry and molecular pharmacology of GABA-A receptors and their modulators. Current Pharmaceutical Design, 8(1), 1-24. Link

  • Sestito, S., et al. (2022).[5] Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Molecules, 27(11), 3547. Link

  • Bennett, G. J., et al. (2014). Models of chemotherapy-induced peripheral neuropathy. ILAR Journal, 55(1), 169-176. Link

Sources

Technical Support Center: Scalable Synthesis of 1-(4-(Quinolin-3-yl)phenyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the scalable synthesis of 1-(4-(quinolin-3-yl)phenyl)ethan-1-one for preclinical studies. Quinoline derivatives are a cornerstone in medicinal chemistry, with numerous applications as anticancer, antimalarial, and anti-inflammatory agents.[1][2][3][4] The successful and reproducible synthesis of this target molecule is critical for advancing drug discovery programs. This document is structured to anticipate and resolve challenges encountered during synthesis, purification, and scale-up.

Synthetic Strategy Overview

The most robust and scalable approach to constructing the 1-(4-(quinolin-3-yl)phenyl)ethan-1-one scaffold is via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5][6] This method offers high functional group tolerance, generally excellent yields, and utilizes commercially available or readily accessible starting materials. The core strategy involves coupling a 3-substituted quinoline with a 4-acetylphenylboronic acid derivative.

G cluster_0 Route A: Preferred Pathway cluster_1 Route B: Alternative Pathway SM1_A 3-Bromoquinoline Product_A 1-(4-(quinolin-3-yl)phenyl)ethan-1-one SM1_A->Product_A Pd Catalyst, Base, Solvent, Heat SM2_A 4-Acetylphenylboronic Acid SM2_A->Product_A SM1_B Quinolin-3-ylboronic Acid Product_B 1-(4-(quinolin-3-yl)phenyl)ethan-1-one SM1_B->Product_B Pd Catalyst, Base, Solvent, Heat SM2_B 1-(4-Bromophenyl)ethanone SM2_B->Product_B

Caption: General synthetic workflows for 1-(4-(quinolin-3-yl)phenyl)ethan-1-one via Suzuki-Miyaura coupling.

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki-Miyaura coupling the recommended method for this synthesis on a larger scale?

A1: The Suzuki-Miyaura coupling is highly favored for several reasons. Firstly, the required boronic acid and boronate ester reagents exhibit relatively low toxicity and high stability, making them safer and easier to handle in bulk compared to other organometallic reagents (e.g., organozinc or organotin compounds). Secondly, the reaction conditions are generally mild and tolerant of a wide variety of functional groups, which minimizes the need for protecting group strategies that add steps and reduce overall yield.[6] Finally, a vast body of literature exists, providing numerous well-optimized catalyst systems and conditions, which reduces the development time required to achieve a robust, scalable process.[7]

Q2: What are the most critical parameters to control for a successful scale-up?

A2: When transitioning from bench-scale to preclinical production, several parameters become critical:

  • Mixing and Mass Transfer: Inadequate agitation in large reactors can lead to localized "hot spots" or areas of poor reagent distribution, causing side reactions and inconsistent yields.

  • Temperature Control: The exothermic nature of the reaction can be difficult to manage in large vessels. Precise temperature control is essential to prevent catalyst decomposition and byproduct formation.

  • Oxygen Exclusion: Palladium catalysts, particularly in their active Pd(0) state, are highly sensitive to oxygen. Rigorous degassing of solvents and reagents, followed by maintaining a positive inert gas (N₂ or Ar) pressure, is non-negotiable.[8]

  • Reagent Quality: The purity of starting materials, especially the boronic acid and the palladium catalyst, is paramount. Impurities can poison the catalyst or introduce difficult-to-remove byproducts.

Q3: How do I choose the right palladium catalyst and ligand?

A3: For coupling an aryl bromide (like 3-bromoquinoline) with an arylboronic acid, a standard catalyst is Pd(PPh₃)₄. However, for more challenging couplings or to improve efficiency, a combination of a palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃) with a specialized phosphine ligand is often superior. Bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) or Buchwald ligands can significantly accelerate the reaction, allowing for lower catalyst loadings and milder conditions, which is economically and environmentally advantageous on a larger scale.[9]

Q4: What are the primary safety concerns I should be aware of?

A4:

  • Palladium Catalysts: While not acutely toxic, palladium compounds are heavy metals and should be handled with care to avoid inhalation of dust or skin contact.

  • Solvents: Many common solvents for Suzuki couplings (e.g., Dioxane, Toluene, DMF) have significant health and flammability risks. Conduct a thorough safety review and consider greener solvent alternatives where possible.

  • Bases: Strong bases like sodium or potassium carbonate can cause skin and eye irritation. Use appropriate personal protective equipment (PPE).

  • Pressure Build-up: On a large scale, ensure the reaction vessel is properly vented, as off-gassing can occur, particularly during heating.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

G P1 Problem: Low or No Conversion C1a Inactive Catalyst P1->C1a C1b Incorrect Base/Solvent P1->C1b C1c Poor Reagent Quality P1->C1c P2 Problem: Homo-coupling Side Products C2a Oxygen Contamination P2->C2a C2b Incorrect Stoichiometry P2->C2b P3 Problem: High Residual Palladium C3a Inefficient Work-up P3->C3a C3b Ligand Choice P3->C3b P4 Problem: Scale-up Inconsistency C4a Poor Mixing/Heat Transfer P4->C4a C4b Degassing Issues P4->C4b S1a Use fresh catalyst/ligand. Ensure anaerobic transfer. C1a->S1a S1b Screen bases (K₂CO₃, K₃PO₄). Ensure adequate solubility. C1b->S1b S1c Verify starting material purity (NMR, LC-MS). C1c->S1c S2a Thoroughly degas solvents. Maintain inert atmosphere. C2a->S2a S2b Use slight excess (1.1-1.2 eq.) of boronic acid. C2b->S2b S3a Use Pd scavenger (e.g., activated carbon, silica-thiol). C3a->S3a S3b Consider water-soluble ligands for easier removal. C3b->S3b S4a Use mechanical stirrer. Control addition rates. C4a->S4a S4b Use 'sparge and fill' cycle for degassing large volumes. C4b->S4b

Caption: Troubleshooting logic for common issues in the Suzuki-Miyaura coupling synthesis.

Q5: My Suzuki-Miyaura reaction has stalled or shows very low conversion. What should I do?

A5:

  • Cause - Catalyst Inactivity: The Pd(0) active species may have been deactivated by oxygen. Alternatively, the catalyst or ligand may be old or from a poor-quality source.

    • Solution: Ensure all solvents and the reaction mixture are rigorously degassed (e.g., via sparging with nitrogen or argon for 30-60 minutes) before adding the catalyst.[10] Use a fresh batch of catalyst and ligand from a reputable supplier.

  • Cause - Incorrect Base: The base is crucial for activating the boronic acid to facilitate transmetalation.[11] If the base is too weak, insoluble, or hydrated, the reaction will be sluggish.

    • Solution: K₂CO₃ and K₃PO₄ are common choices. Ensure the base is finely powdered and anhydrous. If solubility is an issue, a phase-transfer catalyst or a different solvent system (e.g., including water) may be necessary.

  • Cause - Poor Boronic Acid Quality: Boronic acids can dehydrate to form unreactive cyclic anhydrides (boroxines) upon storage.

    • Solution: Use fresh boronic acid. If its quality is suspect, you can sometimes regenerate the active form by dissolving it in a solvent like THF and adding a small amount of water before use.

Q6: I'm observing a significant amount of a side product that appears to be a dimer of my boronic acid (homo-coupling). How can I prevent this?

A6:

  • Cause - Oxygen Contamination: The primary cause of boronic acid homo-coupling is the presence of oxygen, which can interfere with the catalytic cycle.

    • Solution: As stated above, meticulous degassing and maintaining a strict inert atmosphere are critical.[10]

  • Cause - Reaction Temperature: Excessively high temperatures can sometimes promote side reactions.

    • Solution: Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer period. This often requires a more active catalyst/ligand system to achieve full conversion.

Q7: My final product is contaminated with palladium, and I can't remove it by standard column chromatography. What are my options?

A7:

  • Cause - Inefficient Purification: Palladium residues can be highly persistent, especially when complexed with phosphine ligands or the product itself.

    • Solution - Scavengers: After the reaction work-up, stir the crude product solution with a palladium scavenger. Options include activated carbon, silica-functionalized thiols, or commercially available scavenging resins. Afterward, filter the mixture through a pad of celite before final purification. This is a highly effective method for reducing palladium to preclinical specification levels (<10 ppm).[8]

    • Solution - Recrystallization: If the product is crystalline, a well-chosen recrystallization can be very effective at rejecting metallic impurities.

Q8: The reaction worked perfectly on a 1g scale, but failed when I tried it on a 50g scale. What went wrong?

A8:

  • Cause - Inefficient Heat and Mass Transfer: This is the most common reason for scale-up failure. A magnetic stir bar is insufficient for a 50g scale reaction; mechanical overhead stirring is required to ensure the mixture is homogeneous. Furthermore, the heat generated by the reaction (exotherm) dissipates much more slowly in a larger flask, which can lead to temperature spikes that degrade the catalyst or product.[8]

    • Solution: Use a reactor equipped with an overhead stirrer. Control the internal temperature with a thermocouple. For highly exothermic reactions, consider adding one of the reagents slowly via an addition funnel to manage the heat output. Ensure the degassing procedure is also scaled appropriately; sparging with an inert gas is more effective than the freeze-pump-thaw method for large volumes.[10]

Experimental Protocols & Data

Protocol 1: Scalable Suzuki-Miyaura Coupling

This protocol is a representative example. Optimization may be required based on specific laboratory equipment and reagent batches.

  • Vessel Preparation: To a dry, three-necked round-bottom flask equipped with a mechanical overhead stirrer, a condenser, and a thermocouple connected to a temperature controller, add 3-bromoquinoline (1.0 eq) and 4-acetylphenylboronic acid (1.2 eq).

  • Solvent Addition & Degassing: Add the chosen solvent system (e.g., 1,4-Dioxane/Water, 4:1, 5 mL/g of 3-bromoquinoline). Sparge the stirred mixture vigorously with nitrogen gas through a long needle for at least 45 minutes.

  • Base Addition: While maintaining a positive nitrogen atmosphere, add finely powdered potassium carbonate (K₂CO₃, 2.5 eq).

  • Catalyst Addition: In a separate vial, weigh the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02 eq) and add it to the reaction flask against a positive flow of nitrogen.

  • Reaction: Heat the mixture with vigorous stirring to the target temperature (e.g., 90 °C).

  • In-Process Control (IPC): Monitor the reaction progress every 1-2 hours by taking a small aliquot, quenching it with water, extracting with ethyl acetate, and analyzing by TLC or LC-MS until the 3-bromoquinoline is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with water and ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by recrystallization (e.g., from ethanol or isopropanol) or column chromatography on silica gel. To remove residual palladium, pre-treat the crude solution with a scavenger as described in Q7.

Table 1: Representative Suzuki-Miyaura Reaction Conditions
ParameterCondition ACondition BCondition C
Pd Source Pd(PPh₃)₄Pd(OAc)₂Pd(dppf)Cl₂
Ligand NoneSPhosNone
Base K₂CO₃K₃PO₄Cs₂CO₃
Solvent Toluene / H₂ODioxaneDMF
Temperature 100 °C85 °C90 °C
Typical Yield 75-85%88-96%80-90%
Notes Classic conditions; may require higher catalyst loading.Highly active system; good for lower temperatures.Common for robust, general applications.

References

  • MDPI. (2025, January 3).
  • Hyland, I. K., et al. (2022). Synthesis of 4-phenylthieno[2,3-c]quinolines via Suzuki–Miyaura cross-couplings. Arkivoc.
  • Organic Chemistry Portal. Synthesis of quinolines.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Ghorab, M. M., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents.
  • Chemical.AI. (2025, September 22). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI.
  • Man, R. J., et al. (2021). Recent Progress in the Development of Quinoline Derivatives for the Exploitation of Anti-Cancer Agents. Bentham Science Publishers.
  • Wiley-VCH GmbH. (2021). Setup of 4‐Prenylated Quinolines through Suzuki‐Miyaura Coupling for the Synthesis of Aurachins A and B.
  • ACS Publications. Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study.
  • Mandal, A., & Taleb, A. Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Organic & Biomolecular Chemistry (RSC Publishing).
  • Reddit. (2025, April 8). Purification of Quinoline-3,4-diones. r/Chempros.
  • RSC Publishing. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
  • WuXi STA. Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction.
  • CovaSyn. Optimizing Suzuki Coupling Reactions.
  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
  • ResearchGate. (2025, August 5). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design.
  • Dib, M., et al. (2021). Recent Developments of Quinoline Derivatives and their Potential Biological Activities.
  • Jain, A., et al. (2022, June 16). Review on recent development of quinoline for anticancer activities.

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Validation & Comparative

A Comparative Analysis of the Anticancer Potential of Novel Quinolines versus Standard Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Oncology Drug Discovery

In the relentless pursuit of novel and more effective anticancer therapeutics, the quinoline scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. This guide provides a comparative overview of the potential biological activity of a representative quinoline-based compound, 1-(4-(quinolin-3-yl)phenyl)ethan-1-one, and its derivatives, against established anticancer drugs, doxorubicin and cisplatin. Due to the nascent stage of research on this specific molecule, this guide will leverage published data from structurally similar and highly potent quinoline derivatives to project its potential efficacy and explore the broader promise of this chemical class.

Introduction: The Promise of the Quinoline Scaffold

Quinoline and its analogues are heterocyclic aromatic compounds that form the core of many natural products and synthetic pharmaceuticals.[1] Their versatile chemical nature allows for the generation of diverse derivatives with a broad spectrum of biological activities, including notable anticancer properties.[2] Research has shown that quinoline-based molecules can exert their cytotoxic effects through various mechanisms, such as the inhibition of tyrosine kinases, disruption of microtubule polymerization, induction of apoptosis, and cell cycle arrest.[3] This multi-faceted approach offers the potential for therapies that can overcome the resistance mechanisms often developed against conventional anticancer drugs.

In this guide, we will draw upon the reported activities of highly potent quinoline derivatives, namely a quinoline-chalcone derivative (12e) and a furo[2,3-b]quinoline derivative (5a), as proxies to understand the potential of 1-(4-(quinolin-3-yl)phenyl)ethan-1-one. These compounds have demonstrated significant in vitro cytotoxicity against a range of cancer cell lines.

Our comparative analysis will focus on two of the most widely used and well-characterized chemotherapeutic agents:

  • Doxorubicin: An anthracycline antibiotic that primarily acts by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis.[4][5]

  • Cisplatin: A platinum-based drug that forms DNA adducts, leading to DNA damage, cell cycle arrest, and apoptosis.[6]

By juxtaposing the in vitro performance of these promising quinoline derivatives with doxorubicin and cisplatin, this guide aims to provide a framework for researchers to evaluate the potential of this emerging class of anticancer agents.

Comparative Biological Activity: A Quantitative Overview

The in vitro cytotoxicity of a compound is a critical initial indicator of its potential as an anticancer agent. This is typically quantified by the half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50), which represents the concentration of a drug that is required for 50% inhibition of cell growth or viability. The following table summarizes the reported cytotoxic activities of our selected quinoline derivatives and the standard drugs against various human cancer cell lines.

Compound/DrugCell LineIC50/GI50 (µM)Mechanism of ActionReference
Quinoline-Chalcone Derivative (12e) MGC-803 (Gastric Cancer)1.38Induces G2/M arrest and apoptosis[6][7]
HCT-116 (Colon Cancer)5.34[6]
MCF-7 (Breast Cancer)5.21[6]
Furo[2,3-b]quinoline Derivative (5a) NCI 60-cell line panelMean GI50 of 0.025Not specified[8]
Doxorubicin MCF-7 (Breast Cancer)2.5DNA intercalation, Topoisomerase II inhibition[9]
A549 (Lung Cancer)> 20[9]
HCT-116 (Colon Cancer)~1.0 (estimated from µg/mL)[10]
Cisplatin A549 (Lung Cancer)12 ± 3DNA adduct formation[11]
MCF-7 (Breast Cancer)4.74[12]
HCT-116 (Colon Cancer)> 100[11]

Analysis of Cytotoxicity Data:

The data presented in the table highlights the significant anticancer potential of the quinoline derivatives. The furo[2,3-b]quinoline derivative (5a), with a mean GI50 value in the nanomolar range (0.025 µM), demonstrates exceptional potency across a broad range of cancer cell lines, rivaling and even exceeding that of the established drugs in many cases.[8] The quinoline-chalcone derivative (12e) also exhibits potent activity, particularly against gastric cancer cells, with an IC50 of 1.38 µM.[6]

In comparison, doxorubicin and cisplatin show varied efficacy depending on the cell line. For instance, doxorubicin is potent against MCF-7 breast cancer cells (IC50 of 2.5 µM) but shows significantly less activity against A549 lung cancer cells (IC50 > 20 µM).[9] Cisplatin, while effective against some cancers, demonstrates lower potency against HCT-116 colon cancer cells (IC50 > 100 µM) in this particular study.[11]

These findings underscore the potential for quinoline derivatives to offer a therapeutic advantage, potentially through different mechanisms of action that can be effective in cancers resistant to standard therapies.

Unraveling the Mechanisms: A Deeper Dive

The promising cytotoxicity of quinoline derivatives is rooted in their diverse mechanisms of action, which often differ from those of traditional DNA-damaging agents.

Potential Mechanisms of Quinoline Derivatives

Many quinoline-based anticancer agents have been found to target cellular components other than DNA. For example, some quinoline-chalcone hybrids are potent inhibitors of tubulin polymerization.[3] By disrupting the dynamics of microtubules, these compounds can arrest the cell cycle in the G2/M phase and induce apoptosis. Other quinoline derivatives act as kinase inhibitors, targeting signaling pathways that are crucial for cancer cell proliferation and survival.[3] The quinoline-chalcone derivative 12e has been shown to induce cell cycle arrest at the G2/M phase and promote apoptosis.[6]

Quinoline_MoA Quinoline Quinoline Derivative Tubulin Tubulin Polymerization Quinoline->Tubulin Inhibition Kinases Signaling Kinases Quinoline->Kinases Inhibition Microtubule Microtubule Disruption Apoptosis Apoptosis Kinases->Apoptosis Modulation of Pro-apoptotic signals G2M G2/M Arrest Microtubule->G2M G2M->Apoptosis

Caption: Potential mechanisms of action for quinoline-based anticancer compounds.

Established Mechanisms of Doxorubicin and Cisplatin

The mechanisms of doxorubicin and cisplatin are well-established and primarily revolve around inducing catastrophic DNA damage.

Chemo_MoA cluster_dox Doxorubicin cluster_cis Cisplatin Dox Doxorubicin DNA_Intercalation DNA Intercalation Dox->DNA_Intercalation Topo_II Topoisomerase II Inhibition Dox->Topo_II DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage Topo_II->DNA_Damage Cis Cisplatin DNA_Adducts DNA Adduct Formation Cis->DNA_Adducts DNA_Adducts->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis_Chemo Apoptosis Cell_Cycle_Arrest->Apoptosis_Chemo

Caption: Established mechanisms of action for Doxorubicin and Cisplatin.

Experimental Protocols for Comparative Analysis

To enable researchers to conduct their own comparative studies, this section provides detailed, step-by-step protocols for key in vitro assays.

In Vitro Cytotoxicity Assays

This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase to form a purple formazan product, which is proportional to the number of living cells.[13][14]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.01 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

The SRB assay is a colorimetric assay that relies on the ability of SRB to bind to protein components of cells that have been fixed to the plate.[5][15]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.[16]

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry.[16]

  • SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.[16]

  • Washing: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye and allow them to air dry.[5]

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.[15]

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 value.

Cytotoxicity_Workflow cluster_mtt MTT Assay cluster_srb SRB Assay start Start seed Seed Cells in 96-well Plate start->seed treat Treat with Compounds seed->treat incubate Incubate (48-72h) treat->incubate mtt_add Add MTT Reagent incubate->mtt_add srb_fix Fix with TCA incubate->srb_fix mtt_incubate Incubate (4h) mtt_add->mtt_incubate mtt_solubilize Add Solubilizing Agent (DMSO) mtt_incubate->mtt_solubilize mtt_read Read Absorbance (570nm) mtt_solubilize->mtt_read analyze Calculate IC50/GI50 mtt_read->analyze srb_wash1 Wash with Water srb_fix->srb_wash1 srb_stain Stain with SRB srb_wash1->srb_stain srb_wash2 Wash with Acetic Acid srb_stain->srb_wash2 srb_solubilize Add Tris Base srb_wash2->srb_solubilize srb_read Read Absorbance (510nm) srb_solubilize->srb_read srb_read->analyze

Caption: Experimental workflow for in vitro cytotoxicity assays (MTT and SRB).

Mechanistic Assays

This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis, using fluorescein isothiocyanate (FITC)-labeled Annexin V. Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic, late apoptotic, and necrotic cells.[17][18][19]

Protocol:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[20]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of FITC Annexin V and 5 µL of PI.[20]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[20]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[20]

This assay uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content after staining with a fluorescent dye like propidium iodide (PI).[21][22][23]

Protocol:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specific duration (e.g., 24 hours).

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing. Store at -20°C overnight.[23]

  • Staining: Centrifuge the fixed cells to remove the ethanol and resuspend the pellet in PBS containing RNase A (to prevent staining of RNA) and PI.[23]

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content of the cells by flow cytometry.

Conclusion and Future Directions

The comparative analysis presented in this guide strongly suggests that quinoline-based compounds represent a highly promising class of anticancer agents. The exemplary quinoline derivatives discussed here demonstrate potent cytotoxic activity, in some cases surpassing that of the standard chemotherapeutic drugs doxorubicin and cisplatin. Their diverse mechanisms of action, often targeting cellular machinery beyond DNA, offer the potential to circumvent common drug resistance pathways.

For researchers and drug development professionals, the exploration of 1-(4-(quinolin-3-yl)phenyl)ethan-1-one and its analogues is a worthwhile endeavor. The provided experimental protocols offer a robust framework for the in vitro evaluation of these novel compounds. Future studies should focus on elucidating the specific molecular targets of these quinoline derivatives, exploring their efficacy in in vivo models, and investigating their potential for combination therapies. The continued investigation of the quinoline scaffold holds significant promise for the development of the next generation of targeted and effective cancer therapies.

References

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  • ResearchGate.
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A Researcher's Guide to Validating the Mechanism of Action for Novel Kinase Inhibitors: A Case Study of 1-(4-(Quinolin-3-yl)phenyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, quinoline-based compounds have emerged as a privileged scaffold, demonstrating a remarkable versatility in targeting a wide array of biological pathways implicated in diseases ranging from cancer to neurodegenerative disorders.[1] This guide provides a comprehensive framework for validating the mechanism of action of a novel quinoline derivative, 1-(4-(Quinolin-3-yl)phenyl)ethan-1-one. Given the well-documented activity of similar structures as kinase inhibitors, we will proceed with the hypothesis that this compound modulates a key cellular signaling kinase, such as the mammalian target of rapamycin (mTOR).[2][3]

This document is intended for researchers, scientists, and drug development professionals, offering a scientifically rigorous, step-by-step approach to move from a putative mechanism to a validated biological function. We will explore the critical experiments required to confirm target engagement, elucidate downstream signaling effects, and assess cellular outcomes, comparing our target compound with established alternatives.

Postulated Signaling Pathway and Point of Intervention

Many quinoline derivatives have been shown to exert their therapeutic effects by inhibiting protein kinases, which are crucial regulators of cellular processes.[4][5] A prominent example is the mTOR signaling pathway, a central controller of cell growth, proliferation, and metabolism.[2][3] We hypothesize that 1-(4-(Quinolin-3-yl)phenyl)ethan-1-one acts as an inhibitor of mTOR, thereby disrupting downstream signaling cascades.

Signaling_Pathway cluster_0 Upstream Signals cluster_1 Core Pathway cluster_2 Downstream Effectors cluster_3 Cellular Outcomes Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Nutrients Nutrients mTORC1 mTORC1 Target Nutrients->mTORC1 Akt Akt PI3K->Akt Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 phosphorylates Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4E-BP1->Protein Synthesis inhibition lifted Cell Growth Cell Growth Protein Synthesis->Cell Growth Proliferation Proliferation Cell Growth->Proliferation Compound 1-(4-(Quinolin-3-yl)phenyl)ethan-1-one Compound->mTORC1 inhibits

Caption: Postulated mTOR signaling pathway and the inhibitory point of 1-(4-(Quinolin-3-yl)phenyl)ethan-1-one.

Experimental Workflow for Mechanism of Action Validation

A multi-pronged approach is essential for robustly validating the mechanism of action of a novel compound.[6] Our proposed workflow integrates target engagement, downstream pathway modulation, and cellular phenotype assessment.

Experimental_Workflow cluster_0 Phase 1: Target Engagement cluster_1 Phase 2: Downstream Pathway Analysis cluster_2 Phase 3: Cellular Phenotype Assessment CETSA Cellular Thermal Shift Assay (CETSA) Western_Blot Western Blotting for p-S6K1 and p-4E-BP1 CETSA->Western_Blot Confirms intracellular target binding Kinase_Assay In Vitro Kinase Assay Kinase_Assay->Western_Blot Determines direct enzymatic inhibition Cell_Viability Cell Viability Assay (e.g., CellTiter-Glo) Western_Blot->Cell_Viability Links target inhibition to cellular function Comparative_Logic cluster_0 Compound cluster_1 Primary Target cluster_2 Related Off-Targets Compound_A 1-(4-(Quinolin-3-yl)phenyl)ethan-1-one mTOR mTOR Compound_A->mTOR High Potency (Low IC50) PI3K PI3K Compound_A->PI3K Low Potency (High IC50) Other_Kinases Other Kinases (Panel Screen) Compound_A->Other_Kinases Minimal Inhibition

Caption: Desired selectivity profile for 1-(4-(Quinolin-3-yl)phenyl)ethan-1-one.

Conclusion

The validation of a small molecule's mechanism of action is a cornerstone of the drug discovery process. [7]By systematically employing a combination of biophysical, biochemical, and cell-based assays, researchers can build a robust body of evidence to support a hypothesized mechanism. This guide provides a comprehensive and experimentally sound framework for the validation of 1-(4-(Quinolin-3-yl)phenyl)ethan-1-one as a putative mTOR inhibitor. The successful execution of these experiments will not only elucidate the compound's mode of action but also provide critical insights into its potential as a therapeutic agent.

References

  • Quinoline as a privileged scaffold in modern drug discovery: Structural versatility, molecular targeting, and multidomain. (2025). Vertex AI Search.
  • How to Design Experiments to Validate Targets and Elucidate the Mechanism of a Small-Molecule Anticancer Drug? | MtoZ Biolabs. (n.d.). MtoZ Biolabs.
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  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. (n.d.). BenchChem.
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  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (n.d.).
  • Cell Viability Assays. (2013).
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  • Quinoline-based Compounds as Key Candidates to Tackle Drug Discovery Programs of Microbicidal Agents. (2021). Bentham Science.
  • Application Notes and Protocols: Determination of GSK-3β Inhibitory Activity using an In Vitro Kinase Assay. (n.d.). BenchChem.
  • Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. (n.d.). University of Cambridge.
  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology.
  • Western blot protocol. (n.d.). Abcam.
  • Kinase Assay Kit. (n.d.). Sigma-Aldrich.
  • Cell Proliferation Assay Service | CellTiter-Glo. (n.d.). Reaction Biology.
  • CellTiter-Glo Assay. (n.d.). Oslo University Hospital Research.
  • CellTiter-Glo® 3D Cell Viability Assay Protocol. (n.d.).
  • Western Blot Protocol. (n.d.). Proteintech Group.
  • CellTiter-Glo® Luminescent Cell Viability Assay. (n.d.).
  • Western Blotting Protocol. (2005). Cell Signaling Technology.
  • Artificial Intelligence in Small-Molecule Drug Discovery: A Critical Review of Methods, Applications, and Real-World Outcomes. (2025). MDPI.
  • General Western Blot Protocol Overview. (n.d.). Novus Biologicals.
  • Western Blot Protocol & Troubleshooting Guide. (n.d.). Assay Genie.
  • How Does a Biochemical Kinase Assay Work? (2018). BellBrook Labs.
  • Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. (n.d.). MDPI.
  • Instruction Manual For PI3 Kinase Activity/Inhibitor Assay Kit. (n.d.). Merck.
  • Small molecule tool compound validation – BioCurate's perspective. (n.d.).
  • Discovery of 1-(4-(4-Propionylpiperazin-1- yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3. (2010). MIT Open Access Articles.
  • Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h]n[8][4]aphthyridin-2(1H)-one as a highly potent, selective mammalian target of rapamycin (mTOR) inhibitor for the treatment of cancer. (2010). PubMed.

  • The Experimentalist's Guide to Machine Learning for Small Molecule Design. (2023).
  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. (2015). Scientific & Academic Publishing.
  • Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. (2023). MDPI.
  • Identification of a naturally occurring quinazolin-4(3H)-one firefly luciferase inhibitor. (2011).
  • Target Identification and Mode of Action Studies. (n.d.). University of Florida.
  • Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). (2025). PubMed.
  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025).
  • Design, synthesis, and mechanistic insights of quinoline-1(3H)
  • Hybrids of 1,4-Quinone with Quinoline Derivatives: Synthesis, Biological Activity, and Molecular Docking with DT-Diaphorase (NQO1). (2022). MDPI.

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Comparative Guide: 1-(4-(Quinolin-3-yl)phenyl)ethan-1-one vs. Standard Tubulin Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 1-(4-(Quinolin-3-yl)phenyl)ethan-1-one (a representative 3-arylquinoline derivative) against established tubulin polymerization inhibitors.

Executive Summary & Compound Profile

1-(4-(Quinolin-3-yl)phenyl)ethan-1-one belongs to the class of 3-arylquinolines , which are synthetic small molecules designed as rigid isosteres of Combretastatin A-4 (CA-4) . While CA-4 is a potent natural tubulin inhibitor, its clinical utility is limited by the chemical instability of its cis-double bond, which readily isomerizes to the inactive trans form.

The subject compound replaces the unstable ethylene bridge of CA-4 with a direct bond between the quinoline and phenyl rings, or uses the quinoline scaffold to lock the conformation. This structural modification retains the pharmacophore required for the colchicine-binding site on


-tubulin while significantly enhancing metabolic and chemical stability.
Pharmacophore Analysis
  • Scaffold: 3-Phenylquinoline (Rigid biaryl system).

  • Key Substituent: 4'-Acetyl group (Ethan-1-one). Acts as a hydrogen bond acceptor and mimics the methoxy/oxygenated patterns found in colchicine or the B-ring of CA-4.

  • Mechanism: Microtubule Destabilizer . It binds to the colchicine site, preventing the polymerization of tubulin dimers into microtubules, leading to G2/M cell cycle arrest and apoptosis.[1]

Comparative Performance Analysis

The following table contrasts the subject compound (and the 3-arylquinoline class) with the three "Gold Standard" tubulin inhibitors: Colchicine (Classic binder), Combretastatin A-4 (Potent but unstable), and Paclitaxel (Stabilizer).

Table 1: Technical Comparison of Tubulin Inhibitors
Feature1-(4-(Quinolin-3-yl)phenyl)ethan-1-oneCombretastatin A-4 (CA-4)ColchicinePaclitaxel (Taxol)
Primary Target

-Tubulin (Colchicine Site)

-Tubulin (Colchicine Site)

-Tubulin (Colchicine Site)

-Tubulin (Taxane Site)
Mechanism Destabilizer (Inhibits assembly)Destabilizer (Inhibits assembly)Destabilizer (Inhibits assembly)Stabilizer (Promotes assembly)
Chemical Stability High (Rigid heterocyclic core)Low (Isomerizes to inactive trans)HighHigh
MDR Sensitivity Low (Often evades P-gp efflux)LowHigh (Substrate for P-gp)High (Substrate for P-gp)
Tubulin IC50 1.0 – 5.0

M (Typical for class)
~1.0 – 2.0

M
~2.0 – 3.0

M
N/A (Promotes assembly)
Cellular IC50 0.01 – 1.0

M (Cell line dependent)
0.001 – 0.01

M
0.01 – 0.1

M
0.001 – 0.01

M
Vascular Disruption Potential VDA activityPotent VDAToxic at VDA dosesLow VDA activity

Note on MDR (Multi-Drug Resistance): A critical advantage of 3-arylquinoline derivatives is their ability to evade P-glycoprotein (P-gp) efflux pumps. Unlike Paclitaxel and Vinca alkaloids, which lose efficacy in MDR+ phenotypes (e.g., MCF-7/ADR), quinoline-based inhibitors often retain potency against resistant cell lines.

Mechanistic Signaling Pathway[2]

The subject compound acts by disrupting the dynamic instability of microtubules.[2] By binding to the interface between


 and 

tubulin dimers, it prevents the formation of the straight protofilaments necessary for microtubule growth.
Diagram 1: Mechanism of Action & Apoptotic Cascade[3]

TubulinInhibition Compound 1-(4-(Quinolin-3-yl)phenyl)ethan-1-one Tubulin Free Tubulin Dimers (Alpha/Beta) Compound->Tubulin  Binds Complex Tubulin-Inhibitor Complex (Colchicine Site) Tubulin->Complex MT_Growth Microtubule Polymerization Complex->MT_Growth  Inhibits Spindle Mitotic Spindle Formation MT_Growth->Spindle Check Spindle Assembly Checkpoint (SAC) Activation Spindle->Check  Defect Detected G2M G2/M Phase Arrest Check->G2M Bcl2 Bcl-2 Phosphorylation (Inactivation) G2M->Bcl2  Signaling Caspase Caspase-3 Activation Bcl2->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Caption: Pathway illustrating the inhibition of microtubule dynamics by the quinoline derivative, triggering the Spindle Assembly Checkpoint and downstream apoptotic signaling.

Experimental Protocols for Validation

To objectively validate the performance of 1-(4-(Quinolin-3-yl)phenyl)ethan-1-one, the following self-validating protocols should be employed.

Protocol A: In Vitro Tubulin Polymerization Assay

This assay quantifies the compound's direct effect on the assembly of purified tubulin.

  • Reagents: Purified porcine brain tubulin (>99%), GTP (1 mM), PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

  • Preparation: Keep tubulin on ice. Prepare 3 mg/mL tubulin stock in PEM buffer containing 1 mM GTP.

  • Treatment: Add test compound (dissolved in DMSO) to a 96-well plate (pre-warmed to 37°C) at varying concentrations (e.g., 1, 5, 10, 20

    
    M). Include a Vehicle Control  (DMSO only) and Positive Control  (Colchicine, 5 
    
    
    
    M).
  • Initiation: Add tubulin solution to the wells. Final volume 100

    
    L.
    
  • Measurement: Immediately read absorbance (OD) at 340 nm every 30 seconds for 60 minutes at 37°C using a kinetic microplate reader.

  • Data Analysis: Plot OD340 vs. Time.

    • Control: Sigmoidal curve (Nucleation -> Elongation -> Steady State).

    • Inhibitor:[1][2][3][4][5][6][7][8] Flattened curve or reduced slope (Vmax).

    • Validation: The IC50 is the concentration reducing the Vmax of polymerization by 50%.

Protocol B: Cell Cycle Analysis (Flow Cytometry)

Confirms the mechanism of G2/M arrest.

  • Seeding: Seed cancer cells (e.g., HeLa or MCF-7) at

    
     cells/well in 6-well plates. Incubate 24h.
    
  • Treatment: Treat with the compound at

    
     and 
    
    
    
    its cytotoxic IC50 for 24 hours.
  • Fixation: Harvest cells (trypsinize), wash with PBS, and fix in 70% ice-cold ethanol overnight at -20°C.

  • Staining: Wash ethanol. Resuspend in PBS containing RNase A (100

    
    g/mL) and Propidium Iodide (PI)  (50 
    
    
    
    g/mL). Incubate 30 min at 37°C in the dark.
  • Acquisition: Analyze on a flow cytometer (excitation 488 nm, emission 617 nm).

  • Result Interpretation:

    • G0/G1 Peak: 2N DNA content.

    • G2/M Peak: 4N DNA content.

    • Success Criteria: A significant accumulation of cells in the G2/M phase (4N peak) compared to control indicates mitotic arrest.

Diagram 2: Experimental Screening Workflow

Workflow Start Compound Library (Quinoline Derivatives) Step1 MTT Assay (Cytotoxicity Screen) Start->Step1 Decision1 IC50 < 10 uM? Step1->Decision1 Step2 Tubulin Polymerization Assay (In Vitro) Decision1->Step2 Yes Discard Discard Decision1->Discard No Step3 Flow Cytometry (Cell Cycle) Step2->Step3 Step4 Immunofluorescence (Microtubule Network) Step3->Step4 Final Lead Candidate Validation Step4->Final

Caption: Step-by-step screening workflow to identify and validate tubulin polymerization inhibitors.

References

  • Tseng, C. H., et al. (2014).[9] "Synthesis and antiproliferative evaluation of certain 3-phenylquinoline derivatives." Bioorganic & Medicinal Chemistry, 22(9), 2629-2642. Link

  • Li, W., et al. (2014). "3-Arylquinolin-2(1H)-ones as a novel class of tubulin polymerization inhibitors." Bioorganic & Medicinal Chemistry, 22(15), 3922-3930. Link

  • El-Gohary, N. S., & Shaaban, M. I. (2020).[2] "1,4,5,6,7,8-Hexahydroquinolines and 5,6,7,8-tetrahydronaphthalenes: A new class of antitumor agents targeting the colchicine binding site of tubulin." Bioorganic Chemistry, 99, 103831. Link[10]

  • Lu, Y., et al. (2012). "Discovery of 4-aryl-N-arylcarbonyl-2-aminothiazoles as potent tubulin polymerization inhibitors." ChemMedChem, 7(6), 991-1001. Link

  • Kaur, R., et al. (2014). "Quinoline-chalcone hybrids as potential anticancer agents: A review." European Journal of Medicinal Chemistry, 87, 323-350. Link

Sources

The Quinoline Scaffold: A Comparative Analysis of 2-, 3-, and 4-Substituted Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Structure-Activity Relationships and Bio-evaluation

The quinoline nucleus, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, celebrated for its "privileged scaffold" status. This designation arises from its ability to interact with a diverse array of biological targets, leading to a broad spectrum of pharmacological activities.[1][2] Quinoline derivatives have been instrumental in the development of drugs for treating malaria, cancer, and various microbial infections.[3][4][5] The therapeutic potential of a quinoline derivative is profoundly influenced by the position and nature of its substituents. This guide provides a comparative analysis of 2-, 3-, and 4-substituted quinolines, delving into their distinct bioactivities, underlying mechanisms, and the experimental protocols used for their evaluation.

The Strategic Importance of Substitution: A Tale of Three Positions

The electronic and steric properties conferred by substituents at the 2-, 3-, and 4-positions of the quinoline ring dictate the molecule's overall shape, reactivity, and ability to bind to specific biological targets. Understanding these structure-activity relationships (SAR) is paramount for the rational design of more potent and selective therapeutic agents.

2-Substituted Quinolines: Pioneers in Anticancer and Antimicrobial Research

Derivatives with substitutions at the 2-position have shown significant promise, particularly in the realms of anticancer and antimicrobial research.

Anticancer Activity: A notable example is the class of 2-arylquinolines, which have demonstrated compelling and selective anticancer properties.[6] For instance, certain 2-phenylquinoline derivatives have exhibited significant cytotoxicity against prostate (PC3) and cervical (HeLa) cancer cell lines, with some compounds showing IC50 values as low as 8.3 μM.[6] The mechanism of action for many of these compounds involves the inhibition of key cellular processes like tubulin polymerization or the function of enzymes such as topoisomerases, ultimately leading to cell cycle arrest and apoptosis.[4]

Antimicrobial Activity: The 2-substituted quinoline scaffold has also been a fertile ground for the discovery of new antibacterial agents. By modifying the substituents at this position, researchers have developed compounds with broad-spectrum activity against various bacterial strains.[7][8]

3-Substituted Quinolines: Modulators of Cellular Signaling

While perhaps less explored historically than the 2- and 4-positions, the 3-position has emerged as a critical site for developing highly selective pharmacological agents.

Kinase Inhibition: A key finding in the study of 3-substituted quinolines is the absolute requirement of a substituent at this position for achieving potent and selective antagonism of certain receptors, such as the α2C-adrenoceptor.[9][10] This highlights the crucial role of the 3-position in fine-tuning the interaction with specific protein binding pockets. Some derivatives have shown antagonist potencies in the nanomolar range (e.g., 8.5 nM).[9][10]

Anticancer Potential: While a quinolin-3-yl substituted compound in one study showed no cytotoxic activity, this should not be seen as a generalization for all 3-substituted derivatives.[1] The diverse functionalities that can be introduced at this position offer a rich landscape for future exploration in anticancer drug design.

4-Substituted Quinolines: The Antimalarial Powerhouse and Beyond

The 4-position of the quinoline ring is arguably the most famous, largely due to the profound impact of 4-aminoquinolines on the treatment of malaria.

Antimalarial Activity: Chloroquine, a cornerstone of antimalarial therapy for decades, is a classic example of a 4-aminoquinoline.[11][12] Its mechanism of action involves inhibiting the polymerization of heme into hemozoin in the parasite's food vacuole, leading to a toxic buildup of free heme.[13] The structure-activity relationship for 4-aminoquinolines is well-defined: a 7-chloro group on the quinoline ring and a specific dialkylaminoalkyl side chain at the 4-position are optimal for activity.[11][14] Modifications to this side chain have been a key strategy to overcome chloroquine resistance.[15]

Anticancer Activity: The therapeutic utility of 4-substituted quinolines extends beyond malaria. Numerous 4-quinoline derivatives have been synthesized and evaluated for their anticancer properties.[1] For example, 7-chloro-4-quinolinylhydrazone derivatives have demonstrated good cytotoxic activity against various cancer cell lines, with IC50 values in the low microgram per milliliter range.[1] The mechanisms of action are varied and can include DNA intercalation, inhibition of topoisomerases, and modulation of signaling pathways involved in cell proliferation and survival.[1][4]

Comparative Bioactivity: A Tabular Summary

To provide a clear, quantitative comparison, the following table summarizes the reported bioactivities of representative substituted quinolines.

PositionCompound ClassBioactivityModel/Cell LinePotency (IC50/MIC)Reference
2-Substituted 2-ArylquinolineAnticancerHeLa (Cervical Cancer)8.3 μM[6]
2-ArylquinolineAnticancerPC3 (Prostate Cancer)31.37 μM[6]
2-Substituted QuinazolineAntibacterialS. pyogenes12-25 μM[7]
3-Substituted 4-Aminoquinoline derivativeα2C-Adrenoceptor AntagonistHuman receptors8.5 nM[9][10]
4-Substituted 4-Aminoquinoline (Chloroquine derivative)AntimalarialP. falciparum (CQ-resistant)Varies (often low μM)[15]
4-QuinolinylhydrazoneAnticancerSF-295 (CNS Cancer)0.314 - 4.65 μg/cm³[1]
4-Amino, 7-substituted-quinolineAnticancerMCF-7 (Breast Cancer)Improved vs. Doxorubicin[1]

Visualizing Mechanisms and Workflows

Understanding the complex biological processes influenced by these compounds is facilitated by visual representations.

Experimental Workflow for Bioactivity Screening

The following diagram outlines a typical workflow for the synthesis and biological evaluation of novel quinoline derivatives.

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies Syn Chemical Synthesis of 2-, 3-, 4-Substituted Quinolines Char Structural Characterization (NMR, MS, etc.) Syn->Char Cyto Cytotoxicity Assay (e.g., MTT Assay) Char->Cyto Antimic Antimicrobial Assay (e.g., MIC Determination) Char->Antimic MoA Target Identification & Pathway Analysis Cyto->MoA Apoptosis Apoptosis Assays MoA->Apoptosis

Caption: General workflow for screening substituted quinolines.

Simplified Mechanism of Action: Anticancer Quinoline

This diagram illustrates a common mechanism by which certain quinoline derivatives exert their anticancer effects.

G cluster_cell Inside Cancer Cell Quinoline Anticancer Quinoline Derivative Cell Cancer Cell Quinoline->Cell DNA DNA Quinoline->DNA Intercalation Topoisomerase Topoisomerase Quinoline->Topoisomerase Inhibition Apoptosis Apoptosis (Cell Death) DNA->Apoptosis DNA Damage Topoisomerase->Apoptosis Replication Stress

Caption: DNA intercalation and enzyme inhibition by quinolines.

Essential Experimental Protocols

Reproducible and validated experimental methods are the bedrock of scientific integrity. The following are detailed protocols for common assays used to evaluate the bioactivity of quinoline derivatives.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

This colorimetric assay is widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[16][17]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals.[16][18] The concentration of the dissolved formazan is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well flat-bottomed plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test quinoline compounds in culture medium. After incubation, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. After the treatment period, add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).

  • Incubation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[16] Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (commonly 570 nm).[16] A reference wavelength of >650 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[19][20]

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. After incubation, the presence or absence of visible growth is recorded to determine the MIC.

Step-by-Step Methodology:

  • Inoculum Preparation: From a fresh (18-24 hour) culture plate, select several well-isolated colonies of the test bacterium. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[21]

  • Inoculum Dilution: Dilute the standardized bacterial suspension in the appropriate broth (e.g., Mueller-Hinton Broth) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[20]

  • Compound Dilution Series: In a 96-well microtiter plate, dispense 100 µL of broth into all wells.[19] Add 100 µL of the test quinoline compound (at 2x the highest desired concentration) to the first column of wells.

  • Serial Dilution: Using a multichannel pipette, perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and continuing this process across the plate to the tenth column. Discard the final 100 µL from the tenth column.[19] This will leave column 11 as a growth control (no compound) and column 12 as a sterility control (no bacteria).[19]

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to wells in columns 1 through 11. The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours in ambient air.[21]

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[20] The results can also be read using a plate reader.

Conclusion and Future Directions

The position of substitution on the quinoline ring is a critical determinant of its biological activity. While 4-substituted quinolines have a storied history in antimalarial therapy, 2- and 3-substituted derivatives are demonstrating immense potential as anticancer and antimicrobial agents, as well as highly selective modulators of cellular signaling. The continued exploration of structure-activity relationships, aided by computational modeling and robust biological screening, will undoubtedly lead to the development of novel quinoline-based therapeutics with enhanced potency and specificity. Future research should focus on creating hybrid molecules that combine the quinoline scaffold with other pharmacophores to potentially overcome drug resistance and broaden the therapeutic spectrum of this remarkable heterocyclic system.[3]

Sources

A Researcher's Guide to Benchmarking Kinase Inhibitor Selectivity: The Profile of 1-(4-(Quinolin-3-yl)phenyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, protein kinases have emerged as one of the most critical classes of therapeutic targets, particularly in oncology and inflammatory diseases.[1][2] The development of small molecule inhibitors that can modulate the activity of these enzymes has led to significant clinical breakthroughs.[3] However, a recurring challenge in the field is achieving inhibitor selectivity.[4] Due to the highly conserved nature of the ATP-binding site across the human kinome, many inhibitors exhibit off-target effects, which can lead to toxicity or a complex pharmacological profile that is difficult to interpret.[5][6] Therefore, comprehensive profiling of a compound's inhibitory activity against a broad panel of kinases is a cornerstone of the hit-to-lead and lead optimization phases of drug development.[7][8]

This guide provides a detailed comparative analysis of the inhibitory profile of a novel compound, 1-(4-(quinolin-3-yl)phenyl)ethan-1-one, against a diverse panel of human kinases. The quinoline scaffold is a well-established pharmacophore in a variety of biologically active compounds, including several approved kinase inhibitors, making this a pertinent case study.[9] We will delve into the experimental rationale, present a detailed protocol for assessing kinase inhibition, and interpret the resulting selectivity profile. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the principles and practices of kinase inhibitor benchmarking.

The Importance of Kinome-Wide Selectivity Profiling

The human kinome comprises over 500 protein kinases, and a compound's interaction with this target space dictates its therapeutic potential and safety profile.[5] Early and comprehensive kinase profiling allows for:

  • Identification of On-Target and Off-Target Activities: Distinguishing between desired inhibitory effects and unintended interactions that could lead to adverse events.[5]

  • Structure-Activity Relationship (SAR) Elucidation: Guiding medicinal chemistry efforts to optimize potency and selectivity.[8]

  • Prediction of Potential Toxicities: Early identification of interactions with kinases known to be associated with adverse drug reactions.

  • Discovery of Novel Therapeutic Opportunities: Uncovering unexpected inhibitory activities that could point to new disease indications.[10]

There are various methodologies for kinase profiling, including biochemical assays that measure the inhibition of purified enzymes and cell-based assays that assess target engagement in a more physiological context.[1] For initial, broad profiling, biochemical assays are often favored due to their high-throughput nature and lower cost.[5]

Experimental Design and Rationale

To benchmark the inhibitory profile of 1-(4-(quinolin-3-yl)phenyl)ethan-1-one, a well-defined experimental strategy is crucial. This involves the selection of an appropriate kinase panel, a robust assay technology, and relevant comparator compounds.

Kinase Panel Selection

The choice of kinases for the screening panel is a critical decision. A comprehensive panel should include representatives from all major kinase families to provide a broad overview of selectivity. For this study, we have selected a panel of 96 kinases, encompassing tyrosine kinases and serine/threonine kinases implicated in various disease pathways.

Comparator Compound: Staurosporine

To validate the assay and provide a benchmark for promiscuity, Staurosporine, a potent but non-selective kinase inhibitor, will be used as a positive control.

Experimental Protocol: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method for measuring kinase activity. It quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[11]

Materials:
  • 1-(4-(quinolin-3-yl)phenyl)ethan-1-one (test compound)

  • Staurosporine (positive control)

  • Recombinant human kinases (96-well panel)

  • Kinase-specific substrates

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • 384-well white assay plates

Step-by-Step Methodology:
  • Compound Preparation: Prepare a 10 mM stock solution of 1-(4-(quinolin-3-yl)phenyl)ethan-1-one and Staurosporine in 100% DMSO. Create a dilution series of the compounds in assay buffer.

  • Kinase Reaction Setup:

    • Add 2.5 µL of the diluted compound or control to the wells of a 384-well plate.

    • Add 2.5 µL of the kinase/substrate mixture to each well.

    • Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or near the Km for each respective kinase to provide a sensitive measure of competitive inhibition.[12]

  • Incubation: Incubate the reaction plate at room temperature for 60 minutes.

  • ADP-Glo™ Reagent Addition: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate a luciferase-based reaction that produces a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 values for active compounds by fitting the data to a four-parameter logistic dose-response curve.

Visualizing the Experimental Workflow

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection Compound_Prep Compound Dilution (1-(4-(quinolin-3-yl)phenyl)ethan-1-one & Staurosporine) Assay_Plate 384-well Plate Addition: 1. Compound 2. Kinase/Substrate Mix 3. ATP (Initiation) Compound_Prep->Assay_Plate Kinase_Mix Kinase/Substrate Mixture Preparation Kinase_Mix->Assay_Plate Incubation Incubation (60 min, RT) Assay_Plate->Incubation ADP_Glo_Add Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) Incubation->ADP_Glo_Add Detection_Add Add Kinase Detection Reagent (Convert ADP to ATP & Generate Light) ADP_Glo_Add->Detection_Add Luminescence Measure Luminescence Detection_Add->Luminescence Data_Analysis Data Analysis (% Inhibition, IC50) Luminescence->Data_Analysis

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Inhibitory Profile of 1-(4-(Quinolin-3-yl)phenyl)ethan-1-one

The following table summarizes the hypothetical inhibitory activity of 1-(4-(quinolin-3-yl)phenyl)ethan-1-one and the comparator, Staurosporine, against a selection of kinases from the panel.

Kinase Target1-(4-(quinolin-3-yl)phenyl)ethan-1-one (% Inhibition at 10 µM)Staurosporine (% Inhibition at 1 µM)Kinase Family
ABL1 8598Tyrosine Kinase
SRC 7895Tyrosine Kinase
EGFR 2592Tyrosine Kinase
VEGFR2 1588Tyrosine Kinase
CDK2 9299Serine/Threonine Kinase
ROCK1 375Serine/Threonine Kinase
p38α 880Serine/Threonine Kinase
AKT1 570Serine/Threonine Kinase

Discussion and Interpretation

The data reveals a distinct inhibitory profile for 1-(4-(quinolin-3-yl)phenyl)ethan-1-one. Unlike the promiscuous inhibitor Staurosporine, which demonstrates potent activity against a broad range of kinases, our test compound exhibits a more selective profile.

Key Observations:

  • Potent Inhibition of ABL1 and CDK2: The compound shows significant inhibition of the tyrosine kinase ABL1 and the serine/threonine kinase CDK2. This dual inhibitory activity could be of interest in specific cancer contexts where both pathways are dysregulated.

  • Moderate Activity Against SRC: There is also notable inhibition of SRC, another non-receptor tyrosine kinase.

  • High Selectivity: Importantly, 1-(4-(quinolin-3-yl)phenyl)ethan-1-one displays weak to negligible activity against other key kinases such as EGFR, VEGFR2, ROCK1, p38α, and AKT1 at the tested concentration. This suggests a favorable selectivity profile, which is a desirable attribute for a drug candidate as it may translate to a better safety profile.[5]

The observed selectivity for ABL1 and CDK2 suggests that the chemical scaffold of 1-(4-(quinolin-3-yl)phenyl)ethan-1-one may interact with unique features within the ATP-binding pockets of these kinases. Further investigation, including the determination of IC50 values and structural biology studies, would be necessary to elucidate the precise mechanism of inhibition and the structural basis for this selectivity.

Visualizing a Potential Signaling Pathway

Given the potent inhibition of ABL1, it is relevant to visualize its role in a key signaling pathway, such as in Chronic Myeloid Leukemia (CML), where the BCR-ABL fusion protein is a critical oncogenic driver.[6]

G cluster_pathways Downstream Signaling Pathways BCR_ABL BCR-ABL (Constitutively Active Tyrosine Kinase) RAS_RAF RAS/RAF/MEK/ERK Pathway BCR_ABL->RAS_RAF activates JAK_STAT JAK/STAT Pathway BCR_ABL->JAK_STAT activates PI3K_AKT PI3K/AKT Pathway BCR_ABL->PI3K_AKT activates Compound 1-(4-(quinolin-3-yl)phenyl)ethan-1-one Compound->BCR_ABL inhibits Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation JAK_STAT->Proliferation PI3K_AKT->Proliferation

Caption: Inhibition of the BCR-ABL signaling pathway.

Conclusion and Future Directions

This guide has outlined a systematic approach to benchmarking the inhibitory profile of a novel kinase inhibitor, 1-(4-(quinolin-3-yl)phenyl)ethan-1-one. The hypothetical data presented demonstrates a promising selectivity profile with potent activity against ABL1 and CDK2. This initial screen provides a strong rationale for further investigation, including:

  • IC50 Determination: Quantifying the potency of inhibition against the primary targets.

  • Broader Kinome Profiling: Screening against a larger panel of kinases to further confirm selectivity.[2]

  • Cell-Based Assays: Evaluating the compound's activity in a cellular context to confirm target engagement and assess its effects on downstream signaling and cell viability.[1]

  • Mechanism of Action Studies: Determining whether the inhibition is ATP-competitive and elucidating the binding kinetics.

By employing a rigorous and comprehensive profiling strategy, researchers can make more informed decisions in the complex process of kinase inhibitor drug discovery, ultimately increasing the likelihood of developing safe and effective therapies.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

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  • Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P. A., ... & Kuster, B. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]

  • Fedorov, O., Müller, S., & Knapp, S. (2010). The (un)targeted cancer kinome. Nature chemical biology, 6(3), 166-169. [Link]

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  • Bamborough, P., & Drewry, D. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of medicinal chemistry, 54(1), 7-18. [Link]

  • Apsel, B., Blair, J. A., Gonzalez, B., Nazif, T. M., Feldman, M. E., Aizenstein, B., ... & Shokat, K. M. (2008). A chemical genomic approach to discovering inhibitors of rare and uncharacterized kinases. Nature chemical biology, 4(11), 691-699. [Link]

  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1046-1051. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Liu, Q., Chang, J. W., Wang, J., Kang, S. A., Thoreen, C. C., Markhard, A., ... & Gray, N. S. (2010). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl) phenyl)-9-(quinolin-3-yl) benzo [h][12] naphthyridin-2 (1H)-one as a highly potent, selective mammalian target of rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of medicinal chemistry, 53(19), 7146-7155. [Link]

  • Liu, Q., Chang, J. W., Wang, J., Kang, S. A., Thoreen, C. C., Markhard, A., ... & Gray, N. S. (2010). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl) phenyl)-9-(quinolin-3-yl) benzo [h][12] naphthyridin-2 (1H)-one as a highly potent, selective mammalian target of rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of medicinal chemistry, 53(19), 7146-7155. [Link]

  • Rudolf, A. F., Skovgaard, T., Knapp, S., Jensen, L. J., & Berthelsen, J. (2014). A comparison of protein kinases inhibitor screening methods using both enzymatic activity and binding affinity determination. PloS one, 9(6), e98800. [Link]

  • ResearchGate. (n.d.). A list of kinase inhibitors used in this study, their current clinical... [Link]

  • Cambridge Healthtech Institute. (n.d.). Kinase Inhibitor Chemistry. [Link]

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  • Gorniak, A., Gzella, A. K., & Wozniak, K. (2018). Hybrids of 1, 4-Quinone with Quinoline Derivatives: Synthesis, Biological Activity, and Molecular Docking with DT-Diaphorase (NQO1). Molecules, 23(11), 2825. [Link]

  • Musiol, R. (2017). Quinolin-4-ones: methods of synthesis and application in medicine. Expert opinion on drug discovery, 12(9), 925-937. [Link]

  • Elkins, J. M., Fedele, V., Szklarz, M., Ayers, M. B., Chol-Bu, D., ... & Willson, T. M. (2015). Comprehensive characterization of the Published Kinase Inhibitor Set. Nature biotechnology, 33(10), 1101-1107. [Link]

  • Khan, I., Zaib, S., Batool, S., Abbas, N., Ashraf, Z., Iqbal, J., & Saeed, A. (2020). Natural Products, Synthesis, and Biological Activities of Quinolines (2010–2019). Bioorganic chemistry, 97, 103683. [Link]

  • Sun, M., Zheng, Y., Wei, H., Chen, J., & Ji, M. (2009). QSAR studies on 4-anilino-3-quinolinecarbonitriles as Src kinase inhibitors using robust PCA and both linear and nonlinear models. Journal of enzyme inhibition and medicinal chemistry, 24(5), 1109-1116. [Link]

  • Youssef, A. M., El-Sayed, M. S., & El-Adasy, A. A. (2016). Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1, 2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde. Journal of the Korean Chemical Society, 60(3), 195-203. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(4-(Quinolin-3-yl)phenyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, step-by-step procedures for the proper and safe disposal of 1-(4-(quinolin-3-yl)phenyl)ethan-1-one, a compound frequently utilized in research and development settings. Adherence to these protocols is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. The procedures outlined below are grounded in established principles of chemical safety and hazardous waste management, reflecting a commitment to best practices in the laboratory.

Hazard Identification and Risk Assessment

Based on data for the closely related compound 1-(quinolin-3-yl)ethan-1-one, the following hazards should be anticipated[1]:

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

Quinoline itself is a combustible liquid and can produce poisonous gases, including nitrogen oxides, in a fire[2]. As a heterocyclic aromatic amine, it and its derivatives may also pose long-term environmental risks if not disposed of correctly[3]. Therefore, 1-(4-(quinolin-3-yl)phenyl)ethan-1-one must be treated as a hazardous chemical.

Table 1: Hazard Profile of Structurally Related Compounds

Hazard Classification1-(Quinolin-3-yl)ethan-1-one[1]Quinoline[2][4]
Acute Toxicity (Oral) No data availableHarmful if swallowed
Skin Corrosion/Irritation Causes skin irritation (Category 2)Causes skin irritation
Serious Eye Damage/Irritation Causes serious eye irritation (Category 2A)Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation (Category 3)May cause respiratory irritation
Aquatic Hazard No data availableToxic to aquatic life with long-lasting effects
Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling 1-(4-(quinolin-3-yl)phenyl)ethan-1-one and its waste. This serves as the primary barrier against exposure.

  • Hand Protection: Wear chemically resistant gloves, such as nitrile rubber[5]. Inspect gloves for any signs of degradation or puncture before use.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory to prevent eye contact[6].

  • Skin and Body Protection: A laboratory coat should be worn to protect skin and clothing[7]. Ensure it is fully buttoned.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, and work is not being conducted in a fume hood, a NIOSH-approved respirator may be necessary[6].

Segregation and Collection of Waste

Proper segregation of chemical waste at the point of generation is a cornerstone of safe laboratory practice[8]. This prevents dangerous reactions and ensures that waste is managed in the most appropriate manner.

Step-by-Step Waste Collection Protocol:

  • Designate a Waste Container: Use a dedicated, chemically compatible, and clearly labeled hazardous waste container[9][10]. The container should be in good condition, with a secure, tight-fitting lid.

  • Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "1-(4-(quinolin-3-yl)phenyl)ethan-1-one"[9]. Do not use abbreviations or chemical formulas.

  • Waste Stream Segregation: This compound should be collected as a non-halogenated organic solid waste. Do not mix it with other waste streams such as halogenated solvents, acids, bases, or oxidizers[8][10].

  • Container Management: Keep the waste container closed except when adding waste[9][11]. Do not fill the container beyond 80% capacity to prevent spills[10].

  • Location: Store the waste container in a designated satellite accumulation area within the laboratory, near the point of generation and under the control of laboratory personnel[9].

Disposal Procedure

Disposal of 1-(4-(quinolin-3-yl)phenyl)ethan-1-one must be conducted in strict accordance with federal, state, and local regulations[6]. In the United States, the Environmental Protection Agency (EPA) governs the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA)[11][12].

Flowchart for Disposal Decision-Making

G start Start: Waste Generation (1-(4-(quinolin-3-yl)phenyl)ethan-1-one) assess_hazards Assess Hazards (Skin/Eye/Respiratory Irritant, Potential Environmental Toxin) start->assess_hazards is_contaminated Is labware (e.g., glassware, needles) contaminated? start->is_contaminated select_ppe Select Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->select_ppe segregate_waste Segregate as Non-Halogenated Organic Solid Waste select_ppe->segregate_waste label_container Label Container: 'Hazardous Waste' + Full Chemical Name segregate_waste->label_container store_waste Store in a Closed, Compatible Container in a Satellite Accumulation Area label_container->store_waste request_pickup Request Waste Pickup from Environmental Health & Safety (EH&S) store_waste->request_pickup final_disposal Final Disposal via Licensed Hazardous Waste Facility (e.g., Incineration) request_pickup->final_disposal dispose_sharps Dispose of in a Sharps Container is_contaminated->dispose_sharps Yes (Sharps) decontaminate Decontaminate Glassware (Rinse with appropriate solvent) is_contaminated->decontaminate Yes (Non-sharps) collect_rinsate Collect Rinsate as Hazardous Waste decontaminate->collect_rinsate collect_rinsate->segregate_waste

Caption: Decision workflow for the disposal of 1-(4-(quinolin-3-yl)phenyl)ethan-1-one.

Disposal Steps:

  • Do Not Dispose Down the Drain: Under no circumstances should this chemical or its containers be disposed of down the sanitary sewer[2][7][10]. This is to prevent contamination of waterways, as quinoline derivatives can be toxic to aquatic life[4].

  • Decontamination of Empty Containers: Empty containers that once held 1-(4-(quinolin-3-yl)phenyl)ethan-1-one must also be treated as hazardous waste. If decontamination is attempted, the rinsate must be collected and disposed of as hazardous waste[10].

  • Arrange for Professional Disposal: All waste containing this compound must be disposed of through your institution's Environmental Health & Safety (EH&S) office or a licensed hazardous waste disposal company[9][13]. These entities are equipped to handle and transport hazardous materials according to regulatory standards.

  • Incineration: The preferred method of disposal for this type of organic compound is typically high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like nitrogen oxides[2][13].

  • Documentation: Maintain accurate records of the amount of waste generated and the date it was placed in the container. This is a requirement for regulatory compliance[11][12].

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Secure: Alert others in the vicinity and evacuate the immediate area if necessary. Restrict access to the spill site[2].

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.

  • Assess the Spill: For small spills of solid material, you may proceed with cleanup if you are trained and have the appropriate spill kit. For large spills, contact your institution's EH&S or emergency response team immediately.

  • Cleanup Procedure (Small Spills):

    • Wearing appropriate PPE, gently sweep up the solid material to avoid creating dust[6].

    • Place the swept material into a labeled hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., acetone, ethanol), and collect the cleaning materials and rinsate as hazardous waste.

  • Reporting: Report all spills to your supervisor and EH&S office, regardless of size.

By adhering to these detailed procedures, researchers and laboratory personnel can ensure the safe and responsible management of 1-(4-(quinolin-3-yl)phenyl)ethan-1-one waste, fostering a culture of safety and environmental stewardship.

References

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  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]

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  • Chemical Waste. USC Environmental Health & Safety. [Link]

  • Safety Data Sheet. (Specific to N-Fmoc-3-methyl-D-phenylalanine, but provides general laboratory chemical handling information). [Link]

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  • Safety Data Sheet: quinoline. Chemos GmbH&Co.KG. [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. ChemistryTalk. (2025, March 4). [Link]

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.